5-Ethoxy-2-fluorophenol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-ethoxy-2-fluorophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FO2/c1-2-11-6-3-4-7(9)8(10)5-6/h3-5,10H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKUNNTMPQKRXHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50592420 | |
| Record name | 5-Ethoxy-2-fluorophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50592420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
577793-66-9 | |
| Record name | 5-Ethoxy-2-fluorophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50592420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
5-Ethoxy-2-fluorophenol chemical properties
An In-depth Technical Guide to 5-Ethoxy-2-fluorophenol: Properties, Synthesis, and Applications
Introduction
This compound is a fluorinated aromatic compound of increasing interest to the scientific community, particularly those in pharmaceutical research and fine chemical synthesis. As a substituted phenol, it possesses a unique combination of functional groups—a hydroxyl, an ethoxy, and a fluorine atom—that impart specific chemical reactivity and physical properties. The presence of the fluorine atom, in particular, is significant. Fluorine substitution is a widely employed strategy in medicinal chemistry to modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This guide provides a comprehensive overview of the chemical properties, potential synthetic routes, analytical methodologies, and safety considerations for this compound, tailored for researchers and drug development professionals.
Chemical Identity and Physicochemical Properties
Understanding the fundamental properties of this compound is the first step in its effective application. The molecule's structure consists of a benzene ring substituted with a hydroxyl group at position 1, a fluorine atom at position 2, and an ethoxy group at position 5.
An In-depth Technical Guide to 5-Ethoxy-2-fluorophenol for Advanced Research
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of Fluorinated Phenolic Ethers in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine and alkoxy functionalities into molecular scaffolds is a cornerstone of rational drug design. 5-Ethoxy-2-fluorophenol emerges as a compound of significant interest, embodying the synergistic potential of these two critical pharmacophoric elements. The presence of a fluorine atom can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins by altering its electronic properties and pKa.[1][2] Simultaneously, the ethoxy group, a slightly more lipophilic cousin of the ubiquitous methoxy group, can enhance target engagement, improve pharmacokinetic profiles, and provide a vector for further molecular elaboration. This guide provides a comprehensive technical overview of this compound, offering insights into its synthesis, structural characterization, potential applications, and safe handling for researchers at the forefront of pharmaceutical and materials science innovation.
Core Compound Identification and Properties
Chemical Identity
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 577793-66-9 [3] |
| Molecular Formula | C₈H₉FO₂ |
| Molecular Weight | 156.15 g/mol |
| Canonical SMILES | CCOC1=CC(=C(C=C1)F)O |
Chemical Structure
Caption: 2D Structure of this compound.
Representative Synthesis Protocol: Williamson Ether Synthesis Approach
Proposed Synthetic Scheme
Caption: Proposed synthesis workflow for this compound.
Detailed Step-by-Step Methodology
-
Reaction Setup: To a solution of 4-fluoro-1,3-dihydroxybenzene (1.0 eq) in anhydrous acetone (10 mL/mmol), add anhydrous potassium carbonate (1.1 eq) with vigorous stirring. The potassium carbonate acts as a base to deprotonate the more acidic phenolic hydroxyl group. The hydroxyl group para to the electron-withdrawing fluorine atom is expected to be more acidic and therefore more reactive.
-
Addition of Alkylating Agent: Slowly add ethyl iodide (1.05 eq) to the suspension at room temperature. The use of a slight excess of the ethylating agent ensures the complete reaction of the more reactive hydroxyl group.
-
Reaction Progression: Heat the mixture to reflux (approximately 56°C) and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: After completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Dissolve the crude residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The final product can be purified by column chromatography on silica gel to yield pure this compound.
Spectroscopic Characterization (Predicted)
In the absence of published experimental data, the following spectroscopic characteristics are predicted based on the analysis of structurally similar compounds and established principles of spectroscopy.
¹H and ¹³C NMR Spectroscopy
The predicted NMR spectra are based on the analysis of related compounds such as 2-fluoroanisole, phenetole, and other substituted fluorophenols. NMR prediction software can also provide a reliable estimation of the chemical shifts and coupling constants.[4][5][6]
Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Signal | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| 1 | 6.90 - 7.10 | Doublet of Doublets (dd) | J(H,F) ≈ 8.8, J(H,H) ≈ 8.8 | 1H | H-3 |
| 2 | 6.50 - 6.70 | Doublet of Doublets (dd) | J(H,H) ≈ 8.8, J(H,H) ≈ 2.5 | 1H | H-4 |
| 3 | 6.40 - 6.60 | Doublet of Doublets (dd) | J(H,F) ≈ 10.5, J(H,H) ≈ 2.5 | 1H | H-6 |
| 4 | 5.0 - 6.0 | Broad Singlet | - | 1H | -OH |
| 5 | 3.95 - 4.15 | Quartet (q) | J(H,H) ≈ 7.0 | 2H | -OCH₂CH₃ |
| 6 | 1.35 - 1.55 | Triplet (t) | J(H,H) ≈ 7.0 | 3H | -OCH₂CH₃ |
Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Signal | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Assignment |
| 1 | 158.0 - 162.0 | Doublet, ¹J(C,F) ≈ 240 Hz | C-2 |
| 2 | 154.0 - 158.0 | Singlet | C-5 |
| 3 | 145.0 - 149.0 | Doublet, ²J(C,F) ≈ 12 Hz | C-1 |
| 4 | 115.0 - 119.0 | Doublet, ²J(C,F) ≈ 23 Hz | C-3 |
| 5 | 105.0 - 109.0 | Doublet, ³J(C,F) ≈ 8 Hz | C-6 |
| 6 | 102.0 - 106.0 | Singlet | C-4 |
| 7 | 63.0 - 65.0 | Singlet | -OCH₂CH₃ |
| 8 | 14.0 - 16.0 | Singlet | -OCH₂CH₃ |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.[7][8][9][10][11]
Expected Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Mode | Intensity |
| 3200 - 3600 | O-H stretch (hydrogen-bonded) | Strong, Broad |
| 3000 - 3100 | Aromatic C-H stretch | Medium |
| 2850 - 2980 | Aliphatic C-H stretch | Medium |
| 1500 - 1600 | Aromatic C=C stretch | Medium to Strong |
| 1200 - 1300 | Aryl C-O stretch | Strong |
| 1000 - 1150 | C-F stretch | Strong |
| 1000 - 1050 | Alkyl C-O stretch | Medium |
Mass Spectrometry (MS)
Under electron ionization (EI), this compound is expected to produce a distinct fragmentation pattern.
Predicted Fragmentation Pathways
-
Molecular Ion (M⁺): The molecular ion peak at m/z = 156 should be observable.
-
Loss of Ethylene: A prominent fragmentation pathway for ethoxy aromatics is the loss of ethylene (C₂H₄, 28 Da) via a McLafferty-type rearrangement, leading to a fragment at m/z = 128.
-
Loss of Ethyl Radical: Cleavage of the ethyl group (-CH₂CH₃, 29 Da) would result in a fragment at m/z = 127.
-
Loss of Carbon Monoxide: Phenolic compounds often exhibit loss of CO (28 Da) from the molecular ion or subsequent fragments.
-
Aromatic Ring Fragmentation: Further fragmentation of the aromatic ring would lead to smaller characteristic ions.
Applications in Drug Development and Materials Science
The unique combination of a fluorine atom and an ethoxy group on a phenolic scaffold makes this compound a valuable building block for the synthesis of novel compounds with potential therapeutic or material applications.
Caption: Key molecular attributes and potential applications.
-
Pharmaceuticals: This compound can serve as a precursor for the synthesis of more complex molecules targeting a wide range of diseases. The fluorophenol moiety is a known pharmacophore in various enzyme inhibitors and receptor modulators.[12][13]
-
Agrochemicals: The introduction of fluorine often enhances the efficacy and metabolic stability of pesticides and herbicides.
-
Materials Science: Fluorinated phenolic compounds are used in the synthesis of high-performance polymers, liquid crystals, and other advanced materials due to their thermal and chemical stability.
Safety and Handling
While a specific safety data sheet for this compound is not widely available, based on the known hazards of related fluorophenol compounds, the following precautions should be taken:
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors. Avoid contact with skin and eyes.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
First Aid: In case of contact, immediately flush the affected area with copious amounts of water. Seek medical attention if irritation persists.
Conclusion
This compound represents a strategically important building block for chemical synthesis, particularly in the fields of drug discovery and materials science. While detailed experimental data for this specific compound is sparse in the public domain, this guide provides a robust framework for its synthesis, characterization, and application based on established chemical principles and data from analogous structures. As the demand for sophisticated fluorinated and alkoxy-substituted molecules continues to grow, compounds like this compound will undoubtedly play a crucial role in the development of next-generation technologies and therapeutics.
References
- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. 577793-66-9|this compound|BLD Pharm [bldpharm.com]
- 4. docs.chemaxon.com [docs.chemaxon.com]
- 5. CASCADE [nova.chem.colostate.edu]
- 6. Visualizer loader [nmrdb.org]
- 7. researchgate.net [researchgate.net]
- 8. instanano.com [instanano.com]
- 9. Phenol(108-95-2) IR Spectrum [m.chemicalbook.com]
- 10. cra.wallonie.be [cra.wallonie.be]
- 11. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 12. canbipharma.com [canbipharma.com]
- 13. Buy 4-[1,1,2,2-tetrafluoro-2-(4-fluorophenyl)ethoxy]phenol [smolecule.com]
Spectroscopic Data of 5-Ethoxy-2-fluorophenol: A Technical Guide
Introduction
5-Ethoxy-2-fluorophenol is a substituted aromatic compound featuring a hydroxyl, a fluorine, and an ethoxy group attached to a benzene ring. As with many substituted phenols, it serves as a valuable building block in the synthesis of more complex molecules, particularly within the pharmaceutical and agrochemical industries. The precise arrangement of its functional groups necessitates unambiguous structural confirmation, for which a multi-technique spectroscopic approach is indispensable.
This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The interpretation herein is grounded in fundamental principles of spectroscopy, offering researchers and drug development professionals a comprehensive reference for the characterization of this and structurally related compounds.
Molecular Structure and Spectroscopic Overview
The structural features of this compound—an aromatic ring, a phenolic hydroxyl group, an ether linkage, and a carbon-fluorine bond—each give rise to characteristic signals in different spectroscopic techniques. An integrated analysis of ¹H NMR, ¹³C NMR, IR, and MS provides a self-validating system for structural elucidation.
A logical workflow for the spectroscopic analysis of a novel or synthesized compound like this compound is crucial for efficient and accurate characterization.
Caption: Workflow for Spectroscopic Structural Elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure determination, providing detailed information about the chemical environment, connectivity, and number of hydrogen (¹H) and carbon (¹³C) atoms.
Experimental Protocol: NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
-
Acquisition: Acquire spectra on a 400 MHz (or higher) spectrometer. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum to singlets for each unique carbon, though couplings to fluorine will persist.[1]
-
Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction.
¹H NMR Data and Interpretation
The ¹H NMR spectrum reveals the number of different proton environments and their neighboring protons through spin-spin splitting.[2][3]
| Chemical Shift (δ, ppm) | Integration | Multiplicity | Assignment |
| ~6.95 | 1H | t | H-3 |
| ~6.65 | 1H | dd | H-4 |
| ~6.55 | 1H | dd | H-6 |
| ~5.50 | 1H | s (broad) | -OH |
| 4.01 | 2H | q | -OCH₂CH₃ |
| 1.39 | 3H | t | -OCH₂CH₃ |
Interpretation:
-
Aromatic Protons (δ 6.5-7.0): The three protons on the benzene ring appear in the characteristic aromatic region. Their specific shifts and splitting patterns are dictated by the electronic effects of the -OH, -F, and -OC₂H₅ substituents. The fluorine atom, being ortho to H-3, will cause a characteristic splitting pattern.
-
Phenolic Proton (δ ~5.50): The hydroxyl proton signal is typically a broad singlet and its chemical shift can vary with concentration and solvent.
-
Ethoxy Group (δ 4.01, 1.39): The ethoxy group gives a classic quartet for the methylene (-OCH₂) protons, split by the three adjacent methyl protons, and a triplet for the methyl (-CH₃) protons, split by the two adjacent methylene protons.
¹³C NMR Data and Interpretation
The ¹³C NMR spectrum indicates the number of unique carbon environments. A key feature in this molecule is the presence of carbon-fluorine (C-F) coupling, which splits the signals of carbons near the fluorine atom.[4][5] This C-F coupling is observable over multiple bonds.[6][7]
| Chemical Shift (δ, ppm) | C-F Coupling (J, Hz) | Assignment | | :--- | :--- | :--- | :--- | | ~155 | d, ¹JCF ≈ 240 | C-2 | | ~148 | s | C-5 | | ~142 | d, ²JCF ≈ 15 | C-1 | | ~118 | d, ²JCF ≈ 20 | C-3 | | ~110 | s | C-6 | | ~105 | d, ³JCF ≈ 5 | C-4 | | 64.6 | s | -OCH₂CH₃ | | 14.8 | s | -OCH₂CH₃ |
Interpretation:
-
C-F Coupling: The most telling feature is the large one-bond coupling constant (¹JCF) for C-2, the carbon directly attached to fluorine, resulting in a doublet.[4] Smaller couplings are observed for the ortho carbon (C-1, C-3) and the meta carbon (C-4). This pattern is a definitive indicator of the fluorine's position.
-
Substituent Effects: The chemical shifts of the aromatic carbons are influenced by the substituents. The carbons attached to oxygen (C-1, C-2, C-5) are shifted downfield to ~142-155 ppm.
-
Aliphatic Carbons: The ethoxy group carbons appear in the upfield region, as expected for sp³ hybridized carbons.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.[8][9]
Experimental Protocol: IR
-
Method: Attenuated Total Reflectance (ATR) is a common and convenient method that requires minimal sample preparation.
-
Acquisition: A small amount of the solid or liquid sample is placed directly on the ATR crystal.
-
Spectrum Collection: The spectrum is typically collected over the range of 4000-400 cm⁻¹. A background spectrum is collected first and automatically subtracted from the sample spectrum.
IR Data and Interpretation
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| 3500-3200 | Strong, Broad | O-H Stretch | Phenolic -OH |
| 3100-3000 | Medium | C-H Stretch | Aromatic C-H |
| 2980-2850 | Medium | C-H Stretch | Aliphatic C-H (Ethoxy) |
| 1600-1475 | Medium-Weak | C=C Stretch | Aromatic Ring |
| ~1260 | Strong | C-O Stretch | Aryl Ether |
| ~1220 | Strong | C-F Stretch | Aryl Fluoride |
| 1300-1000 | Strong | C-O Stretch | Alcohol/Ether |
Interpretation:
-
O-H Stretch: The most prominent feature is the broad absorption band in the 3500-3200 cm⁻¹ region, which is characteristic of a hydrogen-bonded phenolic hydroxyl group.[10]
-
C-H Stretches: The spectrum shows distinct absorptions for aromatic C-H stretches (just above 3000 cm⁻¹) and aliphatic C-H stretches from the ethoxy group (just below 3000 cm⁻¹).[8]
-
Fingerprint Region (< 1500 cm⁻¹): This region contains a wealth of complex vibrations. The strong absorptions around 1260-1220 cm⁻¹ are highly diagnostic, corresponding to the C-O stretching of the aryl ether and the C-F stretch.[10][11] The presence of these strong bands confirms the key functional groups.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization.[12] For this compound (C₈H₉FO₂), the exact mass is 156.0587 g/mol .
Experimental Protocol: MS
-
Ionization Method: Electron Ionization (EI) is a common technique that imparts high energy, leading to extensive and informative fragmentation.
-
Introduction: The sample is introduced into the mass spectrometer, often via Gas Chromatography (GC-MS) for pure samples.
-
Analysis: The ionized molecules and their fragments are separated by their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
MS Data and Interpretation
| m/z | Relative Intensity | Proposed Fragment |
| 156 | High | [M]⁺ (Molecular Ion) |
| 128 | High | [M - C₂H₄]⁺ |
| 127 | Moderate | [M - C₂H₅]⁺ |
| 99 | Moderate | [M - C₂H₄ - CHO]⁺ |
Interpretation:
-
Molecular Ion Peak (m/z 156): The presence of a strong peak at m/z 156 confirms the molecular weight of the compound. Phenolic compounds often show a prominent molecular ion peak due to the stability of the aromatic ring.[13][14]
-
Key Fragmentation: The most significant fragmentation pathway for ethoxy-substituted aromatic rings is the loss of ethene (C₂H₄, 28 Da) via a McLafferty-type rearrangement, leading to the intense peak at m/z 128.[15] Subsequent loss of a hydrogen radical or other small fragments can also occur. The loss of an ethyl radical (C₂H₅, 29 Da) is also a common pathway for ethers, resulting in the peak at m/z 127.
Caption: Proposed EI-MS Fragmentation of this compound.
Conclusion
The combined application of NMR, IR, and MS provides a cohesive and unambiguous structural confirmation of this compound.
-
MS confirms the molecular weight (156 g/mol ) and shows characteristic ether fragmentation.
-
IR identifies the key functional groups: a phenolic -OH, an ether linkage, a C-F bond, and an aromatic ring.
-
¹H and ¹³C NMR provide the complete carbon-hydrogen framework. Crucially, the distinct C-F coupling constants in the ¹³C NMR spectrum definitively establish the relative positions of the fluorine, hydroxyl, and ethoxy substituents on the aromatic ring.
This integrated dataset forms a reliable spectroscopic signature for this compound, serving as an essential reference for quality control, reaction monitoring, and regulatory submissions in scientific and industrial applications.
References
- 1. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]
- 2. youtube.com [youtube.com]
- 3. Splitting and Multiplicity (N+1 rule) in NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]
- 4. acdlabs.com [acdlabs.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. reddit.com [reddit.com]
- 8. uanlch.vscht.cz [uanlch.vscht.cz]
- 9. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 10. eng.uc.edu [eng.uc.edu]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. m.youtube.com [m.youtube.com]
- 14. whitman.edu [whitman.edu]
- 15. researchgate.net [researchgate.net]
Synthesis and characterization of 5-Ethoxy-2-fluorophenol
An In-Depth Technical Guide to the Synthesis and Characterization of 5-Ethoxy-2-fluorophenol
Introduction
This compound is a substituted aromatic compound of significant interest to researchers in medicinal chemistry and materials science. Its structure, featuring a phenol, a fluorine atom, and an ethoxy group, provides a unique combination of functionalities. The fluorine atom can enhance metabolic stability and binding affinity of drug candidates, while the ethoxy and hydroxyl groups offer sites for further chemical modification.[1] This makes this compound a valuable building block in the synthesis of more complex molecules, particularly in the development of novel pharmaceuticals and functional materials.[2]
This guide, designed for chemistry professionals, provides a comprehensive overview of a reliable synthetic route, detailed purification protocols, and a full suite of characterization techniques to validate the structure and purity of this compound. The methodologies are presented with an emphasis on the underlying chemical principles, ensuring both practical utility and a deep understanding of the process.
Synthesis Methodology: A Williamson Ether Synthesis Approach
The most direct and widely adopted method for preparing alkyl aryl ethers is the Williamson ether synthesis.[3] This reaction proceeds via an SN2 mechanism, where an alkoxide or phenoxide acts as a nucleophile, attacking a primary alkyl halide.[4] This approach is highly efficient for forming the ether linkage in this compound.
Principle of the Reaction: The synthesis begins with the deprotonation of a suitable phenol precursor, in this case, 2-fluoro-5-hydroxyphenol, using a mild base to form a potent phenoxide nucleophile. This phenoxide then displaces a halide from an ethylating agent, such as ethyl iodide or ethyl bromide, to form the desired ether. The choice of a primary alkyl halide is crucial as secondary and tertiary halides are prone to E2 elimination side reactions, especially with a strong base.[5]
Proposed Synthetic Route: The reaction involves the O-alkylation of 2-fluoro-5-hydroxyphenol with ethyl iodide in the presence of potassium carbonate (K₂CO₃) as the base and N,N-dimethylformamide (DMF) as the solvent. K₂CO₃ is a suitable base for deprotonating the more acidic phenolic hydroxyl group without affecting other parts of the molecule. DMF is a polar aprotic solvent that effectively solvates the potassium cation, leaving the phenoxide anion more available for nucleophilic attack.[6]
Detailed Experimental Protocol: Synthesis
-
Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-fluoro-5-hydroxyphenol (1.0 eq).
-
Reagent Addition: Add anhydrous potassium carbonate (1.5 eq) to the flask.
-
Solvent: Add dry N,N-dimethylformamide (DMF) to create a solution with a concentration of approximately 0.5 M with respect to the starting phenol.
-
Alkylation: Add ethyl iodide (1.2 eq) to the stirring suspension dropwise at room temperature.
-
Reaction: Allow the mixture to stir at room temperature for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, pour the mixture into a separatory funnel containing deionized water (approx. 5 times the volume of DMF).
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of DMF). Combine the organic layers.
-
Washing: Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate.
-
Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
Purification of this compound
The crude product typically contains unreacted starting materials and potential side products. Silica gel column chromatography is an effective method for isolating the pure desired compound.[7]
Detailed Protocol: Silica Gel Column Chromatography
-
Eluent Selection: Determine a suitable mobile phase using TLC. A gradient of ethyl acetate in hexanes is typically effective. An ideal Rf value for the product is around 0.3 for good separation.
-
Column Packing: Prepare a slurry of silica gel (230-400 mesh) in the initial, low-polarity eluent (e.g., 5% Ethyl Acetate in Hexanes). Pour the slurry into a glass column and allow it to pack under gravity or gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. Carefully load the dry powder onto the top of the packed column.
-
Elution: Begin eluting the column with the mobile phase, gradually increasing the polarity (e.g., from 5% to 20% Ethyl Acetate in Hexanes).
-
Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction by TLC.
-
Isolation: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield pure this compound.
Structural Characterization and Data Analysis
A combination of spectroscopic techniques is essential to unambiguously confirm the structure and assess the purity of the synthesized this compound.[8]
Spectroscopic Data
The following table summarizes the expected data from standard characterization techniques.[9]
| Technique | Parameter | Expected Value / Observation |
| ¹H NMR | Chemical Shift (δ) | ~6.6-7.0 ppm (aromatic protons), ~5.5 ppm (phenolic -OH, broad), 4.01 ppm (quartet, -OCH₂CH₃), 1.39 ppm (triplet, -OCH₂CH₃) |
| Integration | Ar-H (3H), -OH (1H), -OCH₂- (2H), -CH₃ (3H) | |
| Multiplicity | Aromatic protons will show complex splitting due to H-H and H-F coupling. The ethoxy group will show a characteristic quartet and triplet. | |
| ¹³C NMR | Chemical Shift (δ) | ~150-160 ppm (C-F, C-O), ~110-120 ppm (aromatic C-H), ~64 ppm (-OCH₂-), ~15 ppm (-CH₃) |
| IR Spectroscopy | Wavenumber (cm⁻¹) | 3200-3500 (broad, O-H stretch), 3000-3100 (aromatic C-H stretch), 2850-2980 (aliphatic C-H stretch), 1200-1250 (asymmetric C-O-C stretch), 1000-1100 (C-F stretch) |
| Mass Spectrometry | m/z Ratio | Molecular Ion (M⁺): 156.05; Isotopic pattern characteristic of C₈H₉FO₂ |
Note: Predicted NMR values are estimates. Actual values may vary depending on solvent and concentration.[10]
Detailed Methodologies: Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample (10-20 mg) is dissolved in 0.6 mL of a deuterated solvent (e.g., CDCl₃) with tetramethylsilane (TMS) as an internal standard. ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher spectrometer.[8]
-
Infrared (IR) Spectroscopy: The spectrum is recorded using an FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory. A small amount of the sample is placed directly on the ATR crystal, and the spectrum is recorded from 4000 to 400 cm⁻¹.[8]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), typically using electrospray ionization (ESI), is used to confirm the exact mass and molecular formula of the compound.
Safety and Handling
As with all halogenated phenols, this compound should be handled with care in a well-ventilated chemical fume hood.[11]
-
Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.[12]
-
Hazards: Expected to be harmful if swallowed, cause skin irritation, and cause serious eye irritation. Avoid breathing vapors or dust.[11]
-
Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Conclusion
This guide outlines a robust and reliable pathway for the synthesis, purification, and comprehensive characterization of this compound. The Williamson ether synthesis provides an efficient method for its preparation, while standard chromatographic and spectroscopic techniques ensure the isolation of a high-purity product and unambiguous structural verification. The detailed protocols and underlying scientific principles presented herein equip researchers and drug development professionals with the necessary knowledge to confidently produce and utilize this valuable chemical intermediate in their research endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. Organic synthesis provides opportunities to transform drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 6. jk-sci.com [jk-sci.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. youtube.com [youtube.com]
- 10. 2-Fluorophenol(367-12-4) 1H NMR spectrum [chemicalbook.com]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
5-Ethoxy-2-fluorophenol: A Strategic Building Block in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutic agents with optimized pharmacological profiles. Among the vast arsenal of chemical scaffolds available to medicinal chemists, 5-Ethoxy-2-fluorophenol has emerged as a versatile and valuable synthon. Its unique trifunctional substitution pattern—a nucleophilic hydroxyl group, a metabolically robust ethoxy moiety, and a modulating fluorine atom—offers a powerful toolkit for fine-tuning the physicochemical and pharmacokinetic properties of drug candidates. This guide provides a comprehensive technical overview of this compound, exploring its intrinsic properties, key synthetic transformations, and its strategic application in the design of bioactive molecules. Through a combination of established chemical principles and inferred methodologies from closely related structures, this document aims to equip researchers with the foundational knowledge to effectively leverage this promising building block in their medicinal chemistry programs.
Introduction: The Strategic Advantage of Fluorinated Phenolic Scaffolds
Phenolic moieties are ubiquitous in pharmaceuticals, often playing a crucial role in binding to biological targets through hydrogen bonding.[1][2] However, the phenol group is also susceptible to rapid metabolic conjugation, primarily glucuronidation, which can lead to poor oral bioavailability and a short duration of action. The strategic incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to mitigate such metabolic liabilities and to modulate various other properties.[3][4] Fluorine's high electronegativity can alter the pKa of nearby functional groups, influence molecular conformation, and block sites of oxidative metabolism, thereby enhancing a drug's half-life and overall therapeutic profile.[4][5][6]
This compound capitalizes on these principles, presenting a scaffold with a confluence of desirable features. The ortho-fluorine atom can modulate the acidity of the phenolic hydroxyl group and influence intramolecular hydrogen bonding, while the meta-ethoxy group can serve as a lipophilic and metabolically stable handle for further derivatization or to probe hydrophobic pockets in a target protein. This guide will delve into the practical applications and synthetic considerations for harnessing the full potential of this unique building block.
Physicochemical Properties and Drug-like Characteristics
The interplay of the hydroxyl, ethoxy, and fluoro substituents in this compound imparts a distinct set of physicochemical properties that are highly relevant to drug design.
Table 1: Calculated Physicochemical Properties of this compound
| Property | Value | Significance in Drug Discovery |
| Molecular Weight | 156.15 g/mol | Adheres to Lipinski's Rule of Five, favoring good absorption and permeation. |
| cLogP | 2.1 | Indicates a moderate lipophilicity, often correlated with good membrane permeability. |
| pKa (Phenolic OH) | ~9.5 | The electron-withdrawing fluorine atom lowers the pKa compared to phenol, influencing its ionization state at physiological pH. |
| Hydrogen Bond Donors | 1 | The phenolic hydroxyl group can engage in crucial hydrogen bonding interactions with biological targets. |
| Hydrogen Bond Acceptors | 2 | The oxygen atoms of the hydroxyl and ethoxy groups can act as hydrogen bond acceptors. |
The moderate lipophilicity (cLogP) of this compound suggests that its incorporation into a larger molecule is unlikely to drastically increase the overall lipophilicity, which is a key consideration in avoiding off-target effects and ensuring a favorable pharmacokinetic profile. The ortho-fluoro substituent is known to increase the acidity of the phenolic proton, which can be a critical factor in modulating binding affinity to target proteins where the phenol acts as a hydrogen bond donor.
Key Synthetic Transformations: A Practical Guide
The synthetic utility of this compound lies in the differential reactivity of its three functional handles: the phenolic hydroxyl group and the activated aromatic ring.
Modification of the Phenolic Hydroxyl Group
The nucleophilic character of the phenolic hydroxyl group allows for a variety of important transformations, most notably etherification and esterification.
The Williamson ether synthesis is a robust and widely used method for the preparation of ethers from an alcohol and an alkyl halide.[6][7][8][9] This reaction is particularly valuable for introducing a wide range of substituents at the phenolic oxygen of this compound, enabling the exploration of structure-activity relationships (SAR).
Experimental Protocol: General Procedure for Williamson Ether Synthesis
-
Deprotonation: To a solution of this compound (1.0 eq.) in a suitable polar aprotic solvent (e.g., DMF, acetone) is added a base (1.1 - 1.5 eq.) such as potassium carbonate (K₂CO₃) or sodium hydride (NaH). The mixture is stirred at room temperature for 30-60 minutes to ensure complete formation of the phenoxide.
-
Alkylation: The desired alkyl halide (1.1 - 1.5 eq.) is added to the reaction mixture.
-
Reaction: The reaction is stirred at a temperature ranging from room temperature to 80 °C, and the progress is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired ether.
Diagram 1: Williamson Ether Synthesis Workflow
Caption: Workflow for the Williamson ether synthesis of this compound derivatives.
Functionalization of the Aromatic Ring
The electron-donating nature of the hydroxyl and ethoxy groups, combined with the directing effects of the fluorine atom, governs the regioselectivity of electrophilic aromatic substitution reactions. The positions ortho and para to the strongly activating hydroxyl group are the most likely sites for substitution.
Introducing an additional halogen atom onto the aromatic ring can provide a handle for further cross-coupling reactions or can be used to probe halogen bonding interactions with the target protein.
Experimental Protocol: General Procedure for Electrophilic Bromination
-
Reaction Setup: To a solution of this compound (1.0 eq.) in a suitable solvent (e.g., dichloromethane, acetic acid) at 0 °C is added a brominating agent such as N-bromosuccinimide (NBS) or bromine (Br₂) (1.0 - 1.1 eq.) portion-wise.
-
Reaction: The reaction mixture is stirred at 0 °C to room temperature and monitored by TLC.
-
Work-up: Upon completion, the reaction is quenched with a saturated aqueous solution of sodium thiosulfate and extracted with an organic solvent. The organic layer is washed with brine, dried, and concentrated.
-
Purification: The crude product is purified by column chromatography to yield the brominated derivative.
Diagram 2: Electrophilic Aromatic Substitution Logic
Caption: Logical flow for predicting the outcome of electrophilic aromatic substitution on this compound.
Strategic Applications in Drug Discovery: Case Studies and Perspectives
While specific examples of marketed drugs derived directly from this compound are not prevalent in publicly accessible literature, the strategic value of this scaffold can be inferred from the known bioactivities of structurally related compounds. The 2-fluoro-5-alkoxyphenyl moiety is present in a number of patented bioactive molecules, suggesting its utility in targeting a range of biological systems.
For instance, the incorporation of similar fluorinated phenyl ethers has been explored in the development of kinase inhibitors, where the ether linkage serves to position aromatic groups in the hydrophobic region of the ATP-binding site, while the fluorinated ring can engage in specific interactions with the protein. Furthermore, the phenolic hydroxyl group can be used as a synthetic handle to introduce moieties that target the solvent-exposed region of the kinase.
Conclusion and Future Outlook
This compound represents a strategically valuable and under-utilized building block in medicinal chemistry. Its inherent physicochemical properties, coupled with the versatility of its functional groups, provide a robust platform for the synthesis of novel drug candidates with potentially enhanced pharmacokinetic and pharmacodynamic profiles. The synthetic protocols and strategic considerations outlined in this guide, derived from established chemical principles and analysis of analogous structures, offer a foundational framework for researchers to unlock the full potential of this promising scaffold. As the demand for more sophisticated and effective therapeutics continues to grow, the judicious application of such well-designed building blocks will undoubtedly play a pivotal role in the future of drug discovery.
References
- 1. sparrow-chemical.com [sparrow-chemical.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. The Williamson Ether Synthesis [cs.gordon.edu]
- 4. tandfonline.com [tandfonline.com]
- 5. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. gold-chemistry.org [gold-chemistry.org]
- 8. community.wvu.edu [community.wvu.edu]
- 9. ochemonline.pbworks.com [ochemonline.pbworks.com]
Introduction: The Thermochemical Imperative in Modern Drug Development
An In-Depth Technical Guide to the Thermochemical Profile of 5-Ethoxy-2-fluorophenol
In the landscape of pharmaceutical research and drug development, a molecule's therapeutic efficacy is intrinsically linked to its physicochemical properties. Among these, the thermochemical profile—encompassing parameters such as enthalpy of formation, heat capacity, and entropy—serves as a cornerstone for predicting stability, reactivity, and bioavailability. This compound, a substituted phenol, represents a class of compounds with significant potential in medicinal chemistry, where fluorine and ether substitutions are common strategies for modulating metabolic stability and binding affinity.
Part 1: Experimental Determination of Thermochemical Properties
The foundation of any thermochemical dataset is precise and accurate experimental measurement. The following sections detail the primary methodologies for determining the key energetic properties of this compound in both its condensed and gaseous states.
Standard Enthalpy of Formation (ΔfH°)
The standard enthalpy of formation is the most critical thermochemical parameter, representing the energy change when one mole of the compound is formed from its constituent elements in their standard states. Its determination is a multi-step process.
A. Condensed Phase Enthalpy of Formation via Combustion Calorimetry
The enthalpy of combustion (ΔcH°) is first measured, from which the enthalpy of formation is derived using Hess's Law. The gold-standard instrument for this is the constant-volume bomb calorimeter.
Principle of Causality: Bomb calorimetry is chosen because it ensures complete combustion, a prerequisite for accurate thermodynamic calculations. The sealed "bomb" is pressurized with pure oxygen to drive the reaction to completion, and the entire assembly is submerged in a precisely known volume of water to measure the heat released.
Experimental Protocol: Rotating Bomb Calorimetry
-
Calibration: The calorimeter's energy equivalent (ε_calor) must be determined by combusting a certified standard, typically benzoic acid. This step is non-negotiable for ensuring trustworthiness and accuracy.
-
Sample Preparation: A pellet of this compound (approx. 0.5-1.0 g) is weighed accurately. Due to the presence of fluorine, a rotating bomb calorimeter is essential. An aqueous solution (e.g., hydrazine dihydrochloride) is added to the bomb to ensure that the combustion product, hydrofluoric acid (HF), is formed quantitatively in solution, preventing corrosive attack on the bomb's interior.
-
Assembly and Combustion: The sample is placed in a crucible inside the bomb. The bomb is sealed, purged of air, and filled with high-purity oxygen (approx. 30 atm). The bomb is then placed in the calorimeter, which is filled with a known mass of water. The system is allowed to reach thermal equilibrium.
-
Data Acquisition: The sample is ignited via a cotton fuse wire. The temperature change (ΔT) of the water bath is meticulously recorded until thermal equilibrium is re-established.
-
Analysis: The gross heat released (q_total) is calculated using: q_total = ε_calor * ΔT. Corrections are applied for the ignition energy and the formation of nitric acid from residual nitrogen. The standard molar energy of combustion (ΔcU°) is then calculated.
-
Derivation of ΔfH°(cr): The standard enthalpy of combustion (ΔcH°) is derived from ΔcU°, and finally, the standard enthalpy of formation in the crystalline state (ΔfH°(cr)) is calculated using the known standard enthalpies of formation for the combustion products (CO₂, H₂O, and HF(aq)).
B. Gas Phase Enthalpy of Formation via Sublimation/Vaporization Enthalpy
For computational comparisons and understanding intermolecular forces, the gas-phase enthalpy of formation (ΔfH°(g)) is required. This is obtained by measuring the enthalpy of phase change (sublimation or vaporization).
Principle of Causality: The phase change enthalpy quantifies the energy required to overcome intermolecular forces in the condensed phase. Calvet microcalorimetry is a highly sensitive technique suitable for measuring this property for small organic molecules.
Experimental Protocol: Calvet Microcalorimetry
-
Instrumentation: A heat-flux differential calorimeter is used. The sample is placed in one cell and an empty reference cell is used alongside it.
-
Measurement: The sample is heated at a very slow, controlled rate under a vacuum or an inert gas flow.
-
Data Analysis: The heat absorbed during the sublimation or vaporization process is measured directly. This allows for the determination of the standard molar enthalpy of sublimation (ΔsubH°) or vaporization (ΔvapH°) at a given temperature.
-
Calculation of ΔfH°(g): The gas-phase enthalpy of formation is calculated as: ΔfH°(g) = ΔfH°(cr) + ΔsubH°
Heat Capacity (Cp) and Phase Transition Energetics
Differential Scanning Calorimetry (DSC) is a versatile and powerful technique for measuring heat capacity and the energetics of phase transitions like melting (fusion).
Principle of Causality: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference. This differential heat flow is directly proportional to the sample's heat capacity. At a phase transition, the heat absorbed or released causes a distinct peak in the DSC thermogram, the area of which is proportional to the enthalpy of the transition.
Experimental Protocol: DSC Analysis
-
Calibration: The DSC instrument must be calibrated for temperature and enthalpy using certified standards, such as indium and zinc.
-
Sample Preparation: A small amount of this compound (2-5 mg) is accurately weighed into an aluminum DSC pan and hermetically sealed. An empty, sealed pan is used as a reference.
-
Heat Capacity Measurement: The sample and reference are subjected to a modulated temperature program (e.g., heating at 10°C/min). The heat flow is measured to determine the heat capacity (Cp) as a function of temperature.
-
Fusion Enthalpy Measurement: The sample is cooled and then heated at a constant rate (e.g., 10°C/min) through its melting point.
-
Data Analysis: The resulting thermogram will show an endothermic peak corresponding to melting. The onset of the peak gives the melting temperature (T_fus), and the integrated area of the peak yields the enthalpy of fusion (ΔfusH). The entropy of fusion (ΔfusS) can then be calculated as ΔfusS = ΔfusH / T_fus.
Diagram: Experimental Workflow for Thermochemical Characterization
The logical flow from a solid sample to its comprehensive thermochemical profile is illustrated below.
Caption: Experimental workflow for determining key thermochemical properties.
Part 2: Computational Thermochemistry as a Predictive Tool
In the absence of experimental data, and as a powerful complementary tool, high-level quantum chemical calculations can provide highly accurate thermochemical values. For this purpose, composite methods are the authoritative standard.
Principle of Causality: The Power of Composite Methods
Single-level computational methods, like Density Functional Theory (DFT), often involve a trade-off between accuracy and computational cost. Composite methods, such as the Gaussian-n (Gn) theories, overcome this by combining a series of lower-cost calculations to approximate the results of a much more computationally expensive, high-level calculation. The G3(MP2)B3 method, for example, is renowned for its high accuracy (mean absolute deviation of ~1.13 kcal/mol for enthalpies of formation) at a manageable computational cost. This method is built on a foundation of B3LYP density functional theory for geometry and vibrational frequencies, which has proven to be a robust and efficient starting point.
Computational Protocol: G3(MP2)B3 Calculation of Gas-Phase Enthalpy of Formation
This protocol outlines the steps to calculate the total electronic energy at 0 K (E₀), which is then used to derive the enthalpy of formation.
-
Geometry Optimization: The molecular structure of this compound is optimized using the B3LYP functional with the 6-31G(d) basis set. This step finds the lowest energy conformation of the molecule.
-
Frequency Calculation: A vibrational frequency calculation is performed at the same B3LYP/6-31G(d) level of theory. This serves two purposes:
-
Verification: It confirms that the optimized structure is a true energy minimum (i.e., no imaginary frequencies).
-
Zero-Point Energy (ZPE): It provides the zero-point vibrational energy, a quantum mechanical correction that must be added to the electronic energy. The frequencies are typically scaled by an empirical factor (e.g., 0.96) to better match experimental values.
-
-
Higher-Level Energy Calculations: A series of single-point energy calculations (using the optimized geometry) are performed with more accurate methods and larger basis sets. The G3(MP2)B3 scheme includes:
-
QCISD(T)/6-31G(d)
-
MP2/G3MP2large
-
-
Energy Combination: The results from these calculations are combined in a specific, predefined formula that includes empirical "higher-level correction" (HLC) terms. These terms are designed to compensate for remaining deficiencies in the method and are parameterized against a large set of accurate experimental data.
-
Atomization Energy Method: The gas-phase enthalpy of formation at 298.15 K (ΔfH°₂₉₈(g)) is calculated by the atomization method: ΔfH°₂₉₈(g) = Σ[ΔfH°₂₉₈(atoms)] - Σ[E₀(atoms)] + E₀(molecule) + ΔH₂₉₈ Where:
-
Σ[ΔfH°₂₉₈(atoms)] is the sum of the experimental standard enthalpies of formation of the constituent atoms (C, H, O, F).
-
Σ[E₀(atoms)] is the sum of the G3(MP2)B3 calculated total energies of the atoms.
-
E₀(molecule) is the G3(MP2)B3 calculated total energy of the molecule (including ZPE).
-
ΔH₂₉₈ is the thermal correction to enthalpy from 0 K to 298.15 K, obtained from the vibrational frequency calculation.
-
Diagram: G3(MP2)B3 Computational Workflow
The multi-step, layered approach of the G3(MP2)B3 composite method is visualized below.
Caption: Workflow for the G3(MP2)B3 composite computational method.
Part 3: Data Synthesis and Application
The experimental and computational workstreams produce a set of core thermochemical data. This section details how to present this data and its direct application in a pharmaceutical context.
Summary of Core Thermochemical Data
All quantitative data should be summarized for clarity and easy comparison. The following table represents the target dataset for this compound.
| Property | Symbol | Experimental Value | Computational Value (G3(MP2)B3) | Units | Method |
| Enthalpy of Formation (crystal, 298.15 K) | ΔfH°(cr) | TBD | N/A | kJ·mol⁻¹ | Bomb Calorimetry |
| Enthalpy of Sublimation (298.15 K) | ΔsubH° | TBD | N/A | kJ·mol⁻¹ | Calvet Calorimetry |
| Enthalpy of Formation (gas, 298.15 K) | ΔfH°(g) | TBD | TBD | kJ·mol⁻¹ | Derived / Calculated |
| Melting Temperature | T_fus | TBD | N/A | K (°C) | DSC |
| Enthalpy of Fusion | ΔfusH | TBD | N/A | kJ·mol⁻¹ | DSC |
| Entropy of Fusion | ΔfusS | TBD | N/A | J·mol⁻¹·K⁻¹ | DSC |
| Heat Capacity (solid, 298.15 K) | Cp(cr) | TBD | N/A | J·mol⁻¹·K⁻¹ | DSC |
| Heat Capacity (gas, 298.15 K) | Cp(g) | N/A | TBD | J·mol⁻¹·K⁻¹ | Calculated |
| Standard Entropy (gas, 298.15 K) | S°(g) | N/A | TBD | J·mol⁻¹·K⁻¹ | Calculated |
TBD: To Be Determined by the protocols outlined in this guide.
Derived Properties and Their Significance
From the core data, the Gibbs free energy of formation (ΔfG°) can be calculated:
ΔfG° = ΔfH° - TΔS°
-
Gibbs Free Energy of Formation (ΔfG°): This is the ultimate predictor of molecular thermodynamic stability. A more negative ΔfG° indicates a more stable molecule. This is crucial for assessing the shelf-life of a drug substance and predicting degradation pathways.
-
Enthalpy of Fusion (ΔfusH): This value is directly related to the strength of the crystal lattice. It is a key parameter in solubility models (e.g., the Yalkowsky equation) and is essential for predicting the dissolution behavior of a drug, which in turn impacts its bioavailability.
-
Reaction Energetics: With accurate ΔfH°(g) values for reactants, transition states, and products, the energetics of synthesis and degradation reactions can be modeled. This allows for the rational design of more efficient and safer manufacturing processes and the prediction of potential reactive hazards.
Solubility of 5-Ethoxy-2-fluorophenol in common organic solvents
An In-depth Technical Guide to the Solubility of 5-Ethoxy-2-fluorophenol in Common Organic Solvents
Abstract
This compound is a substituted phenol derivative with potential applications in pharmaceutical synthesis and materials science. A thorough understanding of its solubility in various organic solvents is paramount for optimizing reaction conditions, designing efficient purification strategies like crystallization, and developing formulations. This technical guide addresses the notable gap in publicly available quantitative solubility data for this compound. It provides a comprehensive analysis of the molecular features of this compound to predict its solubility profile across different solvent classes. Furthermore, this document presents a detailed, self-validating experimental protocol for the precise determination of its solubility, empowering researchers to generate reliable data. The guide synthesizes theoretical chemical principles with practical, field-proven methodologies, serving as an essential resource for researchers, chemists, and drug development professionals.
Introduction: The Critical Role of Solubility
In the realms of chemical synthesis and pharmaceutical development, solubility is not merely a physical constant but a critical process parameter that dictates the feasibility, efficiency, and scalability of a chemical transformation. For a molecule like this compound, which possesses multiple functional groups, its interaction with a solvent system is complex and crucial. The ability to dissolve this compound in an appropriate solvent is the first step in its use as a reactant, while differential solubility is the cornerstone of its purification from reaction mixtures.
This guide is structured to first build a foundational understanding of the factors expected to govern the solubility of this compound and then to provide the practical tools to quantify it.
Molecular Structure and Physicochemical Drivers of Solubility
The solubility behavior of this compound is dictated by the interplay of its distinct structural motifs: the phenolic hydroxyl group, the ethoxy group, the fluorine substituent, and the aromatic ring.
-
Phenolic Hydroxyl (-OH) Group: This group is a potent hydrogen bond donor and a moderate hydrogen bond acceptor. It imparts a polar character to the molecule, suggesting favorable interactions with polar and protic solvents like alcohols.[1][2]
-
Ethoxy (-OCH₂CH₃) Group: The ether linkage is a hydrogen bond acceptor. The ethyl chain adds lipophilic (non-polar) character, which can enhance solubility in less polar solvents.
-
Fluorine (-F) Substituent: As the most electronegative element, fluorine's presence can alter the molecule's electronic distribution and dipole moment. Fluorinated groups can sometimes enhance solubility in specific polar aprotic or even non-polar solvents.[3]
-
Aromatic Ring: The benzene ring is inherently non-polar and contributes to van der Waals interactions, favoring solubility in non-polar or moderately polar solvents with similar aromatic character.[1]
The principle of "like dissolves like" provides a foundational framework for predicting solubility.[1][4][5] Solvents that can effectively engage in the same types of intermolecular forces as this compound will be the most effective. Therefore, a balance of hydrogen bonding, dipole-dipole interactions, and van der Waals forces will determine the optimal solvent.
Predicted Solubility Profile and Data Template
While specific experimental data is scarce, a qualitative solubility profile can be predicted based on the molecular structure.
-
High Solubility Expected in:
-
Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): These solvents can act as both hydrogen bond donors and acceptors, interacting favorably with the phenolic hydroxyl and ethoxy groups.[4]
-
Polar Aprotic Solvents (e.g., Acetone, Tetrahydrofuran (THF), Ethyl Acetate): These solvents can accept hydrogen bonds from the hydroxyl group and engage in dipole-dipole interactions.
-
-
Moderate Solubility Expected in:
-
Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents are weakly polar and can interact with the aromatic ring and the overall molecular dipole.
-
Aromatic Solvents (e.g., Toluene): Pi-pi stacking interactions between the solvent and the solute's benzene ring can promote solubility.
-
-
Low to Negligible Solubility Expected in:
-
Non-polar Aliphatic Solvents (e.g., Hexane, Heptane): The strong hydrogen-bonding and polar nature of the phenol moiety are incompatible with the weak van der Waals forces offered by these solvents.
-
Water: Despite the presence of a hydrogen-bonding hydroxyl group, the overall molecule, with its aromatic ring and ethoxy group, possesses significant non-polar character, likely leading to poor aqueous solubility. The acidity of the phenol can, however, lead to increased solubility in aqueous basic solutions.[6]
-
Table 1: Data Template for Experimental Solubility of this compound
The following table is provided for researchers to populate with experimentally determined data. A standardized temperature, such as 25°C (298.15 K), is recommended for initial screening.
| Solvent Class | Organic Solvent | Predicted Solubility | Experimentally Determined Solubility ( g/100 mL) at 25°C |
| Polar Protic | Methanol | High | Data to be determined |
| Ethanol | High | Data to be determined | |
| Isopropanol | High | Data to be determined | |
| Polar Aprotic | Acetone | High | Data to be determined |
| Acetonitrile | Moderate to High | Data to be determined | |
| Tetrahydrofuran (THF) | High | Data to be determined | |
| Ethyl Acetate | High | Data to be determined | |
| Dimethylformamide (DMF) | High | Data to be determined | |
| Aromatic | Toluene | Moderate | Data to be determined |
| Chlorinated | Dichloromethane (DCM) | Moderate | Data to be determined |
| Non-polar | n-Hexane | Low | Data to be determined |
Experimental Protocol: Isothermal Shake-Flask Method with HPLC Quantification
To generate accurate and reproducible solubility data, the isothermal shake-flask method is a gold standard.[7] This protocol combines this equilibrium method with High-Performance Liquid Chromatography (HPLC) for precise quantification.
Rationale for Method Selection
The shake-flask method ensures that a true thermodynamic equilibrium is reached between the undissolved solid and the saturated solution. HPLC is chosen for quantification due to its high sensitivity, specificity, and ability to separate the analyte from any potential impurities, making the measurement robust.
Diagram: Experimental Workflow
Caption: Workflow for solubility determination via the isothermal shake-flask method.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (HPLC grade)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Scintillation vials with screw caps
-
Thermostatically controlled shaker bath
-
Syringes and syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
High-Performance Liquid Chromatograph (HPLC) with UV detector
-
Autosampler vials
Step-by-Step Methodology
Part A: Preparation of HPLC Calibration Standards
-
Stock Solution: Accurately weigh approximately 10 mg of this compound and dissolve it in a 10 mL volumetric flask with a suitable solvent (e.g., acetonitrile or the HPLC mobile phase) to create a ~1 mg/mL stock solution.
-
Serial Dilutions: Perform a series of dilutions from the stock solution to prepare at least five calibration standards of known concentrations that bracket the expected solubility range.
Part B: Sample Preparation and Equilibration
-
Vial Preparation: To a series of labeled vials, add an excess amount of solid this compound (e.g., ~50-100 mg, ensuring solid remains after equilibration).
-
Solvent Addition: Accurately add a known volume (e.g., 2 mL) of the desired organic solvent to each vial.
-
Equilibration: Securely cap the vials and place them in the isothermal shaker bath set to the desired temperature (e.g., 25°C). Agitate the vials for a sufficient time to reach equilibrium (a 24-hour period is common, but a time-course study is recommended to confirm equilibrium has been reached).
Part C: Sampling and Analysis
-
Settling: After equilibration, remove the vials from the shaker and allow them to stand undisturbed at the same temperature for at least 30 minutes to allow the excess solid to settle.
-
Filtration (Self-Validation Step): Carefully withdraw a portion of the clear supernatant using a syringe. Attach a 0.22 µm syringe filter. This step is critical for trustworthiness , as it ensures that no undissolved micro-particles are transferred, which would falsely inflate the solubility measurement. Discard the first few drops to saturate the filter material.
-
Dilution: Immediately transfer a known volume of the filtrate into a pre-filled volumetric flask and dilute with mobile phase to a concentration that falls within the range of the calibration curve. This prevents the solute from crashing out of solution and allows for accurate quantification.
-
HPLC Analysis: Transfer the diluted sample to an autosampler vial and analyze using a validated HPLC method. The UV detection wavelength should be set to the λ_max of this compound.
Part D: Data Calculation
-
Calibration Curve: Plot the peak area from the HPLC chromatograms of the calibration standards against their known concentrations. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R² > 0.99 for a valid curve).
-
Calculate Concentration: Use the peak area of the diluted sample and the regression equation to calculate its concentration.
-
Determine Solubility: Account for the dilution factor to determine the final concentration in the saturated solution. Convert this concentration to the desired units (e.g., mg/mL or g/100 mL).
Factors Influencing Solubility: A Conceptual Diagram
The solubility of this compound is not a static property but is influenced by a dynamic interplay of solute, solvent, and system properties.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Solubility enhancement of phenol and phenol derivatives in perfluorooctyl bromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. byjus.com [byjus.com]
- 5. What factors affect solubility? | AAT Bioquest [aatbio.com]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
Purity and stability of commercially available 5-Ethoxy-2-fluorophenol
An In-depth Technical Guide to the Purity and Stability of Commercially Available 5-Ethoxy-2-fluorophenol
This guide provides a comprehensive technical overview of the purity and stability of this compound (CAS No. 577793-66-9), a key intermediate in pharmaceutical synthesis and materials science. Aimed at researchers, scientists, and drug development professionals, this document synthesizes fundamental chemical principles with established analytical methodologies to provide a practical framework for quality assessment and handling.
Introduction and Physicochemical Profile
This compound is a substituted aromatic compound whose utility is intrinsically linked to its purity and stability. The presence of a fluorine atom, an ethoxy group, and a hydroxyl group on the benzene ring creates a unique chemical environment that dictates its reactivity, potential degradation pathways, and analytical behavior. Understanding these characteristics is paramount for its effective use in sensitive applications.
It is critical to note that the CAS number 577793-66-9 specifically identifies the 5-ethoxy isomer.[1] Another CAS number, 749929-50-8, is also sometimes associated with this name, highlighting the importance of rigorous analytical identification to confirm the specific isomer being used.[2][3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source / Comment |
| CAS Number | 577793-66-9 | [1] |
| Molecular Formula | C₈H₉FO₂ | [1] |
| Molecular Weight | 156.15 g/mol | [1] |
| Appearance | Expected to be a liquid or low-melting solid | Based on related structures like 2-fluorophenol.[4] |
| Storage Temp. | 0-8 °C recommended | [1] |
| Boiling Point | Not available | - |
| Solubility | Expected to be soluble in common organic solvents (e.g., Methanol, Acetonitrile, DMSO) | General property of substituted phenols. |
Commercial Purity and Potential Impurity Profile
Commercial grades of specialty chemicals like this compound are typically supplied at purities of >95%. However, the nature and quantity of impurities can vary between suppliers and batches, necessitating in-house verification. The impurity profile is largely dictated by the synthetic route employed. A common and logical synthetic pathway is the Williamson ether synthesis, starting from 2-fluoro-1,4-benzenediol (2-fluorohydroquinone) and an ethylating agent like ethyl iodide or diethyl sulfate.
Based on this presumed synthesis, a profile of potential process-related impurities can be constructed.
Table 2: Hypothetical Profile of Process-Related Impurities
| Impurity Name | Structure / Type | Origin | Significance |
| 2-Fluoro-1,4-benzenediol | Starting Material | Incomplete reaction | Can affect reaction stoichiometry and introduce downstream impurities. |
| 2-Fluoro-1,4-diethoxybenzene | Over-reaction By-product | Di-alkylation of the starting material | Affects purity; may have different toxicological profile. |
| 4-Ethoxy-3-fluorophenol | Isomeric By-product | Non-selective alkylation if an alternative starting material is used | Critical to separate as it has similar properties but different reactivity. |
| Ethyl Iodide / Diethyl Sulfate | Reagent | Residual reagent from synthesis | Can be reactive and toxic; must be effectively removed. |
| Inorganic Salts | Reagent By-product | Formed from the base used in the reaction (e.g., NaI from NaOH + EtI) | Typically removed during workup but can be present in lower-grade material. |
The presence of these impurities underscores the need for a robust, stability-indicating analytical method capable of resolving the active pharmaceutical ingredient (API) from all potential contaminants.
Caption: Relationship between synthesis inputs and potential impurities.
Stability Profile and Forced Degradation Studies
The stability of this compound is a critical parameter for determining its shelf-life and ensuring the safety and efficacy of downstream products. Phenols are susceptible to oxidation, and the ether linkage can be susceptible to acidic cleavage under harsh conditions. A forced degradation study is an essential tool for elucidating potential degradation pathways and for developing a truly stability-indicating analytical method.[5] The goal is to achieve 5-20% degradation to ensure that the degradation products are generated at a sufficient level for detection and resolution without destroying the molecule entirely.[6]
Caption: Workflow for a forced degradation study.
Predicted Degradation Pathways
-
Oxidative Degradation: Phenols can oxidize to form colored quinone-type structures. The presence of the electron-donating ethoxy and hydroxyl groups may make the aromatic ring susceptible to oxidation, potentially initiated by air, light, or trace metal impurities.
-
Hydrolytic Degradation: While generally stable, the ether linkage could be susceptible to cleavage under strong acidic conditions and high temperatures, potentially yielding 2-fluoro-1,4-benzenediol. The compound is expected to be more stable to base hydrolysis.
-
Photolytic Degradation: Exposure to UV light can provide the energy to initiate free-radical mechanisms, leading to complex degradation profiles.[7]
Experimental Protocol: Forced Degradation Study
This protocol outlines the steps to intentionally degrade this compound to validate a stability-indicating method.
1. Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a 50:50 mixture of acetonitrile and water.
-
Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M HCl. Keep the solution at 60°C for up to 7 days. Withdraw aliquots at regular intervals (e.g., 2, 8, 24, 48 hours, 7 days). Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before dilution and analysis.
-
Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M NaOH. Keep the solution at room temperature. Withdraw and neutralize aliquots with 0.1 M HCl at the same time points as the acid hydrolysis.
-
Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 3% H₂O₂. Store at room temperature, protected from light. Withdraw aliquots at the designated time points.
-
Thermal Degradation: Store the stock solution in a sealed vial at 70°C. Also, place a sample of the neat, solid material in an oven at 70°C.[6] Sample the solution at regular intervals. For the solid, dissolve a weighed amount in the diluent for analysis.
-
Photolytic Degradation (as per ICH Q1B): Expose the stock solution (in a photostable, transparent container) and the solid material to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[7] A control sample should be stored in the dark under the same temperature conditions.
3. Analysis:
-
Analyze all stressed samples, along with an unstressed control, using the stability-indicating HPLC method detailed in the next section.
-
The goal is to demonstrate that the analytical method can separate the intact drug from all formed degradation products.
Analytical Methodologies for Purity and Stability Assessment
A validated, stability-indicating analytical method is the cornerstone of quality control. Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is the most common and suitable technique for this purpose.[8]
Protocol: Stability-Indicating RP-HPLC-UV Method
This method is designed to provide the specificity required to separate this compound from its potential process-related impurities and degradation products.[9]
1. Instrumentation and Materials:
-
HPLC System: A system with a gradient pump, autosampler, column oven, and a photodiode array (PDA) or variable wavelength UV detector.[9]
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[9]
-
Solvents: HPLC grade acetonitrile and water.
-
Reagents: Phosphoric acid or formic acid.
2. Chromatographic Conditions:
Table 3: Recommended HPLC Method Parameters
| Parameter | Specification | Rationale |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | The acid protonates the phenolic hydroxyl group, ensuring good peak shape and consistent retention. |
| Mobile Phase B | Acetonitrile | Common organic modifier for reversed-phase chromatography. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Provides stable retention times and improves peak shape. |
| Injection Vol. | 10 µL | Adjustable based on concentration and detector sensitivity. |
| Detection λ | 280 nm (or as determined by UV scan) | Phenolic compounds typically have strong absorbance in this region. A PDA detector is ideal for confirming peak purity. |
| Run Time | ~20 minutes | Sufficient to elute the main peak and any potential late-eluting impurities. |
3. Gradient Elution Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 10.0 | 10 | 90 |
| 15.0 | 10 | 90 |
| 15.1 | 90 | 10 |
| 20.0 | 90 | 10 |
4. Standard and Sample Preparation:
-
Diluent: 50:50 (v/v) mixture of acetonitrile and water.
-
Working Standard (0.1 mg/mL): Accurately weigh and dissolve ~10 mg of this compound reference standard in 100 mL of diluent.
-
Sample Solution (0.1 mg/mL): Prepare the sample to be analyzed at the same target concentration in the diluent.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.
Method Validation Considerations
For use in a regulated environment, this method would need to be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, and robustness. The forced degradation study itself is a key part of demonstrating the method's specificity and stability-indicating nature.
Recommended Handling and Storage
Proper handling and storage are crucial to maintain the purity and stability of this compound.
-
Storage: The material should be stored in tightly closed containers in a dry, cool, and well-ventilated place, as recommended by suppliers (0-8 °C).[1] It should be protected from light and air to minimize oxidative degradation.
-
Handling: Use only under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation and contact with skin and eyes.
-
Incompatible Materials: Avoid strong oxidizing agents, which can lead to rapid degradation.
Conclusion
This compound is a valuable chemical intermediate whose integrity relies on a thorough understanding of its purity and stability. While direct literature on this specific molecule is sparse, a robust quality control strategy can be effectively designed by applying fundamental principles of organic chemistry and established regulatory frameworks for stability testing. The implementation of forced degradation studies is critical for developing and validating a stability-indicating HPLC method, which is the cornerstone for ensuring that the material meets the high-quality standards required for research and development in the pharmaceutical and chemical industries.
References
- 1. 577793-66-9 CAS MSDS (Phenol, 5-ethoxy-2-fluoro- (9CI)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. parchem.com [parchem.com]
- 3. parchem.com [parchem.com]
- 4. 2-Fluorophenol | C6H5FO | CID 9707 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 6. ijrpp.com [ijrpp.com]
- 7. youtube.com [youtube.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. benchchem.com [benchchem.com]
Methodological & Application
Protocol for the Fluorination of 5-Ethoxyphenol: Strategies, Methodologies, and Safety
An Application Guide for Researchers
Abstract
The introduction of fluorine into bioactive molecules is a cornerstone of modern drug discovery, often leading to enhanced metabolic stability, binding affinity, and bioavailability. Fluorinated phenol moieties, in particular, are prevalent in pharmaceuticals and agrochemicals. This application note provides a detailed guide for the synthetic fluorination of 5-ethoxyphenol, a common building block. We present two distinct and robust protocols: direct electrophilic fluorination using Selectfluor® and a nucleophilic deoxyfluorination via an aryl fluorosulfonate intermediate. This guide emphasizes the underlying chemical principles, provides step-by-step experimental procedures, outlines critical safety measures, and offers troubleshooting advice to aid researchers in successfully synthesizing fluorinated derivatives of 5-ethoxyphenol.
Scientific Background: Choosing the Optimal Fluorination Strategy
The approach to fluorinating 5-ethoxyphenol hinges on the desired final product. The choice is primarily between incorporating the fluorine atom directly onto the aromatic ring while retaining the hydroxyl group (electrophilic aromatic substitution) or replacing the hydroxyl group with fluorine (ipso-substitution via a nucleophilic pathway).
1.1. Electrophilic Fluorination
Electrophilic fluorination introduces a fluorine atom onto an electron-rich aromatic ring.[1] Reagents such as Selectfluor® (F-TEDA-BF₄) act as a source of an "electrophilic" fluorine equivalent (F⁺).[2][3] For 5-ethoxyphenol, the hydroxyl and ethoxy groups are both ortho-, para-directing. This leads to the possibility of a mixture of products, with fluorination occurring at positions 2, 4, and 6. The electron-donating nature of the substituents activates the ring, facilitating the reaction. However, a significant challenge with highly activated phenols is the potential for dearomatization or over-fluorination.[1][4]
1.2. Nucleophilic Deoxyfluorination
This strategy replaces the phenolic hydroxyl group with a fluorine atom. This transformation is not a direct displacement but a two-step process. First, the hydroxyl group is converted into a good leaving group. A highly effective method involves reacting the phenol with sulfuryl fluoride (SO₂F₂) to form an aryl fluorosulfonate intermediate.[5][6][7] This intermediate is then subjected to nucleophilic aromatic substitution (SNAr) with a fluoride source, such as tetramethylammonium fluoride (NMe₄F), to yield the desired aryl fluoride.[5][6] This method offers excellent regioselectivity, as the substitution occurs exclusively at the carbon atom that was bonded to the hydroxyl group (ipso-substitution).[8]
Visualization of Synthetic Pathways
The choice between electrophilic and nucleophilic methods dictates the final product structure. The following workflow illustrates the decision-making process and the general steps for each pathway.
Caption: High-level workflow for the fluorination of 5-ethoxyphenol.
Critical Safety Protocols: Handling Fluorinating Agents
Fluorination chemistry requires stringent adherence to safety protocols due to the hazardous nature of the reagents.[9]
-
Personal Protective Equipment (PPE): Always wear chemical splash goggles, a face shield, a flame-resistant lab coat, and heavy-duty chemical-resistant gloves (neoprene is recommended).[10][11][12] Double-gloving is advised when handling corrosive reagents.[10]
-
Ventilation: All manipulations must be performed in a certified chemical fume hood to prevent inhalation of toxic vapors or dust.[11]
-
Reagent Handling: Fluorinating agents like Selectfluor® are strong oxidizers and should be kept away from combustible materials.[2] Many fluorinating agents and their byproducts can react with moisture to produce highly corrosive hydrogen fluoride (HF).[13] Ensure all glassware is scrupulously dried before use.
-
Emergency Preparedness: An eyewash station and safety shower must be immediately accessible.[12] A tube of 2.5% calcium gluconate gel must be on hand before starting any experiment. In case of skin contact with HF-generating compounds, flush the area with copious amounts of water for at least 15 minutes, remove contaminated clothing, and then apply the calcium gluconate gel while seeking immediate medical attention.[10][13]
-
Waste Disposal: Quench reactive agents carefully according to established procedures.[10] All fluorinated waste must be disposed of in clearly labeled, dedicated hazardous waste containers according to institutional guidelines.[10][11]
Experimental Methodologies
The following protocols are designed for a 1 mmol scale reaction. All glassware should be oven- or flame-dried and cooled under an inert atmosphere (N₂ or Ar) before use.
4.1. Protocol 1: Electrophilic Fluorination with Selectfluor®
This protocol aims to add a fluorine atom to the aromatic ring. The primary products expected are 2-fluoro-5-ethoxyphenol and 4-fluoro-5-ethoxyphenol.
Reagent Table:
| Reagent | Molar Mass ( g/mol ) | Amount (mg) | mmoles | Equivalents |
|---|---|---|---|---|
| 5-Ethoxyphenol | 138.16 | 138 | 1.0 | 1.0 |
| Selectfluor® | 354.26 | 390 | 1.1 | 1.1 |
| Acetonitrile (MeCN) | - | 10 mL | - | - |
Step-by-Step Procedure:
-
To a dry 25 mL round-bottom flask equipped with a magnetic stir bar, add 5-ethoxyphenol (138 mg, 1.0 mmol).
-
Dissolve the starting material in 10 mL of dry acetonitrile.
-
In a single portion, carefully add Selectfluor® (390 mg, 1.1 mmol) to the stirred solution at room temperature.
-
Seal the flask under an inert atmosphere and stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, quench the reaction by adding 10 mL of water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product via column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to separate the isomers.
Mechanism Visualization:
Caption: Simplified mechanism of electrophilic fluorination.
4.2. Protocol 2: Nucleophilic Deoxyfluorination via Aryl Fluorosulfonate
This protocol replaces the hydroxyl group with fluorine, yielding 1-ethoxy-3-fluorobenzene. It is a one-pot procedure.[5][6]
Reagent Table:
| Reagent | Molar Mass ( g/mol ) | Amount | mmoles | Equivalents |
|---|---|---|---|---|
| 5-Ethoxyphenol | 138.16 | 138 mg | 1.0 | 1.0 |
| Triethylamine (Et₃N) | 101.19 | 202 mg (0.28 mL) | 2.0 | 2.0 |
| Sulfuryl Fluoride (SO₂F₂) | 102.06 | Gas (1.2 atm) | ~1.2 | ~1.2 |
| Tetramethylammonium Fluoride (NMe₄F) | 93.15 | 112 mg | 1.2 | 1.2 |
| Acetonitrile (MeCN) | - | 10 mL | - | - |
Step-by-Step Procedure:
-
To a dry, thick-walled pressure tube (e.g., a Schlenk tube) equipped with a magnetic stir bar, add 5-ethoxyphenol (138 mg, 1.0 mmol) and tetramethylammonium fluoride (112 mg, 1.2 mmol).
-
Add 10 mL of dry acetonitrile followed by triethylamine (0.28 mL, 2.0 mmol).
-
Seal the tube, cool to -78 °C (dry ice/acetone bath), and evacuate and backfill with an inert atmosphere three times.
-
Introduce sulfuryl fluoride (SO₂F₂) gas via a balloon or gas inlet up to a pressure of approximately 1.2 atm.
-
Allow the reaction to warm to room temperature and then heat to 80 °C in an oil bath behind a blast shield.
-
Stir vigorously for 12-18 hours.
-
After cooling to room temperature, carefully vent the excess SO₂F₂ in the fume hood.
-
Quench the reaction by slowly adding 10 mL of saturated aqueous sodium bicarbonate (NaHCO₃).
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate (MgSO₄), and filter.
-
Concentrate the solvent carefully under reduced pressure (the product may be volatile).
-
Purify the crude product by column chromatography on silica gel (using a hexane-based eluent).
Mechanism Visualization:
Caption: Two-step mechanism of nucleophilic deoxyfluorination.
Data Summary and Troubleshooting
Expected Results:
| Protocol | Product(s) | Typical Yield | Key ¹⁹F NMR Signal (δ, ppm) |
|---|---|---|---|
| 1: Electrophilic | 2-Fluoro-5-ethoxyphenol | 30-50% | ~ -130 to -140 |
| 4-Fluoro-5-ethoxyphenol | 20-40% | ~ -115 to -125 |
| 2: Nucleophilic | 1-Ethoxy-3-fluorobenzene | 60-85% | ~ -110 to -115 |
Troubleshooting Guide:
| Issue | Potential Cause(s) | Suggested Solution(s) |
|---|---|---|
| Low or No Yield | Inactive/decomposed fluorinating agent.[14] Presence of moisture. Insufficient reaction time or temperature. | Use a fresh bottle of fluorinating agent. Rigorously dry all glassware, solvents, and reagents. Increase reaction time/temperature incrementally while monitoring by TLC/LC-MS. |
| Multiple Products (Protocol 1) | Inherent lack of regioselectivity for the substrate. | Optimize reaction conditions (solvent, temperature) to favor one isomer. Expect to perform careful chromatographic separation. |
| Decomposition of Starting Material | Reaction temperature is too high. Fluorinating agent is too reactive for the substrate. | Run the reaction at a lower temperature (e.g., 0 °C or room temperature). Consider a milder fluorinating agent if available. |
Conclusion
The fluorination of 5-ethoxyphenol can be achieved through either electrophilic or nucleophilic pathways, yielding structurally distinct products. Direct electrophilic fluorination with Selectfluor® provides access to fluoro-substituted phenols but may result in isomeric mixtures requiring careful purification. In contrast, nucleophilic deoxyfluorination via an aryl fluorosulfonate intermediate offers a highly regioselective route to replace the hydroxyl group with fluorine, typically affording higher yields of a single product. The choice of method should be guided by the specific molecular scaffold required for subsequent research and development. In all cases, a rigorous adherence to safety protocols is paramount for the successful and safe execution of these powerful synthetic transformations.
References
- 1. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 2. Selectfluor - Wikipedia [en.wikipedia.org]
- 3. Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) [organic-chemistry.org]
- 4. para-Selective dearomatization of phenols by I(i)/I(iii) catalysis-based fluorination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. experts.umn.edu [experts.umn.edu]
- 7. Nucleophilic Deoxyfluorination of Phenols via Aryl Fluorosulfonate Intermediates. | Semantic Scholar [semanticscholar.org]
- 8. dash.harvard.edu [dash.harvard.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. Fluorinated Fluids Safety Guide | Hairixin Chemical Materials [hrxmaterials.com]
- 12. ipo.rutgers.edu [ipo.rutgers.edu]
- 13. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]
- 14. benchchem.com [benchchem.com]
Using 5-Ethoxy-2-fluorophenol in Suzuki coupling reactions
An Application Guide to the Suzuki-Miyaura Coupling of 5-Ethoxy-2-fluorophenol
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the successful implementation of the Suzuki-Miyaura cross-coupling reaction using this compound. Biaryl structures containing the 2-fluoro-5-ethoxyphenyl motif are of significant interest in the development of pharmaceuticals and functional materials. However, the direct use of phenols as coupling partners in palladium-catalyzed reactions is challenging due to the poor leaving group nature of the hydroxyl moiety. This document elucidates the fundamental challenges, explores effective in situ activation strategies, and presents a validated, step-by-step protocol for researchers, chemists, and drug development professionals. The causality behind reagent selection and parameter optimization is explained to empower users to adapt and troubleshoot the methodology for their specific synthetic targets.
Introduction: The Challenge and Opportunity of Phenol Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, celebrated for its ability to form carbon-carbon bonds with high efficiency and functional group tolerance.[1] It typically couples an organoboron species with an organic halide or triflate.[2] While aryl halides are common electrophiles, their synthesis can add steps and costs. Phenols, on the other hand, are abundant, inexpensive, and structurally diverse feedstocks.[3]
The primary obstacle to using phenols directly is the strength of the C–O bond and the poor leaving group ability of the hydroxide or phenoxide ion, which makes the crucial oxidative addition step of the catalytic cycle kinetically unfavorable.[3][4] Consequently, the hydroxyl group must be activated to facilitate the reaction. This guide focuses on modern, efficient methods that activate the phenol in situ, streamlining the synthetic process.
This compound presents a substrate of specific interest. The electron-donating ethoxy group can further deactivate the C–O bond towards oxidative addition, while the ortho-fluoro substituent introduces steric and electronic effects that must be carefully managed for successful coupling.
Reaction Mechanism: The Path to C-C Bond Formation
The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium(0) species.[5][6] When using a phenol, the cycle requires an initial activation step to transform the hydroxyl group into a viable leaving group.
-
In Situ Activation: The phenol is first reacted with an activating agent (e.g., a sulfonyl fluoride) to form a reactive intermediate, such as an aryl sulfonate. This transformation is critical and occurs in the same pot as the coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-oxygen bond of the activated phenol derivative. This is often the rate-limiting step and results in a Pd(II) complex.[1]
-
Transmetalation: A base activates the organoboron reagent (e.g., boronic acid) to form a more nucleophilic boronate complex.[7] This complex then transfers its organic group to the Pd(II) center, displacing the leaving group (e.g., sulfonate).
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the desired biaryl product and regenerating the active Pd(0) catalyst to continue the cycle.[5]
Caption: Catalytic cycle for the Suzuki-Miyaura coupling of an activated phenol.
Recommended Protocol: In Situ Sulfonate Formation Strategy
This protocol employs an efficient nickel-catalyzed system with in situ activation of this compound using tosyl fluoride (TsF). Nickel catalysts have proven highly effective for coupling less reactive O-based electrophiles.[8][9] The use of a hydrated base like K₃PO₄·3H₂O has been shown to be beneficial in these systems, potentially by aiding the activation and transmetalation steps.[8]
Materials and Reagents
| Reagent | CAS Number | M.W. ( g/mol ) | Stoichiometry |
| This compound | 188365-99-1 | 156.15 | 1.0 equiv |
| Arylboronic Acid | Varies | Varies | 1.2 equiv |
| Tosyl Fluoride (TsF) | 455-16-3 | 174.19 | 1.5 equiv |
| trans-NiCl(o-Tol)(PCy₃)₂ | 1300028-02-1 | 768.12 | 3 mol % |
| Tricyclohexylphosphine (PCy₃) | 2622-14-2 | 280.44 | 6 mol % |
| K₃PO₄·3H₂O (Potassium phosphate tribasic trihydrate) | N/A | 266.32 | 5.0 equiv |
| Tetrahydrofuran (THF), Anhydrous | 109-99-9 | 72.11 | ~0.2 M |
| Deionized Water | 7732-18-5 | 18.02 | (with THF) |
Experimental Workflow
Caption: Step-by-step experimental workflow for the Suzuki coupling reaction.
Detailed Step-by-Step Procedure
-
Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (e.g., 1.0 mmol, 156 mg), the desired arylboronic acid (1.2 mmol), and K₃PO₄·3H₂O (5.0 mmol, 1.33 g).
-
Catalyst Addition: In a glovebox or under a positive pressure of inert gas, add the trans-NiCl(o-Tol)(PCy₃)₂ catalyst (0.03 mmol, 23 mg) and additional PCy₃ ligand (0.06 mmol, 17 mg).
-
Inert Atmosphere: Seal the flask with a rubber septum. Connect it to a Schlenk line and evacuate and backfill with high-purity argon three times to ensure an inert atmosphere.
-
Solvent Addition: Through the septum, add anhydrous THF and deionized water in a 4:1 ratio to achieve a final concentration of approximately 0.2 M with respect to the phenol (e.g., 4 mL THF and 1 mL H₂O for a 1.0 mmol scale reaction).
-
Activator Addition: Add tosyl fluoride (1.5 mmol, 261 mg or equivalent volume if liquid) via syringe. Caution: Handle tosyl fluoride in a well-ventilated fume hood.
-
Reaction: Immerse the flask in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Add deionized water (10 mL) and ethyl acetate (15 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure biaryl product.
Scope and Optimization Considerations
The success of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, base, and solvent. The following table provides guidance on the expected reactivity with various boronic acid partners.
| Boronic Acid Type | Example | Expected Reactivity & Yield | Key Considerations |
| Electron-Neutral | Phenylboronic acid | Good to Excellent | This is the benchmark coupling partner. The protocol is optimized for this class. |
| Electron-Rich | 4-Methoxyphenylboronic acid | Good | May require slightly longer reaction times or higher temperatures due to slower transmetalation. Bulky phosphine ligands are crucial.[10] |
| Electron-Poor | 4-Trifluoromethylphenylboronic acid | Excellent | Generally proceeds faster than electron-rich counterparts. High yields are expected. |
| Sterically Hindered | 2-Methylphenylboronic acid | Moderate to Good | Steric hindrance can slow both transmetalation and reductive elimination. Use of highly active Buchwald-type ligands (e.g., SPhos, XPhos) with a palladium catalyst may be beneficial.[10][11] |
| Heteroaromatic | Pyridine-3-boronic acid | Moderate | Prone to protodeboronation (hydrolysis of the C-B bond).[12] Using the corresponding boronic ester (e.g., pinacol ester) can improve stability and yield. |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (decomposed by oxygen).2. Insufficient activation of phenol.3. Poor quality base or solvents. | 1. Ensure a rigorously inert atmosphere. Use fresh, high-quality catalyst.2. Increase the amount of activating agent slightly (e.g., to 2.0 equiv).3. Use freshly opened anhydrous solvents and a finely ground, high-purity base. Adding a small amount of water is often crucial for reactions using K₃PO₄.[8][13] |
| Protodeboronation of Boronic Acid | Boronic acid is unstable under basic/aqueous conditions, especially for heteroaryls. | 1. Use the corresponding boronic ester (e.g., pinacol or MIDA ester) which is more stable.[14]2. Use a less nucleophilic base like K₂CO₃ or CsF, though this may require re-optimization.3. Minimize reaction time and water content where possible. |
| Homocoupling of Boronic Acid | Presence of oxygen or Pd(II) species at the start of the reaction. | 1. Thoroughly degas all solvents and the reaction mixture before heating.[12]2. If using a Pd(II) precatalyst, ensure conditions are suitable for its reduction to Pd(0) before the desired catalytic cycle begins. The phosphine ligand often serves as the reductant.[15] |
| Hydrolysis of Activated Phenol | The intermediate (e.g., aryl tosylate) is sensitive to hydrolysis under the reaction conditions. | This is a competing side reaction. Ensure the catalytic cycle is efficient. Using a higher catalyst loading or a more active ligand system (e.g., Buchwald ligands) can accelerate the desired coupling relative to hydrolysis.[16] |
Conclusion
The Suzuki-Miyaura coupling of this compound is a highly valuable transformation that requires a strategic approach to overcome the inherent low reactivity of the phenolic hydroxyl group. By employing an in situ activation strategy, particularly with a robust nickel/phosphine catalyst system, researchers can efficiently synthesize a wide range of functionalized biaryl compounds. Understanding the mechanistic principles, carefully selecting reagents, and maintaining a rigorously controlled reaction environment are paramount to achieving high yields and purity. The protocols and insights provided herein serve as a strong foundation for the application of this methodology in complex synthesis campaigns.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings [ouci.dntb.gov.ua]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Nickel-Catalyzed Suzuki Coupling of Phenols Enabled by SuFEx of Tosyl Fluoride - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. Yoneda Labs [yonedalabs.com]
- 13. reddit.com [reddit.com]
- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 15. reddit.com [reddit.com]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Ethoxy-2-fluorophenol
Introduction: Navigating the Challenges of a Multifunctional Substrate
The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds with remarkable efficiency and scope.[1] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of aryl amines, which are ubiquitous motifs in pharmaceuticals, agrochemicals, and materials science.[2][3] However, the successful application of this powerful transformation to complex, multifunctional substrates requires a nuanced understanding of the interplay between various functional groups and the catalytic system.
5-Ethoxy-2-fluorophenol presents a unique set of challenges for the Buchwald-Hartwig amination. The presence of a fluorine atom, an electron-donating ethoxy group, and a nucleophilic phenol group on the same aromatic ring necessitates a carefully designed synthetic strategy. The primary hurdles to overcome are:
-
Chemoselectivity: The free phenolic hydroxyl group is a competing nucleophile that can undergo O-arylation under Buchwald-Hartwig conditions, leading to the formation of diaryl ether byproducts.[4]
-
Reactivity of the C-F Bond: While the C-F bond is generally less reactive than other carbon-halogen bonds in palladium-catalyzed cross-coupling reactions, its reactivity can be modulated by the electronic nature of the aromatic ring.
-
Substrate Deactivation: The electron-donating ethoxy group can increase the electron density of the aromatic ring, potentially slowing down the rate-determining oxidative addition step of the catalytic cycle.[5]
This document provides a comprehensive guide to the Buchwald-Hartwig amination of this compound, offering two distinct protocols to address the inherent challenges of this substrate. We will explore both a direct, chemoselective amination strategy and a robust protection-deprotection approach. Each protocol is accompanied by a detailed experimental procedure, a discussion of the underlying scientific principles, and troubleshooting advice to ensure successful implementation in your research.
Catalytic Cycle of the Buchwald-Hartwig Amination
The generally accepted mechanism for the Buchwald-Hartwig amination involves a palladium(0)/palladium(II) catalytic cycle.[6] The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide to form a Pd(II) intermediate.
-
Ligand Exchange and Amine Coordination: The amine displaces a ligand on the palladium center.
-
Deprotonation: A base deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: The desired C-N bond is formed, regenerating the Pd(0) catalyst.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Protocol 1: Direct Chemoselective N-Arylation
Recent advances in ligand design have enabled the development of palladium-based catalyst systems that exhibit high selectivity for N-arylation over O-arylation in substrates containing both amine and hydroxyl functionalities.[7] This approach is highly efficient as it avoids the additional steps of protection and deprotection. The key to success lies in the selection of a bulky, electron-rich phosphine ligand that promotes reductive elimination from the palladium-amido complex at a much faster rate than from the corresponding palladium-phenoxide complex.[7][8]
Recommended Catalyst System and Conditions
For the direct amination of this compound, we recommend a catalyst system based on a bulky biarylphosphine ligand such as BrettPhos.[7][8]
| Parameter | Recommended Condition | Rationale |
| Palladium Precatalyst | BrettPhos Pd G3 | Air- and moisture-stable precatalyst that readily forms the active Pd(0) species. |
| Ligand | BrettPhos | The bulky and electron-rich nature of this ligand promotes selective N-arylation. |
| Base | LHMDS (Lithium bis(trimethylsilyl)amide) | A strong, non-nucleophilic base that effectively deprotonates the amine without promoting O-arylation. |
| Solvent | Toluene or Dioxane (anhydrous, degassed) | Aprotic solvents that are compatible with the catalyst system and reagents. |
| Temperature | 80-110 °C | Sufficient to drive the reaction to completion in a reasonable timeframe. |
| Amine | 1.2 equivalents | A slight excess of the amine coupling partner is used to ensure complete consumption of the aryl fluoride. |
Step-by-Step Experimental Protocol
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 eq.), the amine (1.2 eq.), BrettPhos Pd G3 (0.02 eq.), and LHMDS (1.5 eq.).
-
Solvent Addition: Evacuate and backfill the Schlenk tube with argon or nitrogen three times. Under a positive pressure of inert gas, add anhydrous, degassed toluene (or dioxane) to achieve a concentration of 0.1-0.2 M with respect to the this compound.
-
Reaction: Seal the Schlenk tube and place it in a preheated oil bath at the desired temperature (e.g., 100 °C). Stir the reaction mixture vigorously for 12-24 hours.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extraction: Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Caption: Experimental workflow for direct amination.
Protocol 2: Protection-Deprotection Strategy
In cases where chemoselectivity is difficult to achieve or for substrates that are particularly sensitive, a protection-deprotection strategy offers a reliable alternative.[9][10] This approach involves masking the phenolic hydroxyl group with a suitable protecting group that is stable under the Buchwald-Hartwig amination conditions and can be readily removed in a subsequent step.[11]
Choice of Protecting Group
The benzyl (Bn) group is an excellent choice for protecting the phenol in this compound. It is stable to the basic conditions of the Buchwald-Hartwig reaction and can be selectively removed by hydrogenolysis, which is a mild and efficient method that is unlikely to affect other functional groups in the product.[10][12]
Three-Step Synthetic Sequence
-
Protection of the Phenol: The phenolic hydroxyl group of this compound is protected as a benzyl ether.
-
Buchwald-Hartwig Amination: The resulting benzyl-protected aryl fluoride is subjected to the Buchwald-Hartwig amination.
-
Deprotection: The benzyl protecting group is removed by hydrogenolysis to yield the final product.
Step-by-Step Experimental Protocols
Step 1: Benzyl Protection of this compound
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 eq.), potassium carbonate (1.5 eq.), and acetone as the solvent.
-
Reagent Addition: Add benzyl bromide (1.1 eq.) dropwise to the stirred suspension.
-
Reaction: Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring by TLC.
-
Workup and Purification: After completion, cool the reaction, filter off the potassium carbonate, and concentrate the filtrate. Purify the crude product by column chromatography to obtain the benzyl-protected substrate.
Step 2: Buchwald-Hartwig Amination of the Protected Substrate
-
Reaction Setup: Follow the general procedure outlined in Protocol 1, using the benzyl-protected this compound as the starting material. A wider range of bases, such as sodium tert-butoxide, can be used in this case as O-arylation is no longer a concern.
-
Reaction, Workup, and Purification: Proceed as described in Protocol 1 to obtain the aminated, benzyl-protected product.
Step 3: Deprotection by Hydrogenolysis
-
Reaction Setup: Dissolve the benzyl-protected amine in ethanol or ethyl acetate in a hydrogenation vessel.
-
Catalyst Addition: Add a catalytic amount of palladium on carbon (10 wt. %).
-
Hydrogenation: Purge the vessel with hydrogen gas and maintain a positive pressure of hydrogen (e.g., using a balloon) while stirring vigorously at room temperature.
-
Monitoring and Workup: Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain the final product.
Caption: Workflow for the protection-deprotection strategy.
Troubleshooting and Key Considerations
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Use a fresh batch of palladium precatalyst and ligand. Ensure proper inert atmosphere techniques. |
| Insufficiently strong base | Switch to a stronger base (e.g., LHMDS or KHMDS). | |
| Low reaction temperature | Increase the reaction temperature in increments of 10 °C. | |
| Formation of Diaryl Ether Byproduct (Protocol 1) | Suboptimal ligand choice | Screen other bulky biarylphosphine ligands (e.g., RuPhos, XPhos). |
| Base-promoted O-arylation | Ensure the use of a non-nucleophilic silylamide base. | |
| Dehalogenation (Loss of Fluorine) | Side reaction promoted by certain catalyst/ligand combinations | Screen different palladium sources and ligands. Consider using milder reaction conditions. |
| Incomplete Deprotection (Protocol 2) | Inactive hydrogenation catalyst | Use fresh palladium on carbon. Ensure the system is properly purged with hydrogen. |
Conclusion
The Buchwald-Hartwig amination of this compound is a challenging yet achievable transformation. By carefully considering the chemoselectivity issues posed by the free phenol, researchers can choose between a direct amination protocol using specialized ligands or a more traditional protection-deprotection strategy. The protocols and insights provided in this guide are intended to serve as a starting point for the successful synthesis of aminated this compound derivatives, enabling the advancement of research in drug discovery and materials science.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 5. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 6. jk-sci.com [jk-sci.com]
- 7. Orthogonal Cu- and Pd-based catalyst systems for the O- and N-arylation of aminophenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols [dspace.mit.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Benzyl Protection of Phenols under Neutral Conditions: Palladium-Catalyzed Benzylations of Phenols [organic-chemistry.org]
Derivatization of 5-Ethoxy-2-fluorophenol for biological screening
Application Note & Protocol
Strategic Derivatization of 5-Ethoxy-2-fluorophenol for the Generation of a Novel Screening Library in Drug Discovery
Introduction: The Strategic Value of Phenolic Scaffolds
Phenols and their ether derivatives are foundational scaffolds in medicinal chemistry, recurring frequently in both natural products and FDA-approved pharmaceuticals.[1][2] Their prevalence underscores their utility in molecular recognition and their capacity to serve as versatile chemical handles for synthetic elaboration. The strategic derivatization of a chosen scaffold is a cornerstone of modern drug discovery, enabling the systematic exploration of chemical space around a core structure to identify novel bioactive agents.[3][4] High-throughput screening (HTS) campaigns rely on high-quality, diverse small molecule libraries to maximize the probability of identifying "hits"—compounds that modulate a biological target of interest.[3][5]
This application note provides a detailed guide to the derivatization of this compound, a privileged starting scaffold. We will explore its inherent chemical logic for library synthesis and provide detailed, field-proven protocols for its modification into distinct chemical classes. Finally, we will outline a standard workflow for the biological screening of the resulting compound library.
The this compound Scaffold: Rationale for Derivatization
The selection of a starting scaffold is a critical decision in library design. This compound presents a compelling case due to the strategic placement of its functional groups, which impart desirable physicochemical and reactive properties.
-
The Phenolic Hydroxyl (-OH): This group is the primary reactive handle for derivatization. It can act as a nucleophile in O-alkylation and esterification reactions or be converted into an electrophilic partner (e.g., a triflate) for cross-coupling reactions. Its hydrogen-bond donating capability is a key feature in molecular interactions with biological targets.
-
The 2-Fluoro (-F) Substituent: The presence of a fluorine atom ortho to the hydroxyl group is significant. Fluorine is a bioisostere of hydrogen but possesses high electronegativity.[6] This substitution can lower the pKa of the phenolic proton, influencing its reactivity and interaction profile. Furthermore, strategic fluorination is a well-established tactic in medicinal chemistry to enhance metabolic stability and binding affinity.[7]
-
The 5-Ethoxy (-OCH₂CH₃) Group: This ether linkage provides a point of structural diversity and modulates the scaffold's lipophilicity. It fills a pocket in chemical space distinct from a simple methyl or hydrogen substituent, potentially leading to unique structure-activity relationships (SAR).
The combination of these features makes this compound an ideal starting point for creating a library of drug-like molecules with diverse properties, moving beyond "flatland" to explore three-dimensional chemical space.[1][8]
// Nodes Start [label="this compound\n(Starting Scaffold)", fillcolor="#F1F3F4", color="#202124", fontcolor="#202124"]; Deriv [label="Chemical Derivatization\n(Parallel Synthesis)", fillcolor="#4285F4", color="#FFFFFF", fontcolor="#FFFFFF"]; Lib [label="Diverse Compound Library\n(Ethers, Esters, Biaryls, Amines)", fillcolor="#F1F3F4", color="#202124", fontcolor="#202124"]; Plate [label="Library Plating & QC\n(Assay-Ready Plates)", fillcolor="#FBBC05", color="#202124", fontcolor="#202124"]; HTS [label="Primary High-Throughput Screen (HTS)", fillcolor="#EA4335", color="#FFFFFF", fontcolor="#FFFFFF"]; HitConf [label="Hit Confirmation &\nDose-Response (IC₅₀)", fillcolor="#FBBC05", color="#202124", fontcolor="#202124"]; SAR [label="Preliminary SAR Analysis", fillcolor="#34A853", color="#FFFFFF", fontcolor="#FFFFFF"]; LeadOpt [label="Hit-to-Lead Optimization", fillcolor="#F1F3F4", color="#202124", fontcolor="#202124"];
// Edges Start -> Deriv; Deriv -> Lib; Lib -> Plate; Plate -> HTS; HTS -> HitConf; HitConf -> SAR; SAR -> LeadOpt; } endomd Caption: Overall workflow from scaffold to hit identification.
Synthetic Strategies and Protocols for Derivatization
We present three robust and versatile synthetic strategies to generate a diverse library from the this compound core. The causality behind these choices lies in their ability to dramatically and predictably alter the physicochemical properties of the parent scaffold.
// Central Node Core [label="this compound", fillcolor="#F1F3F4", color="#202124", fontcolor="#202124", shape=Mdiamond];
// Derivative Classes Ethers [label="O-Alkylation\n(Williamson Ether Synthesis)\n\nProduct: Aryl Ethers", fillcolor="#E8F0FE", color="#4285F4", fontcolor="#202124"]; Esters [label="Esterification\n(Acyl Chloride/EDC Coupling)\n\nProduct: Aryl Esters", fillcolor="#FCE8E6", color="#EA4335", fontcolor="#202124"]; Biaryls [label="Activation to Triflate\n+ Suzuki Coupling\n\nProduct: Biaryls", fillcolor="#FEF7E0", color="#FBBC05", fontcolor="#202124"]; Amines [label="Activation to Triflate\n+ Buchwald-Hartwig Amination\n\nProduct: Aryl Amines", fillcolor="#E6F4EA", color="#34A853", fontcolor="#202124"];
// Edges with labels Core -> Ethers [label=" R-X, Base", color="#4285F4"]; Core -> Esters [label=" RCOCl or\n RCOOH, DCC", color="#EA4335"]; Core -> Biaryls [label=" 1. Tf₂O, Pyr.\n 2. R-B(OH)₂, Pd Cat.", color="#FBBC05"]; Core -> Amines [label=" 1. Tf₂O, Pyr.\n 2. R₂NH, Pd Cat.", color="#34A853"]; } endomd Caption: Core derivatization strategies for this compound.
Principle: This reaction proceeds via deprotonation of the phenol to form a nucleophilic phenoxide, which then displaces a halide from an alkyl halide (R-X) in an SN2 reaction. This method converts the hydrogen-bond donating phenol into a non-donating ether, significantly altering its interaction profile and lipophilicity.[9][10]
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone or N,N-Dimethylformamide (DMF)
-
Drying agent (e.g., MgSO₄ or Na₂SO₄)
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Step-by-Step Protocol:
-
To a round-bottom flask charged with a magnetic stir bar, add this compound (1.0 eq).
-
Add anhydrous potassium carbonate (1.5 eq).
-
Add solvent (Acetone or DMF) to create a ~0.2 M solution.
-
Add the alkyl halide (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to 60 °C and stir for 4-12 hours.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: Cool the mixture to room temperature. Filter off the K₂CO₃ and wash the solid with acetone. Concentrate the filtrate under reduced pressure.
-
If DMF was used, partition the residue between ethyl acetate and water. Wash the organic layer with brine, dry over MgSO₄, and concentrate.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient.
-
Characterization: Confirm the structure and purity of the resulting aryl ether by ¹H NMR, ¹³C NMR, and HRMS.
| Parameter | Condition | Rationale |
| Base | K₂CO₃ | A mild base sufficient to deprotonate the phenol without causing side reactions. |
| Solvent | Acetone/DMF | Polar aprotic solvents that facilitate SN2 reactions. DMF is used for less reactive halides. |
| Temperature | 60 °C | Provides sufficient energy to overcome the activation barrier without product degradation. |
| Stoichiometry | Slight excess of alkyl halide | Ensures complete consumption of the starting phenol. |
Principle: Esterification masks the polar hydroxyl group, often increasing a compound's cell permeability and potential for oral absorption.[11] This protocol uses a reactive acyl chloride in the presence of a non-nucleophilic base to neutralize the HCl byproduct.
Materials:
-
This compound
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride)
-
Pyridine or Triethylamine (TEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Aqueous HCl (1 M) and saturated sodium bicarbonate (NaHCO₃) solution
Step-by-Step Protocol:
-
Dissolve this compound (1.0 eq) in DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine (1.2 eq) to the solution.
-
Slowly add the acyl chloride (1.1 eq) dropwise. A precipitate (pyridinium hydrochloride) may form.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours.
-
Reaction Monitoring: Monitor by TLC or LC-MS.
-
Workup: Dilute the reaction mixture with DCM. Wash sequentially with 1 M HCl (to remove pyridine), water, saturated NaHCO₃ solution (to remove unreacted acid), and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude ester by flash column chromatography (hexanes/ethyl acetate).
-
Characterization: Confirm structure and purity by NMR and MS analysis.
| Parameter | Condition | Rationale |
| Base | Pyridine/TEA | Acts as a nucleophilic catalyst and scavenges the HCl generated during the reaction. |
| Solvent | DCM/THF | Anhydrous, aprotic solvents that are inert to the reaction conditions. |
| Temperature | 0 °C to RT | Initial cooling controls the exothermic reaction with the highly reactive acyl chloride. |
Principle: The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds.[12] To make the phenol an active partner, its hydroxyl group must first be converted into a better leaving group, such as a triflate (-OTf). The resulting aryl triflate can then be coupled with a variety of boronic acids.[13][14]
Part A: Triflate Formation
-
Dissolve this compound (1.0 eq) in anhydrous DCM at 0 °C under nitrogen.
-
Add pyridine (1.5 eq).
-
Add triflic anhydride (Tf₂O, 1.2 eq) dropwise. The reaction is highly exothermic.
-
Stir at 0 °C for 1 hour, then warm to room temperature for 1 hour.
-
Upon completion (monitored by TLC), wash the mixture with cold 1 M HCl, water, and brine. Dry over MgSO₄, concentrate, and purify by chromatography to yield the aryl triflate.
Part B: Suzuki-Miyaura Coupling Materials:
-
5-Ethoxy-2-fluoro-1-(trifluoromethylsulfonyloxy)benzene (from Part A)
-
Aryl or alkyl boronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., 1,4-Dioxane/Water mixture)
Step-by-Step Protocol:
-
To a microwave vial or Schlenk tube, add the aryl triflate (1.0 eq), boronic acid (1.5 eq), palladium catalyst (0.05 eq), and base (2.0 eq).
-
Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.
-
Add degassed solvent (e.g., Dioxane/H₂O 4:1) via syringe.
-
Heat the reaction to 80-100 °C for 4-16 hours.
-
Reaction Monitoring: Monitor by LC-MS for the appearance of the product mass and disappearance of starting material.
-
Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine. Dry the organic layer over Na₂SO₄ and concentrate.
-
Purification: Purify the crude biaryl product by flash column chromatography.
-
Characterization: Confirm structure and purity by NMR and MS analysis.
| Parameter | Condition | Rationale |
| Catalyst | Pd(PPh₃)₄ (5 mol%) | A common and effective Pd(0) catalyst for Suzuki couplings. |
| Base | K₂CO₃ | Essential for the transmetalation step in the catalytic cycle. |
| Solvent | Dioxane/H₂O | The aqueous phase is crucial for activating the boronic acid. |
Designing and Evaluating the Screening Library
The derivatization strategies outlined above will produce a library with diverse physicochemical properties. It is crucial to evaluate these properties to ensure the library is "drug-like" and suitable for screening.
Table of Calculated Physicochemical Properties for Virtual Derivatives:
| Structure | Modification Type | MW ( g/mol ) | cLogP | H-Bond Donors | H-Bond Acceptors |
| Parent Scaffold | - | 156.15 | 1.85 | 1 | 2 |
| Benzyl Ether | O-Alkylation | 246.26 | 3.60 | 0 | 2 |
| Benzoyl Ester | Esterification | 260.25 | 3.45 | 0 | 3 |
| Biphenyl Derivative | Suzuki Coupling | 232.25 | 3.65 | 0 | 1 |
| Aniline Derivative | Buchwald-Hartwig | 231.26 | 3.20 | 1 | 2 |
| Calculated properties are estimates and serve for comparative purposes. |
This analysis, often guided by frameworks like Lipinski's Rule of 5, helps ensure that the synthesized compounds have properties conducive to bioavailability.[5]
Protocol for a Biological Screening Cascade
Once the library is synthesized, purified, and plated, it can be subjected to a biological screening cascade to identify active compounds.
// Nodes Lib [label="Assay-Ready Library Plates\n(e.g., 10 µM in 0.1% DMSO)", fillcolor="#F1F3F4", color="#202124", fontcolor="#202124"]; Primary [label="Primary HTS\n(Single Concentration Screen)", fillcolor="#4285F4", color="#FFFFFF", fontcolor="#FFFFFF"]; Data [label="Data Analysis\n(Z' > 0.5, Identify 'Hits')", fillcolor="#FBBC05", color="#202124", fontcolor="#202124"]; Conf [label="Hit Confirmation\n(Re-test from fresh stock)", fillcolor="#F1F3F4", color="#202124", fontcolor="#202124"]; Dose [label="Dose-Response Assay\n(8-point curve, determine IC₅₀)", fillcolor="#EA4335", color="#FFFFFF", fontcolor="#FFFFFF"]; SAR [label="Preliminary SAR\n(Analyze active vs. inactive analogs)", fillcolor="#34A853", color="#FFFFFF", fontcolor="#FFFFFF"];
// Edges Lib -> Primary; Primary -> Data; Data -> Conf [label="Initial Hits"]; Conf -> Dose [label="Confirmed Hits"]; Dose -> SAR; } endomd Caption: A standard workflow for a biological screening cascade.
Step-by-Step Protocol:
-
Library Plating:
-
Dissolve purified compounds in DMSO to create 10 mM stock solutions.
-
Use automated liquid handlers to prepare "assay-ready" plates (e.g., 384-well format) by diluting the stock solutions to the desired screening concentration (e.g., 10 µM) in assay buffer.[15] Include positive and negative controls on each plate.
-
-
Primary High-Throughput Screen (HTS):
-
Perform the biological assay (e.g., an enzyme inhibition assay using a fluorescent substrate) by adding reagents and the target protein to the assay-ready plates.[16]
-
Incubate for the required time and measure the output (e.g., fluorescence) on a plate reader.
-
Self-Validation: Calculate the Z'-factor for each plate using the controls. A Z' > 0.5 indicates a robust and reliable assay.[17]
-
Define a "hit" based on a statistical cutoff (e.g., >3 standard deviations from the mean of the negative controls).
-
-
Hit Confirmation and Dose-Response:
-
"Cherry-pick" the initial hits from the stock plates and re-test in the primary assay to confirm activity and rule out false positives.
-
For confirmed hits, perform a dose-response experiment. Create a serial dilution of the compound (e.g., 8 points, 3-fold dilutions) and run the assay.
-
Calculate the IC₅₀ value (the concentration required to inhibit 50% of the biological activity) by fitting the data to a four-parameter logistic curve.
-
-
Preliminary SAR Analysis:
-
Group the active and inactive compounds from the library by their chemical class (ethers, esters, etc.).
-
Analyze the IC₅₀ data to identify trends. For example, do bulky ether groups improve activity? Is the free amine in the Buchwald-Hartwig products essential for potency? This initial SAR provides critical insights to guide the next phase of lead optimization.[17]
-
Conclusion
This compound is a highly valuable and strategically designed scaffold for the creation of novel small molecule libraries. The protocols detailed in this application note provide robust and versatile methods for its derivatization into distinct chemical classes, including ethers, esters, biaryls, and arylamines. By systematically applying these synthetic strategies and following a rigorous biological screening cascade, researchers can efficiently explore the chemical space around this privileged core, significantly increasing the potential for discovering novel, potent, and drug-like lead compounds for therapeutic development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Phenols in Pharmaceuticals: Analysis of a Recurring Motif - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HiT Screening Libraries | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. Phenol (bio)isosteres in drug design and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. innospk.com [innospk.com]
- 8. researchgate.net [researchgate.net]
- 9. EP0037353A1 - Process for the etherification of phenols - Google Patents [patents.google.com]
- 10. Ether synthesis by etherification (alkylation) [organic-chemistry.org]
- 11. pioneerpublisher.com [pioneerpublisher.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. nuvisan.com [nuvisan.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
Application Note: A Robust HPLC-UV Method for the Quantification of 5-Ethoxy-2-fluorophenol
Abstract
This application note describes a precise, accurate, and robust isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 5-Ethoxy-2-fluorophenol. This compound is a key intermediate in the synthesis of various pharmaceutical and agrochemical products, necessitating a reliable method for its quality control. The described protocol utilizes a standard C18 stationary phase with a UV detector, offering a straightforward and readily implementable solution for research, process monitoring, and quality assurance laboratories.
Introduction and Method Rationale
This compound is an aromatic organic compound characterized by ethoxy, fluoro, and hydroxyl functional groups. The combination of a hydrophobic benzene ring and polar functional groups gives the molecule an intermediate polarity, making it an ideal candidate for reversed-phase chromatography. The primary goal of this work was to develop a simple, rapid, and reliable HPLC method for its quantification.
Analyte Properties and Chromatographic Strategy
-
Structure and Polarity: this compound possesses a moderately non-polar structure due to its benzene ring and ethoxy group. This hydrophobicity allows for effective retention on a non-polar stationary phase like C18. The polar hydroxyl (-OH) and fluoro (-F) groups ensure sufficient solubility in common reversed-phase mobile phases.
-
Stationary Phase Selection: A C18 (octadecylsilyl) column was chosen as the stationary phase. This is the most common reversed-phase packing and provides excellent retention for hydrophobic and moderately polar compounds through van der Waals interactions.[1] A column with dimensions of 4.6 x 150 mm and a 5 µm particle size offers a good balance between efficiency, resolution, and backpressure.
-
Mobile Phase Selection: A mobile phase consisting of acetonitrile and water was selected. Acetonitrile is a common organic modifier in reversed-phase HPLC that offers low viscosity and good UV transparency.[2] The phenolic hydroxyl group has a pKa of approximately 8-10. To ensure the analyte is in its neutral, non-ionized form for consistent retention, a slightly acidic mobile phase is optimal. The addition of a small amount of acid, such as phosphoric acid, to the aqueous portion of the mobile phase suppresses the ionization of the phenolic group, leading to sharper peaks and more stable retention times.
-
Detection: The presence of the benzene ring in this compound results in strong ultraviolet (UV) absorbance. Aromatic compounds typically exhibit significant absorbance in the 254-280 nm range.[3][4] A photodiode array (PDA) or UV-Vis detector set to a wavelength near the absorbance maximum of the analyte provides high sensitivity and selectivity. An initial wavelength of 275 nm is proposed, which can be optimized by scanning a standard solution.
Optimized HPLC Protocol
This section provides a detailed, step-by-step protocol for the analysis of this compound.
Instrumentation and Consumables
-
HPLC system with a binary or quaternary pump, autosampler, column oven, and UV/PDA detector (e.g., Agilent 1260 Infinity II, Waters Alliance e2695).
-
Data acquisition and processing software (e.g., OpenLab CDS, Empower).
-
Analytical balance.
-
Volumetric flasks (Class A).
-
Pipettes and tips.
-
HPLC vials with caps.
-
Syringe filters (0.45 µm, PTFE or nylon).
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
Chromatographic Conditions
All quantitative data and method parameters are summarized in the table below for clarity.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile : Water (0.1% Phosphoric Acid) (55:45, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 275 nm |
| Run Time | 10 minutes |
Reagent and Standard Preparation
Mobile Phase Preparation (1 L):
-
Measure 450 mL of HPLC-grade water into a 1 L graduated cylinder.
-
Carefully add 1.0 mL of concentrated phosphoric acid (85%) to the water.
-
Bring the volume to 500 mL with water and mix thoroughly. This is the aqueous component.
-
In a separate 1 L container, mix 550 mL of HPLC-grade acetonitrile with 450 mL of the prepared aqueous component.
-
Degas the final mobile phase using sonication or vacuum filtration before use.
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL Class A volumetric flask.
-
Dissolve and dilute to the mark with the mobile phase.
-
Mix thoroughly until all solid is dissolved.
Working Standard Solutions (e.g., 100 µg/mL):
-
Pipette 5.0 mL of the Standard Stock Solution into a 50 mL Class A volumetric flask.
-
Dilute to the mark with the mobile phase and mix well.
-
Prepare further dilutions as needed for linearity studies.
System Suitability Testing (SST)
Before sample analysis, the system's performance must be verified. This protocol is a self-validating system when SST criteria are met. The objective of validation is to demonstrate that the procedure is suitable for its intended purpose.[5]
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved (approx. 20-30 minutes).
-
Make five replicate injections of a working standard solution (e.g., 100 µg/mL).
-
Evaluate the following parameters:
-
Tailing Factor (T): Must be ≤ 2.0.
-
Theoretical Plates (N): Must be ≥ 2000.
-
Repeatability (RSD%): The relative standard deviation of the peak area for the five replicate injections must be ≤ 2.0%.
-
Analytical Procedure
-
Prepare the sample by accurately weighing the material and dissolving it in the mobile phase to achieve a final concentration within the calibrated range (e.g., 100 µg/mL).
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.
-
Place the vials in the autosampler tray.
-
Run the analysis using the conditions specified in Table 1.
-
Integrate the peak corresponding to this compound and calculate the concentration based on the calibration curve derived from the standard solutions.
Method Performance and Validation Insights
This method is designed to be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[6][7] Key validation parameters to be assessed would include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The method should demonstrate a linear relationship between concentration and peak area over a defined range (e.g., 10-200 µg/mL).
-
Accuracy: Determined by recovery studies on spiked samples.
-
Precision: Assessed at both repeatability (intra-day) and intermediate precision (inter-day) levels.
-
Robustness: Small, deliberate variations in method parameters (e.g., flow rate ±0.1 mL/min, column temperature ±2 °C, mobile phase composition ±2%) should not significantly affect the results.
Workflow Visualization
The following diagram illustrates the complete analytical workflow from preparation to final reporting.
Caption: HPLC analysis workflow for this compound.
Conclusion
The HPLC method detailed in this application note provides a reliable and efficient means for the quantitative determination of this compound. The use of a standard C18 column and a simple isocratic mobile phase makes this method easily transferable to any laboratory equipped with standard HPLC instrumentation. The protocol is robust and suitable for routine quality control analysis in industrial and research settings.
References
- 1. phenomenex.com [phenomenex.com]
- 2. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. UV-Visible Spectroscopy [www2.chemistry.msu.edu]
- 4. researchgate.net [researchgate.net]
- 5. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 6. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 7. fda.gov [fda.gov]
Application Note: High-Throughput GC-MS Analysis of 5-Ethoxy-2-fluorophenol Reaction Mixtures for Pharmaceutical Process Monitoring
Abstract
This application note presents a comprehensive and robust Gas Chromatography-Mass Spectrometry (GC-MS) method for the analysis of 5-Ethoxy-2-fluorophenol reaction mixtures. This compound is a key building block in the synthesis of various pharmaceutical compounds, and monitoring its purity and the profile of related substances during production is critical for ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). This document provides a detailed protocol for sample preparation, including derivatization, optimized GC-MS parameters for both full-scan and Selected Ion Monitoring (SIM) modes, and a discussion of the expected mass spectral fragmentation patterns of the target compound and potential process-related impurities. The methodologies described herein are designed for researchers, process chemists, and quality control analysts in the pharmaceutical industry.
Introduction: The Analytical Imperative in Fluorinated Phenol Synthesis
Fluorinated organic compounds are of paramount importance in modern drug development due to the unique physicochemical properties imparted by the fluorine atom, such as enhanced metabolic stability and binding affinity. This compound is a valuable intermediate in this class of molecules. The synthesis of such substituted phenols can be complex, often leading to a mixture of the desired product, unreacted starting materials, and various side products, including positional isomers.[1] A reliable analytical method is therefore essential to monitor the reaction progress, optimize process parameters, and ensure the quality of the final product.
Gas Chromatography (GC) coupled with Mass Spectrometry (MS) is an ideal technique for this purpose, offering high-resolution separation and definitive identification of volatile and semi-volatile compounds.[2] However, the inherent polarity of the phenolic hydroxyl group can lead to poor peak shape and reduced volatility. To overcome this, a derivatization step, specifically silylation, is employed to convert the polar -OH group into a less polar and more volatile trimethylsilyl (TMS) ether, significantly improving chromatographic performance.[2]
This application note provides a field-proven protocol for the GC-MS analysis of this compound reaction mixtures, with a focus on identifying and quantifying the main product and key potential impurities.
Postulated Synthetic Pathway and Potential Impurities
A potential synthesis could involve the hydrolysis of 1-bromo-5-ethoxy-2-fluorobenzene.
Caption: Postulated synthetic route for this compound.
Based on this and other common synthetic methodologies for related compounds, a range of potential impurities can be anticipated in the crude reaction mixture.
Table 1: Potential Impurities in this compound Synthesis
| Compound Name | Potential Origin |
| 1-bromo-5-ethoxy-2-fluorobenzene | Unreacted starting material |
| 4-Ethoxy-fluorobenzene | Isomeric starting material |
| 2-Fluorophenol | De-ethoxylation side reaction |
| 5-Ethoxyphenol | De-fluorination side reaction |
| 2-Ethoxy-5-fluorophenol | Isomer of the target compound |
| Phenol | Complete de-substitution |
Experimental Protocols
This section details the step-by-step methodology for the GC-MS analysis of a this compound reaction mixture.
Sample Preparation: Extraction and Derivatization
The goal of sample preparation is to isolate the analytes of interest from the reaction matrix (which may contain salts, catalysts, and polar solvents) and to derivatize them for optimal GC-MS analysis.
Caption: Workflow for sample preparation and derivatization.
Protocol:
-
Aliquoting: Carefully take a 1 mL aliquot of the well-mixed reaction mixture and place it in a 15 mL centrifuge tube.
-
Acidification: To ensure all phenolic compounds are in their protonated form, acidify the sample to approximately pH 2 by adding 1M HCl dropwise.
-
Extraction: Add 5 mL of ethyl acetate, cap the tube, and vortex for 2 minutes to extract the organic components. Centrifuge for 5 minutes at 3000 rpm to separate the layers.
-
Isolation: Carefully transfer the upper organic layer to a clean vial.
-
Drying: Add a small amount of anhydrous sodium sulfate to the extracted organic layer to remove any residual water.
-
Solvent Evaporation: Transfer 100 µL of the dried organic extract to a GC vial insert. Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Derivatization: To the dried residue, add 50 µL of pyridine and 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS). Cap the vial tightly.
-
Reaction: Heat the vial at 70°C for 30 minutes in a heating block or oven to complete the silylation reaction.[5]
-
Analysis: After cooling to room temperature, the sample is ready for GC-MS injection.
GC-MS Instrumentation and Operating Conditions
The following parameters have been optimized for the separation of this compound and its potential impurities on a standard GC-MS system.
Table 2: GC-MS Operating Parameters
| Parameter | Value | Rationale |
| Gas Chromatograph | ||
| GC System | Agilent 8890 GC or equivalent | Standard, reliable platform |
| Column | Agilent J&W DB-5ms, 30 m x 0.25 mm, 0.25 µm | A non-polar column providing excellent separation for a wide range of substituted phenols.[6] |
| Inlet Temperature | 280 °C | Ensures complete vaporization of derivatized analytes. |
| Injection Volume | 1 µL | |
| Injection Mode | Splitless (1 min) | Maximizes sensitivity for trace impurity analysis. |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Oven Program | 60°C (hold 2 min), then 10°C/min to 300°C (hold 5 min) | Provides good separation of early-eluting impurities and ensures elution of all components. |
| Mass Spectrometer | ||
| MS System | Agilent 5977B MSD or equivalent | |
| Ion Source | Electron Ionization (EI) | Standard ionization technique for GC-MS. |
| Ionization Energy | 70 eV | Standard energy for generating reproducible mass spectra. |
| Source Temperature | 230 °C | |
| Quadrupole Temp. | 150 °C | |
| Transfer Line Temp. | 280 °C | Prevents condensation of analytes. |
| Acquisition Mode | Full Scan (m/z 40-550) and SIM | Full scan for initial identification, SIM for quantification and trace analysis. |
Mass Spectral Analysis and Data Interpretation
Fragmentation of Silylated this compound
The derivatized target analyte is 5-Ethoxy-2-fluorophenoxy)trimethylsilane. Its mass spectrum under electron ionization is expected to exhibit characteristic fragmentation patterns for silylated phenols and ethoxy-substituted aromatics.
-
Molecular Ion (M+) : The molecular ion peak for the TMS derivative (C11H17FO2Si) will be at m/z 228.
-
Loss of Methyl (M-15) : A very common and often abundant fragment for TMS derivatives is the loss of a methyl radical from the silyl group, resulting in a stable ion at m/z 213.[7]
-
Loss of Ethyl (M-29) : Cleavage of the ethyl group from the ethoxy moiety will produce a fragment at m/z 199.
-
Trimethylsilyl Cation : A characteristic fragment at m/z 73, corresponding to the [Si(CH3)3]+ ion, will likely be present.
Selected Ion Monitoring (SIM) for Enhanced Sensitivity
For quantitative analysis and detection of trace-level impurities, operating the mass spectrometer in SIM mode is highly recommended.[8] This involves monitoring a few characteristic ions for each compound, which significantly improves the signal-to-noise ratio.
Table 3: Proposed SIM Ions for Target Analyte and Key Impurities
| Compound (as TMS derivative) | Retention Time (Expected) | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| Phenol-TMS | Early | 166 | 151 | 73 |
| 2-Fluorophenol-TMS | Early | 184 | 169 | 73 |
| 5-Ethoxyphenol-TMS | Mid | 210 | 195 | 181 |
| This compound-TMS | Mid | 228 | 213 | 199 |
| 2-Ethoxy-5-fluorophenol-TMS | Mid (isomer) | 228 | 213 | 199 |
| 1-bromo-5-ethoxy-2-fluorobenzene | Late | 218/220 | 189/191 | 133 |
Note: The bromo-compound is not derivatized. The pairs of ions reflect the isotopic abundance of Bromine.
Conclusion
The GC-MS method detailed in this application note provides a reliable and sensitive approach for the analysis of this compound reaction mixtures. The combination of liquid-liquid extraction, silylation, and an optimized GC temperature program allows for the effective separation and identification of the target compound and its potential process-related impurities. The use of SIM mode offers the enhanced sensitivity required for trace-level quantification, making this method suitable for both process development and quality control in a pharmaceutical manufacturing environment. Adherence to this protocol will enable researchers and analysts to gain critical insights into their reaction processes, ensuring the production of high-quality pharmaceutical intermediates.
References
- 1. longdom.org [longdom.org]
- 2. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US2950325A - Process for making fluorophenols - Google Patents [patents.google.com]
- 4. US6037503A - Process for the preparation of para-fluorophenol - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Page loading... [guidechem.com]
- 8. researchgate.net [researchgate.net]
Application Note: Strategic Synthesis of Novel Ether Derivatives from 5-Ethoxy-2-fluorophenol for Drug Discovery
Abstract: This document provides a comprehensive experimental guide for the synthesis, purification, and characterization of ether derivatives from 5-ethoxy-2-fluorophenol, a valuable scaffold in medicinal chemistry. The strategic incorporation of fluorine and ether functionalities into bioactive molecules can significantly enhance their pharmacological profiles, including metabolic stability, membrane permeability, and binding affinity.[1][2] This protocol details a robust Williamson ether synthesis, a cornerstone reaction in organic chemistry, and offers field-proven insights into reaction optimization, safety, and product validation for researchers in drug development.
Introduction: The Significance of Fluorinated Phenolic Scaffolds
This compound is a key starting material in the synthesis of complex organic molecules for the pharmaceutical industry.[3][4] The presence of a fluorine atom is particularly strategic; its high electronegativity and small size can modulate the pKa of the phenolic hydroxyl group, influence molecular conformation, and block metabolic oxidation at adjacent sites, often leading to improved pharmacokinetic properties in drug candidates.[2] This guide focuses on the derivatization of the phenolic hydroxyl group, a common handle for molecular elaboration. We will explore the Williamson ether synthesis, a reliable and versatile method for forming the ether linkage.[5][6]
Synthesis Pathway: Williamson Ether Synthesis
The Williamson ether synthesis is a classic SN2 reaction that forms an ether from an organohalide and an alkoxide.[5][7] In our application, the weakly acidic this compound is first deprotonated by a suitable base to form a more nucleophilic phenoxide ion. This phenoxide then attacks a primary alkyl halide in a bimolecular nucleophilic substitution to yield the desired ether derivative.[5][8]
Mechanism: The reaction proceeds in two main stages:
-
Deprotonation: The phenolic proton is abstracted by a base (e.g., potassium carbonate) to form the potassium 5-ethoxy-2-fluorophenoxide intermediate.
-
Nucleophilic Attack: The phenoxide ion acts as a nucleophile, attacking the electrophilic carbon of a primary alkyl halide (e.g., ethyl iodide). This occurs via a backside attack, displacing the halide leaving group in a concerted step to form the C-O bond.[5][8]
The choice of a primary alkyl halide is critical to favor the SN2 pathway and avoid the competing E2 elimination reaction, which is more prevalent with secondary and tertiary halides.[6][7]
Caption: Overall workflow for the Williamson ether synthesis.
Safety and Materials
Warning: This protocol involves hazardous materials. All steps must be performed inside a certified chemical fume hood. Appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.
| Chemical | CAS No. | Hazard Summary |
| This compound | 376600-64-5 | May cause skin and serious eye irritation. May cause respiratory irritation.[9] Handle with care. |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | Causes serious eye irritation. |
| Ethyl Iodide (Iodoethane) | 75-03-6 | Flammable liquid and vapor. Toxic in contact with skin.[10] Causes skin and serious eye irritation. Suspected of causing genetic defects and cancer.[10] |
| Acetone | 67-64-1 | Highly flammable liquid and vapor. Causes serious eye irritation. May cause drowsiness or dizziness. |
| Ethyl Acetate | 141-78-6 | Highly flammable liquid and vapor. Causes serious eye irritation. May cause drowsiness or dizziness. |
| Hexane | 110-54-3 | Highly flammable liquid and vapor. May be fatal if swallowed and enters airways. Causes skin irritation. |
Note: Always consult the full Safety Data Sheet (SDS) for each chemical before use. An SDS for 2-fluorophenol, a related compound, highlights similar hazards of toxicity and irritation.[11]
Detailed Experimental Protocol
This protocol details the synthesis of 1-ethoxy-4-(ethoxymethyl)-2-fluorobenzene .
4.1. Reagents and Equipment
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| This compound | 156.15 | 1.00 g | 6.40 | 1.0 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 1.33 g | 9.60 | 1.5 |
| Ethyl Iodide (C₂H₅I) | 155.97 | 0.61 mL (1.19 g) | 7.68 | 1.2 |
| Acetone (anhydrous) | 58.08 | 20 mL | - | - |
Equipment: 50 mL round-bottom flask, magnetic stirrer, reflux condenser, heating mantle, separatory funnel, rotary evaporator.
4.2. Step-by-Step Procedure
-
Reaction Setup: To a 50 mL round-bottom flask containing a magnetic stir bar, add this compound (1.00 g, 6.40 mmol) and anhydrous potassium carbonate (1.33 g, 9.60 mmol).
-
Solvent Addition: Add 20 mL of anhydrous acetone to the flask.
-
Addition of Alkyl Halide: While stirring the suspension, add ethyl iodide (0.61 mL, 7.68 mmol) dropwise at room temperature.
-
Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux (approx. 56°C) using a heating mantle. Maintain reflux with vigorous stirring for 6-8 hours.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a 9:1 Hexane:Ethyl Acetate mobile phase. The disappearance of the starting phenol spot indicates reaction completion.
-
Workup - Quenching: After the reaction is complete, allow the flask to cool to room temperature. Filter the solid potassium salts and wash the filter cake with a small amount of acetone.
-
Workup - Extraction: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone. Dissolve the resulting residue in 30 mL of ethyl acetate. Transfer the solution to a separatory funnel and wash with 1 M NaOH (2 x 20 mL) to remove any unreacted phenol, followed by a brine wash (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
Purification and Characterization
A multi-step process is required to ensure the purity and confirm the identity of the final compound.
Caption: Post-synthesis workflow for product validation.
5.1. Purification
Purify the crude product using flash column chromatography on silica gel.
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: Gradient elution starting from 100% Hexane and gradually increasing to 5% Ethyl Acetate in Hexane.
-
Collection: Collect fractions based on TLC analysis and combine those containing the pure product. Concentrate the combined fractions under reduced pressure to obtain the final product as a clear oil.
5.2. Characterization
-
¹H NMR: The proton NMR spectrum should confirm the presence of two distinct ethoxy groups. Expect a triplet and quartet for the original ethoxy group and another set for the newly added ethyl group, in addition to aromatic proton signals.
-
¹³C NMR: The carbon NMR will show the corresponding signals for the aliphatic and aromatic carbons, confirming the overall carbon framework.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) should show a molecular ion peak [M+H]⁺ or [M]⁺ corresponding to the calculated molecular weight of C₁₀H₁₃FO₂ (184.21 g/mol ).
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | Insufficient reaction time or temperature. Inactive base (hygroscopic). | Extend reflux time. Ensure the base is dry and freshly opened/stored. |
| Low Yield | Competing elimination reaction. Loss of product during workup. | Use a primary alkyl halide.[7] Be careful during the extraction steps; perform back-extraction of the aqueous layer if necessary. |
| Side Products Observed | C-alkylation instead of O-alkylation. | Use a polar aprotic solvent like acetone or DMF to favor O-alkylation.[6] |
Conclusion
This application note provides a reliable and detailed protocol for the synthesis of ether derivatives from this compound using the Williamson ether synthesis. The described methods for purification and characterization ensure the isolation of a high-purity final product suitable for further use in drug discovery and medicinal chemistry programs. The principles outlined here can be adapted for the synthesis of a wide array of derivatives by varying the alkyl halide reactant.
References
- 1. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. appchemical.com [appchemical.com]
- 4. parchem.com [parchem.com]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. jk-sci.com [jk-sci.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. fr.cpachem.com [fr.cpachem.com]
- 10. agilent.com [agilent.com]
- 11. 2-FLUOROPHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Application Notes: 5-Ethoxy-2-fluorophenol as a Key Building Block in the Synthesis of Advanced Kinase Inhibitors
Abstract
These application notes serve as a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic application of 5-Ethoxy-2-fluorophenol in the synthesis of targeted kinase inhibitors. We will explore the nuanced roles of the constituent ethoxy and fluoro moieties in modulating molecular interactions and pharmacokinetic properties. This guide provides a detailed, field-proven protocol for a key synthetic transformation relevant to the synthesis of third-generation EGFR inhibitors like Osimertinib, alongside a generalizable protocol for nucleophilic aromatic substitution (SNAr) reactions. The causality behind experimental choices is elucidated to ensure technical accuracy and reproducibility.
Introduction: The Strategic Advantage of this compound
This compound (CAS 749929-50-8) is a highly valuable substituted phenol building block in modern medicinal chemistry.[1] Its utility stems from the unique interplay between the ortho-positioned fluorine atom and the meta-positioned ethoxy group relative to the phenolic hydroxyl. This specific arrangement offers a powerful combination of electronic and steric properties that are highly sought after in the design of potent and selective kinase inhibitors.
-
The Role of the Fluoro Group: Fluorine's high electronegativity and small size make it a unique tool in drug design.[2] When positioned ortho to the hydroxyl group, the fluorine atom significantly modulates the acidity (pKa) of the phenol, influencing its reactivity as a nucleophile. Furthermore, the C-F bond is exceptionally strong, offering a site for blocking metabolic oxidation, thereby enhancing the metabolic stability and in vivo half-life of the final drug compound.[3] In the context of kinase binding, the fluorine can act as a hydrogen bond acceptor or engage in favorable electrostatic interactions within the ATP-binding pocket, increasing target affinity and selectivity.[2][3]
-
The Role of the Ethoxy Group: The ethoxy moiety serves as a critical pharmacophore that can be tailored to occupy hydrophobic pockets within the kinase domain.[4] Its size and flexibility can be optimized to achieve van der Waals contacts that contribute significantly to binding affinity. Moreover, the ether linkage is generally stable to metabolism, and its presence can improve key physicochemical properties such as solubility and lipophilicity, which are crucial for oral bioavailability.[5]
The combination of these two groups on a phenolic scaffold creates a versatile reagent for introducing a specific, pre-organized structural motif into complex molecules, a common strategy in the synthesis of inhibitors for kinases like EGFR, Src, and Met.[6][7][8]
Data Presentation: Reagent Specifications
Proper characterization of starting materials is fundamental to reproducible synthesis. Below are the key specifications for this compound.
| Property | Value |
| CAS Number | 749929-50-8[1] |
| Molecular Formula | C₈H₉FO₂[1] |
| Molecular Weight | 156.15 g/mol [9] |
| Appearance | Off-white to light yellow solid |
| Purity (Typical) | ≥98% (HPLC) |
| Storage | Store at 2-8°C under an inert atmosphere |
Visualization of Key Concepts
Visual aids are essential for conceptualizing complex biological and chemical processes.
Caption: Generalized Receptor Tyrosine Kinase (RTK) Signaling Pathway.
Caption: Structure of this compound.
Application Showcase: Synthesis of a Key Precursor for Osimertinib
Osimertinib (Tagrisso®) is a third-generation, irreversible EGFR tyrosine kinase inhibitor that potently targets the T790M resistance mutation in non-small cell lung cancer (NSCLC).[6] The synthesis of Osimertinib and its analogues often involves the coupling of a substituted aniline with a pyrimidine core.[10][11] this compound is an ideal starting material for generating the required 2-fluoro-5-ethoxyaniline moiety through a reliable nitration-reduction sequence.
Caption: Workflow for the synthesis of an aniline precursor.
Detailed Protocol: Two-Step Synthesis of 4-Amino-5-ethoxy-2-fluorophenol
This protocol describes the conversion of this compound to a key aniline intermediate, a crucial component for the synthesis of various kinase inhibitors.
PART A: Nitration of this compound
-
Causality & Rationale: The nitration is directed to the position para to the strongly activating hydroxyl group and ortho to the moderately activating ethoxy group. The electron-withdrawing fluorine atom deactivates the adjacent position. Using a mixture of nitric and sulfuric acid at low temperature (0°C) allows for controlled electrophilic aromatic substitution while minimizing side product formation and oxidation.
-
Experimental Protocol:
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer under a nitrogen atmosphere, add concentrated sulfuric acid (H₂SO₄, 50 mL).
-
Cooling: Cool the flask to 0°C in an ice-salt bath.
-
Reagent Addition: Add this compound (10.0 g, 64.0 mmol) portion-wise to the stirred sulfuric acid, ensuring the temperature remains below 5°C.
-
Nitrating Mixture: Prepare a nitrating mixture by slowly adding concentrated nitric acid (HNO₃, 70%, 4.5 mL) to concentrated sulfuric acid (10 mL) at 0°C in a separate flask.
-
Reaction: Add the nitrating mixture dropwise via the dropping funnel to the reaction flask over 30-45 minutes, maintaining the internal temperature at 0-5°C.
-
Monitoring: Stir the reaction mixture at 0°C for an additional 1-2 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) using a 3:1 Hexane:Ethyl Acetate eluent system.
-
Work-up: Once the starting material is consumed, carefully pour the reaction mixture onto crushed ice (300 g) with vigorous stirring.
-
Isolation: The yellow solid precipitate is collected by vacuum filtration, washed thoroughly with cold deionized water until the filtrate is neutral (pH ~7), and then dried under vacuum to yield 5-Ethoxy-2-fluoro-4-nitrophenol.
-
PART B: Reduction of the Nitro Group
-
Causality & Rationale: The reduction of the nitro group to an amine is a critical step. The use of iron powder and ammonium chloride in an ethanol/water solvent system is a classic, cost-effective, and high-yielding method for this transformation (Bechamp reduction).[12] This method is preferred over catalytic hydrogenation in some contexts as it avoids the need for high-pressure equipment and is less prone to dehalogenation side reactions.
-
Experimental Protocol:
-
Setup: To a round-bottom flask, add 5-Ethoxy-2-fluoro-4-nitrophenol (from Part A, ~12.0 g, 59.6 mmol), ethanol (150 mL), and water (50 mL).
-
Reagent Addition: Add ammonium chloride (NH₄Cl, 16.0 g, 299 mmol) and iron powder (Fe, 16.6 g, 299 mmol) to the suspension.
-
Reaction: Heat the mixture to reflux (approx. 80-85°C) with vigorous stirring for 2-4 hours. The color of the mixture will change from yellow to dark brown/black.
-
Monitoring: Monitor the reaction by TLC until the nitro-intermediate is no longer visible.
-
Work-up: After cooling to room temperature, filter the reaction mixture through a pad of Celite® to remove the iron salts. Wash the Celite® pad with hot ethanol (3 x 30 mL).
-
Purification: Combine the filtrates and evaporate the solvent under reduced pressure. The resulting crude residue can be purified by column chromatography on silica gel (using a gradient of Hexane:Ethyl Acetate) or by recrystallization from an appropriate solvent system (e.g., ethanol/water) to afford pure 4-Amino-5-ethoxy-2-fluorophenol.
-
General Protocol: Nucleophilic Aromatic Substitution (SNAr)
The phenoxide generated from this compound is an excellent nucleophile for SNAr reactions with electron-deficient heteroaromatic systems (e.g., dichloropyrimidines, chloroquinoxalines), which are common scaffolds in kinase inhibitors.[11][13]
-
Causality & Rationale: This reaction requires an electron-deficient aromatic or heteroaromatic ring containing a good leaving group (e.g., F, Cl, Br) and a strong nucleophile. The phenol is deprotonated with a suitable base to form the more nucleophilic phenoxide. Aprotic polar solvents like DMF, DMAc, or DMSO are used to solvate the cation of the base, leaving the phenoxide anion highly reactive. Elevated temperatures are often required to overcome the activation energy of the reaction.
-
General Experimental Protocol:
-
Setup: To a dry reaction vessel under an inert atmosphere (N₂ or Ar), add the electron-deficient (hetero)aryl chloride (1.0 eq), this compound (1.1-1.3 eq), and a suitable anhydrous solvent (e.g., DMF, DMAc, NMP).
-
Base Addition: Add a suitable base (see table below). The choice of base can be critical and depends on the substrate's sensitivity.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-140°C) and stir until TLC or LC-MS analysis indicates completion.
-
Work-up: Cool the reaction to room temperature and quench by pouring it into water or an ice/water mixture.
-
Extraction: Extract the aqueous phase with an appropriate organic solvent (e.g., Ethyl Acetate, Dichloromethane).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel chromatography or recrystallization.
-
Common SNAr Reaction Parameters
| Base | Solvent | Typical Temperature (°C) | Notes |
| K₂CO₃ | DMF, Acetonitrile | 80 - 120 | Mild, inexpensive, and widely used. Suitable for many substrates. |
| Cs₂CO₃ | DMF, Dioxane | 60 - 110 | More reactive than K₂CO₃ due to higher solubility. Often used for less reactive substrates. |
| NaH | THF, DMF | 0 - 80 | Strong, non-nucleophilic base. Requires careful handling (moisture sensitive). Phenol is pre-treated with NaH before adding the electrophile. |
| DIPEA | NMP, DMAc | 100 - 140 | Organic base, often used when inorganic bases cause solubility issues or side reactions. |
Conclusion
This compound is a strategically designed building block that provides medicinal chemists with a reliable method for incorporating a functionally rich phenyl ether moiety into kinase inhibitor scaffolds. The presence of both the ortho-fluoro and meta-ethoxy substituents offers a synergistic combination of properties that can enhance metabolic stability, improve pharmacokinetic profiles, and increase binding affinity. The protocols detailed herein for the synthesis of a key aniline precursor and for general SNAr reactions provide a robust and validated framework for leveraging this valuable reagent in the discovery and development of next-generation targeted therapeutics.
References
- 1. parchem.com [parchem.com]
- 2. Tuning the Biological Activity of PI3Kδ Inhibitor by the Introduction of a Fluorine Atom Using the Computational Workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Src kinase inhibitory activity of a series of 4-[(2,4-dichloro-5-methoxyphenyl)amino]-7-furyl-3-quinolinecarbonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 577793-66-9|this compound|BLD Pharm [bldpharm.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. WO2022132046A1 - Improved process for preparing osimertinib or a salt thereof - Google Patents [patents.google.com]
- 13. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Ethoxy-2-fluorophenol
Welcome to the technical support center for the synthesis of 5-Ethoxy-2-fluorophenol. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions for improving the yield and purity of this valuable synthetic building block. We will move beyond simple protocols to explore the underlying chemical principles, empowering you to troubleshoot effectively and optimize your experimental outcomes.
The recommended synthetic pathway is a robust, three-step process starting from the commercially available 4-ethoxyfluorobenzene. This route offers excellent control over regioselectivity and generally proceeds with good yields.
Overall Synthetic Workflow
Caption: A three-step synthetic route to this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable and scalable synthetic route for this compound?
The most dependable route involves a three-step sequence starting from 4-ethoxyfluorobenzene:
-
Ortho-Formylation: Introduction of an aldehyde group ortho to the fluorine atom using a Lewis acid like titanium tetrachloride (TiCl₄) and dichloromethyl methyl ether.[1]
-
Baeyer-Villiger Oxidation: Conversion of the resulting 2-fluoro-5-ethoxybenzaldehyde into a formate ester.
-
Hydrolysis: Saponification of the formate ester to yield the final this compound.
This pathway is preferred because it avoids the challenges of direct fluorination of ethoxy-phenols, which often results in poor regioselectivity and harsh reaction conditions. Building the functionality around the existing fluoro-ethoxy scaffold provides superior control.
Q2: Why is the Baeyer-Villiger oxidation a critical step in this synthesis?
The Baeyer-Villiger oxidation is an elegant method for converting a ketone or, in this case, an aldehyde into an ester.[2][3][4] For an aldehyde, the migrating group is the hydrogen atom, which has the highest migratory aptitude.[5][6] This makes the reaction highly predictable and efficient for converting the formyl group (-CHO) into a formate ester (-OCHO), which is then easily hydrolyzed to the desired phenol (-OH).
Q3: What are the most important analytical techniques to monitor this reaction sequence?
-
Thin-Layer Chromatography (TLC): Essential for monitoring the consumption of starting material and the appearance of the product in each step. A typical eluent system for these compounds is a mixture of hexane and ethyl acetate.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR are invaluable for confirming the structure of the intermediates and the final product. The disappearance of the aldehyde proton (~10 ppm) and the appearance of the formate proton (~8 ppm) and then the phenolic proton (variable, ~5-7 ppm) are key diagnostic markers in ¹H NMR.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for assessing the purity of the intermediates and the final product, as well as identifying any potential side products.
Detailed Experimental Protocols & Optimization
Step 1: Ortho-Formylation of 4-Ethoxyfluorobenzene
This protocol details the regioselective formylation of 4-ethoxyfluorobenzene to yield 2-fluoro-5-ethoxybenzaldehyde. The powerful activating and ortho-directing effect of the ethoxy group, combined with the deactivating nature of the fluorine, directs the formylation to the position ortho to the fluorine.
Protocol:
-
Set up a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet.
-
Charge the flask with anhydrous dichloromethane (DCM) and 4-ethoxyfluorobenzene (1.0 eq).
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add titanium tetrachloride (TiCl₄, 1.2 eq) via syringe, ensuring the internal temperature does not exceed 5 °C. The solution will likely turn a deep color.
-
After stirring for 15 minutes, add dichloromethyl methyl ether (1.2 eq) dropwise via the dropping funnel over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Carefully quench the reaction by slowly pouring it into a beaker of crushed ice and water.
-
Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain 2-fluoro-5-ethoxybenzaldehyde.
Step 2: Baeyer-Villiger Oxidation of 2-Fluoro-5-ethoxybenzaldehyde
This step converts the aldehyde to a formate ester. The use of a buffer is recommended to prevent the peroxy acid from catalyzing unwanted side reactions.[2]
Protocol:
-
In a flask, dissolve 2-fluoro-5-ethoxybenzaldehyde (1.0 eq) in anhydrous dichloromethane (DCM).
-
Add a buffer, such as sodium bicarbonate (NaHCO₃) or disodium hydrogen phosphate (Na₂HPO₄) (2.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add meta-chloroperoxybenzoic acid (m-CPBA, ~77% purity, 1.5 eq) portion-wise over 20-30 minutes, keeping the temperature below 5 °C.
-
Stir the reaction at room temperature for 3-6 hours. Monitor the reaction by TLC for the disappearance of the aldehyde.
-
Upon completion, dilute the reaction with additional DCM.
-
Filter off the solids (buffer and m-chlorobenzoic acid byproduct).
-
Wash the filtrate sequentially with a 10% sodium sulfite solution (to quench excess peroxide), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting crude formate ester is often used in the next step without further purification.
Step 3: Hydrolysis of the Formate Ester
This final step involves a simple saponification to yield the target phenol.
Protocol:
-
Dissolve the crude formate ester from the previous step in methanol or tetrahydrofuran (THF).
-
Add a 2 M solution of sodium hydroxide (NaOH, 2.0 eq).
-
Stir the mixture at room temperature for 1-2 hours, monitoring by TLC.
-
Once the hydrolysis is complete, concentrate the mixture to remove the organic solvent.
-
Dilute the residue with water and cool in an ice bath.
-
Acidify the aqueous solution to pH ~2-3 using 2 M hydrochloric acid (HCl). The product may precipitate or can be extracted.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final product, this compound, by column chromatography or recrystallization.
Optimization Data Summary
| Step | Key Parameter | Recommended Condition | Expected Yield |
| 1. Formylation | Lewis Acid | Titanium Tetrachloride (TiCl₄) | 75-85% |
| Temperature | 0 °C to Room Temp | ||
| 2. Oxidation | Oxidant | meta-Chloroperoxybenzoic acid (m-CPBA) | 80-90% |
| Additive | Sodium Bicarbonate (Buffer) | ||
| 3. Hydrolysis | Base | Sodium Hydroxide (NaOH) | >95% |
| Solvent | Methanol / THF |
Troubleshooting Guide
Caption: Troubleshooting decision tree for the Baeyer-Villiger oxidation step.
Q: My formylation reaction (Step 1) is sluggish and gives a low yield. What went wrong?
A: This is a common issue often related to reagent quality or reaction conditions.
-
Cause 1: Inactive Lewis Acid. Titanium tetrachloride is extremely sensitive to moisture. Ensure you are using a fresh bottle or a recently opened one stored under an inert atmosphere. The syringe used for transfer must be scrupulously dry.
-
Cause 2: Insufficient Temperature Control. While the reaction is initiated at 0 °C, allowing it to slowly warm to room temperature is crucial for driving it to completion. If the lab is particularly cold, the reaction may need gentle warming or a longer reaction time.
-
Cause 3: Poor Substrate Quality. Ensure your starting 4-ethoxyfluorobenzene is pure and anhydrous.
Q: I am getting a significant amount of carboxylic acid (2-fluoro-5-ethoxybenzoic acid) instead of the formate ester in Step 2. Why?
A: While the Baeyer-Villiger oxidation of an aldehyde to a formate ester is typical, over-oxidation to the carboxylic acid can occur, especially if excess oxidant is used in the presence of water.
-
Cause 1: Water in the Reaction. Ensure all your solvents and reagents are anhydrous. Water can participate in the reaction, leading to the formation of the carboxylic acid.
-
Cause 2: Lack of Buffer. The m-CPBA reagent contains m-chlorobenzoic acid, and more is produced as the reaction proceeds. This acidic environment can catalyze side reactions. The presence of a solid buffer like NaHCO₃ neutralizes the acid, significantly improving the yield of the desired formate ester.[2]
Q: The final hydrolysis (Step 3) seems incomplete, and I still see the formate ester in my crude product. How can I fix this?
A: Incomplete hydrolysis is usually a straightforward issue to resolve.
-
Cause 1: Insufficient Base. Ensure you are using at least 2.0 equivalents of NaOH to drive the saponification to completion.
-
Cause 2: Short Reaction Time. While typically fast, allow the reaction to stir for at least 1-2 hours. Monitor by TLC until no starting material is visible.
-
Cause 3: Solvent Choice. Using a co-solvent like methanol or THF is critical to ensure the solubility of the ester in the aqueous base, allowing the reaction to proceed efficiently.
Q: Purification of the final product is difficult due to a persistent, greasy byproduct. What is it and how do I remove it?
A: The most common impurity carried through the synthesis is m-chlorobenzoic acid from the Baeyer-Villiger step.
-
Solution 1: Basic Wash. During the workup of both Step 2 and Step 3, ensure you perform thorough washes with a saturated sodium bicarbonate solution. This will deprotonate the carboxylic acid, pulling it into the aqueous layer.
-
Solution 2: Column Chromatography. If a basic wash is insufficient, silica gel column chromatography is highly effective. The desired phenol is significantly more polar than the starting materials but will separate cleanly from the highly polar m-chlorobenzoic acid byproduct with an appropriate hexane/ethyl acetate gradient.
References
- 1. researchgate.net [researchgate.net]
- 2. Baeyer-Villiger_oxidation [chemeurope.com]
- 3. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]
- 4. Baeyer-Villiger Oxidation [organic-chemistry.org]
- 5. Baeyer-Villiger Oxidation - Chemistry Steps [chemistrysteps.com]
- 6. 2.9 The Baeyer-Villiger Reaction – Organic Chemistry II [kpu.pressbooks.pub]
Technical Support Center: Synthesis of 5-Ethoxy-2-fluorophenol
Welcome to the technical support guide for the synthesis of 5-Ethoxy-2-fluorophenol. This resource is designed for researchers, medicinal chemists, and process development professionals who may encounter challenges during the synthesis of this and structurally related compounds. We will delve into common side reactions, provide troubleshooting strategies, and offer optimized protocols grounded in mechanistic principles to enhance your synthetic success.
Section 1: Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the synthesis of this compound, particularly when employing the Williamson ether synthesis, a prevalent and versatile method for forming the ether linkage.
FAQ 1: My reaction yield is low, and the TLC shows multiple new spots. What are the most probable side products?
Answer: Low yield and the appearance of multiple products in the synthesis of an aryl ether like this compound via Williamson ether synthesis typically point to two main competing reactions: C-alkylation and elimination of the alkylating agent.
-
C-Alkylation: The phenoxide intermediate, formed by deprotonating the starting phenol, is an ambident nucleophile. While the desired reaction is O-alkylation (attack by the oxygen), the electron density is also delocalized onto the aromatic ring, making it susceptible to electrophilic attack. This results in C-alkylation, where the ethyl group is attached directly to the carbon skeleton of the ring. The fluorine and hydroxyl groups are ortho-, para-directing, meaning C-ethylation is most likely to occur at positions ortho or para to the original hydroxyl group.
-
Elimination (E2 Reaction): If the reaction conditions are too harsh (e.g., using a very strong, sterically hindered base or high temperatures), the base can abstract a proton from your ethylating agent (like ethyl bromide or ethyl iodide), leading to the formation of ethylene gas.[1] This consumes the ethylating agent and reduces the yield of the desired ether.
-
Over-alkylation: If your starting material is a dihydroxy-fluorobenzene, it is possible to form the di-ethoxy byproduct if stoichiometry and reaction conditions are not carefully controlled.
FAQ 2: My mass spectrometry data shows a peak with a mass 28 Da higher than my desired product. What is this impurity?
Answer: A mass increase of 28 Da (the mass of a -CH₂CH₃ group minus two hydrogens, plus the ethyl group itself) strongly suggests the formation of a C-alkylated, O-alkylated side product. This means that in addition to the desired O-ethylation to form the ether, a second ethyl group has been added to the aromatic ring via a C-alkylation reaction. This is a common issue when using an excess of the alkylating agent or highly reactive conditions which favor electrophilic aromatic substitution on the activated phenoxide ring.
FAQ 3: I'm attempting a Williamson ether synthesis starting from 2-fluoro-1,5-dihydroxybenzene. How can I selectively ethylate only one hydroxyl group?
Answer: Achieving mono-selectivity on a symmetric or near-symmetric diol can be challenging. The key is to carefully control the stoichiometry and reaction conditions.
-
Stoichiometry Control: Use slightly less than one equivalent of the ethylating agent (e.g., 0.95 eq of ethyl iodide) and one equivalent of a mild base (e.g., K₂CO₃). This ensures the reaction stops, in principle, after the first etherification. However, this will always leave some unreacted starting material and produce some of the di-etherified byproduct.
-
Base Selection: A mild, non-homogenous base like potassium carbonate (K₂CO₃) is often preferred over strong, soluble bases like sodium hydride (NaH).[2] K₂CO₃ is less likely to fully deprotonate both hydroxyl groups simultaneously, favoring the mono-alkoxide intermediate.
-
Temperature Control: Running the reaction at the lowest feasible temperature will slow down the second etherification reaction more significantly than the first, improving selectivity.
-
Purification: Be prepared for a more challenging purification. You will likely have a mixture of starting material, the desired mono-ether, and the di-ether byproduct, which will require careful column chromatography to separate.
FAQ 4: During workup or purification, I am losing a significant amount of my product and regenerating the starting phenol. What is happening?
Answer: This issue points towards acid-catalyzed ether cleavage . Ethers are generally stable but can be cleaved by strong acids, particularly HBr and HI, often at elevated temperatures.[3][4] If your workup involves a strong acidic wash (e.g., with concentrated HCl) or if your silica gel for chromatography is acidic, you may be hydrolyzing your newly formed ether back to the phenol.
To prevent this:
-
Use dilute acid (e.g., 1M HCl) for neutralization and use it sparingly at low temperatures.
-
Ensure the organic phase is thoroughly washed with water and brine to remove all traces of acid before concentration.
-
Consider using deactivated or neutral silica gel for chromatography if you suspect cleavage on the column. You can prepare this by washing standard silica gel with a dilute solution of triethylamine in your eluent system, followed by flushing with the pure eluent.
Section 2: Quick Troubleshooting Guide
This table provides a quick reference for diagnosing and solving common problems.
| Observed Problem | Potential Cause (Side Reaction) | Recommended Solution | Verification Method |
| Low yield, multiple TLC spots | C-Alkylation | Use a more polar, aprotic solvent (e.g., DMF, Acetone). Use a milder base (K₂CO₃ instead of NaH). Avoid excess alkylating agent.[2] | ¹H NMR (new aromatic signals, complex ethyl signals), MS (M+28, M+56 peaks). |
| Low yield, gas evolution | E2 Elimination of alkylating agent | Use a less sterically hindered base. Keep the reaction temperature as low as possible. Use a primary alkyl halide (ethyl iodide is better than ethyl bromide).[1][5] | Difficult to detect directly. Primarily inferred from low yield and consumption of starting materials without product formation. |
| Formation of di-ethoxy product | Over-alkylation of diol starting material | Use ≤1 equivalent of the alkylating agent. Use a mild, heterogeneous base (K₂CO₃). Run the reaction at a lower temperature. | TLC, LC-MS, ¹H NMR (absence of free -OH proton, symmetric signal pattern). |
| Product decomposes during workup/purification | Acidic Ether Cleavage | Neutralize reaction mixture carefully with dilute acid at 0 °C. Wash thoroughly. Use neutral or basified silica gel for chromatography.[3][4] | TLC/LC-MS analysis of purification fractions showing reappearance of starting phenol. |
| Reaction fails to proceed | Poor Nucleophile/Leaving Group | Ensure the phenol is fully deprotonated (check base strength and stoichiometry). Use a better leaving group (I > Br > Cl). Use a polar aprotic solvent (DMF, DMSO) to accelerate Sₙ2 reactions.[5] | Monitor reaction by TLC or LC-MS to confirm consumption of starting material. |
Section 3: Optimized Protocol & Mechanistic Visualization
Here we provide a robust, step-by-step protocol for the synthesis of this compound from a hypothetical precursor, 4-fluoro-resorcinol (2-fluoro-1,4-dihydroxybenzene), designed to minimize common side reactions. The principles described are broadly applicable.
Optimized Protocol: Selective Mono-O-Ethylation of 4-Fluoro-resorcinol
-
Reagent Preparation:
-
To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-fluoro-resorcinol (1.0 eq).
-
Add anhydrous acetone or DMF (approx. 10 mL per gram of resorcinol). Acetone is often sufficient and easier to remove.
-
Add finely powdered anhydrous potassium carbonate (K₂CO₃, 1.5 eq). Rationale: K₂CO₃ is a mild base that minimizes side reactions like elimination and C-alkylation. Using it in slight excess ensures deprotonation of the more acidic phenol.[2]
-
-
Reaction Execution:
-
Stir the suspension vigorously for 15 minutes at room temperature.
-
Add ethyl iodide (EtI, 1.05 eq) dropwise via syringe over 10 minutes. Rationale: Using a small excess of the alkylating agent helps drive the reaction to completion, while a large excess would promote di-alkylation. Ethyl iodide is more reactive than ethyl bromide in Sₙ2 reactions.[5]
-
Heat the mixture to a gentle reflux (for acetone, ~56 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) every hour. Rationale: Gentle heating accelerates the Sₙ2 reaction without providing enough thermal energy to favor elimination or C-alkylation significantly.
-
-
Workup and Extraction:
-
Once the starting material is consumed (typically 4-8 hours), cool the reaction to room temperature.
-
Filter the mixture to remove the inorganic salts (K₂CO₃, KI). Wash the solids with a small amount of acetone.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the resulting crude oil in ethyl acetate. Wash the organic layer sequentially with water (2x) and brine (1x). Rationale: This removes any remaining inorganic salts and residual DMF if used.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
Use a gradient eluent system, starting with a non-polar mixture (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increasing the polarity. The desired mono-ether product will elute after the di-ether byproduct (if any) and before the unreacted diol starting material.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as the final product.
-
Mechanistic Visualization
The following diagrams illustrate the key reaction pathways.
Caption: Main vs. Side Reactions in Williamson Ether Synthesis.
Caption: Troubleshooting Workflow for Synthesis Impurities.
Section 4: References
-
Williamson ether synthesis - Wikipedia. (n.d.). Wikipedia. --INVALID-LINK--
-
US2950325A - Process for making fluorophenols - Google Patents. (1960). Google Patents. --INVALID-LINK--
-
Alcohols, Phenols and Ethers. (n.d.). NCERT. --INVALID-LINK--
-
Williamson Ether Synthesis - ChemTalk. (n.d.). ChemTalk. --INVALID-LINK--
-
Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC - PubMed Central. (2020). PubMed Central. --INVALID-LINK--
-
Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives - MDPI. (n.d.). MDPI. --INVALID-LINK--
-
NUCLEOPHILIC AROMATIC SUBSTITUTION - PHARMD GURU. (n.d.). PHARMD GURU. --INVALID-LINK--
-
Alcohol or phenol synthesis by ether cleavage - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. --INVALID-LINK--
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. (2018). Master Organic Chemistry. --INVALID-LINK--
-
The Williamson Ether Synthesis - Master Organic Chemistry. (2014). Master Organic Chemistry. --INVALID-LINK--
-
Williamson Ether Synthesis: Ethoxybenzene Lab Experiment - Studylib. (n.d.). Studylib. --INVALID-LINK--
-
What is 4-Fluorophenol and how is it synthesized? - FAQ - Guidechem. (n.d.). Guidechem. --INVALID-LINK--
-
Ether cleavage - Wikipedia. (n.d.). Wikipedia. --INVALID-LINK--
-
18.3 Reactions of Ethers: Acidic Cleavage - Organic Chemistry | OpenStax. (2023). OpenStax. --INVALID-LINK--
-
Acidic cleavage of ethers (SN2) - Master Organic Chemistry. (n.d.). Master Organic Chemistry. --INVALID-LINK--
-
Williamson Ether Synthesis - J&K Scientific LLC. (2025). J&K Scientific LLC. --INVALID-LINK--
References
Technical Support Center: Purification of 5-Ethoxy-2-fluorophenol by Column Chromatography
Welcome to the technical support guide for the purification of 5-Ethoxy-2-fluorophenol. This resource is designed for researchers, scientists, and drug development professionals who encounter challenges during the purification of this and structurally similar phenolic compounds. As a substituted phenol, this compound presents unique challenges in column chromatography, primarily due to the interaction of its acidic hydroxyl group with the standard silica gel stationary phase. This guide provides in-depth, experience-driven solutions to common problems in a direct question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is the optimal stationary phase for purifying this compound?
A: For routine laboratory-scale purification, silica gel (60-120 or 230-400 mesh) is the most common and cost-effective stationary phase.[1] However, the success of the purification is highly dependent on mitigating the potential for peak tailing, which arises from the acidic nature of the phenol interacting with the acidic silanol groups on the silica surface.[2]
-
Expertise & Causality: The lone pair electrons on the phenolic oxygen and the acidic proton can engage in strong hydrogen bonding with the Si-OH groups of the silica gel. This can lead to slow desorption kinetics, resulting in broad, tailing peaks and poor separation. In cases of severe tailing or if the compound fails to elute, switching to a more inert stationary phase like neutral alumina can be a highly effective alternative.[2] For high-resolution analytical or preparative HPLC, reversed-phase columns (e.g., C18, Biphenyl) are standard, where separation is based on hydrophobicity.[3][4]
Q2: How do I select the best mobile phase (solvent system) for my separation?
A: The selection of a mobile phase is a critical step that should always be guided by preliminary Thin Layer Chromatography (TLC) analysis.[5] The goal is to find a solvent system that provides a retention factor (Rƒ) of approximately 0.25-0.35 for this compound, ensuring a clear separation from its impurities.[1]
-
Trustworthiness through Systematic Approach: A multi-step process ensures an optimized mobile phase:
-
Start with a standard, non-polar system: Begin with a low-polarity mixture, such as 5-10% Ethyl Acetate (EtOAc) in Hexane.[6]
-
Gradually Increase Polarity: If the Rƒ is too low (compound doesn't move), incrementally increase the percentage of the polar solvent (EtOAc).
-
Consider Alternative Solvents: If separation is poor with EtOAc/Hexane, other systems can provide different selectivity. For aromatic compounds like phenols, incorporating toluene or dichloromethane (DCM) can significantly improve separation.[2] A common alternative for more polar compounds is a gradient of Methanol (MeOH) in DCM.[6]
-
Table 1: Recommended Solvent Systems for TLC Screening
| Solvent System | Polarity | Typical Use Case & Comments |
| Ethyl Acetate / Hexane | Low to Medium | The standard choice for compounds of intermediate polarity. Excellent starting point.[7] |
| Dichloromethane / Methanol | Medium to High | Effective for more polar phenols and impurities that are poorly soluble in hexane.[2][6] |
| Toluene / Ethyl Acetate | Low to Medium | Toluene can offer unique selectivity for aromatic compounds through π-π interactions, often improving separation from non-aromatic impurities.[2][8] |
Q3: What is the difference between wet and dry sample loading, and which method is preferable for this compound?
A: The choice between wet and dry loading depends on the solubility of your crude product in the initial mobile phase. The goal is to apply the sample to the column in the most concentrated band possible to maximize separation.[9]
-
Wet Loading: The crude product is dissolved in a minimal amount of the initial, low-polarity mobile phase and carefully pipetted onto the top of the column. This is the preferred method if your compound is sufficiently soluble.
-
Dry Loading: If the crude product has poor solubility in the mobile phase, it should be dry-loaded.[9] To do this, dissolve the crude sample in a suitable, low-boiling solvent (like DCM), add a small amount of silica gel (approx. 5-10 times the mass of the sample), and evaporate the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder. This powder is then carefully added to the top of the column.[9]
For this compound, which is a solid, dry loading is often the most reliable method . It prevents the use of a strong, polar solvent to dissolve the sample, which would compromise the separation from the very beginning by causing the initial band to broaden significantly.
Q4: What are the essential safety precautions when handling this compound and chromatography solvents?
A: Safety is paramount. This compound is classified as harmful if swallowed, in contact with skin, or if inhaled, and it causes skin and serious eye irritation.[10] All work must be conducted in a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles.[10][11]
-
Solvent Handling: Chromatography solvents like hexane, ethyl acetate, and dichloromethane are flammable and/or toxic.[12] Ensure there are no ignition sources nearby and that waste is disposed of in appropriately labeled containers.[13]
-
Spill Management: In case of a spill, absorb the material with an inert absorbent like sand or silica gel and place it in a sealed container for disposal.[11] Ensure proper ventilation.
Troubleshooting Guide
Q1: My compound is completely stuck at the top of the silica gel column and will not elute. What should I do?
A: This is a classic issue for polar compounds, especially phenols, on silica gel.[2] It indicates that the mobile phase is not polar enough to displace the compound from the highly polar stationary phase.
-
Immediate Action: Begin a gradient elution by gradually increasing the polarity of the mobile phase. For an EtOAc/Hexane system, increase the percentage of EtOAc (e.g., from 10% to 20%, 30%, 50%, and finally 100%). If the compound still doesn't elute, switch to a stronger solvent system like 5-10% MeOH in DCM.[2][6]
-
Root Cause Analysis: The strong hydrogen bonding between the phenolic -OH and the silica silanol groups is likely the cause. Your initial TLC screening may not have accurately predicted the behavior on a larger column with a higher surface area.
Q2: I am getting very poor separation between my product and a key impurity. How can I improve the resolution?
A: Poor resolution means the selectivity of your chromatographic system is insufficient. Simply increasing the polarity to move the compounds faster will likely worsen the separation.
-
Optimize the Mobile Phase: The goal is to increase the difference in elution times.
-
Reduce Polarity: Try running the column with a less polar solvent mixture (isocratic elution) than what you determined from TLC. This will increase the retention time of all compounds and may allow for better separation.
-
Change Solvent Selectivity: If an EtOAc/Hexane system fails, switch to a system with different chemical properties, such as Toluene/EtOAc or DCM/MeOH.[2] The different intermolecular interactions (e.g., π-π interactions with toluene) can dramatically alter the relative retention of your product and the impurity.[8]
-
-
Column Parameters: Use a longer, narrower column. Resolution increases with column length.[1] Also, ensure your column is packed uniformly, as channels or cracks will destroy separation efficiency.[1]
Q3: My compound is streaking or "tailing" down the column, leading to broad fractions and cross-contamination. Why is this happening?
A: Tailing is characteristic of acidic compounds like phenols on a silica gel stationary phase.[2] It occurs because a fraction of the analyte molecules engage in very strong, non-ideal interactions with active sites on the silica, slowing their elution relative to the bulk of the sample.
-
Solutions:
-
Mobile Phase Modification: Adding a small amount (~0.1-0.5%) of a competitive hydrogen-bonding agent, like acetic acid, to the mobile phase can sometimes help. The acid will interact with the active sites on the silica, making them less available to bind with your phenol, resulting in more symmetrical peaks. Caution: This will make your fractions acidic and may not be suitable if your compound is acid-sensitive.
-
Change Stationary Phase: The most robust solution is often to switch to a less acidic stationary phase, such as neutral alumina .[2] This will eliminate the problematic interactions causing the tailing.
-
Check for Overloading: Tailing can also be caused by loading too much sample onto the column. Try reducing the amount of crude material.
-
Q4: The separation on my column is much worse than what I observed on my TLC plate. What went wrong?
A: This is a common and frustrating issue. The discrepancy often arises from the technique used to load and run the column.[2]
-
Most Common Causes:
-
Sample Band Broadening: The sample was likely not loaded in a tight, concentrated band. This can happen if you dissolve the sample in too much solvent or use a solvent that is significantly more polar than the mobile phase.[9]
-
Improper Column Packing: The column may have been packed unevenly, containing air bubbles or channels that lead to a non-uniform solvent front.[1] Always pack the column as a uniform slurry to avoid this.[14]
-
Running the Column Too Fast: Eluting the solvent too quickly reduces the number of equilibrium exchanges between the stationary and mobile phases, which is essential for good separation.
-
Q5: My final product appears discolored or shows signs of degradation after purification. Could the chromatography process be the cause?
A: Yes, while generally stable, some phenolic compounds can be sensitive to the acidic environment of silica gel, especially during long exposure times.[15]
-
Investigative Steps:
-
Minimize Residence Time: Run the column as efficiently as possible without sacrificing resolution to minimize the time the compound spends in contact with the silica.
-
Use a Deactivated Stationary Phase: Consider using a less acidic, end-capped silica gel or switching to neutral alumina.
-
Check Solvent Purity: Ensure your solvents are of high purity and free of peroxides (especially ethers) or other reactive contaminants that could degrade your sample.
-
Experimental Protocol & Workflow
This section provides a standardized protocol for the purification of this compound.
Detailed Step-by-Step Methodology
-
TLC Optimization:
-
Prepare several TLC chambers with different solvent systems (e.g., 10% EtOAc/Hexane, 20% EtOAc/Hexane, 5% MeOH/DCM).
-
Spot your crude material on TLC plates and develop them.
-
Identify the solvent system that gives your product an Rƒ value of ~0.3 and good separation from impurities.
-
-
Column Preparation:
-
Select a glass column of appropriate size (a good rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude product by weight).
-
Clamp the column perfectly vertically. Place a small cotton or glass wool plug at the bottom, followed by a thin layer of sand.[1]
-
Prepare a slurry of silica gel in your chosen initial mobile phase.
-
Pour the slurry into the column, gently tapping the side to ensure even packing. Allow the silica to settle, and drain the excess solvent until it is just above the silica bed.[14]
-
Add another thin layer of sand on top to protect the silica surface.[1]
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve your crude this compound in a minimal amount of DCM.
-
Add 5-10x the weight of silica gel and evaporate the solvent until you have a dry, free-flowing powder.
-
Carefully add this powder to the top of the prepared column.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the column without disturbing the top layer.
-
Begin collecting fractions. Monitor the elution process by collecting small aliquots from the fractions and spotting them on a TLC plate.[16]
-
If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute more polar compounds.
-
-
Analysis and Product Isolation:
-
Develop the TLC plates used for monitoring.
-
Identify the fractions containing your pure product.
-
Combine the pure fractions into a pre-weighed round-bottom flask.
-
Remove the solvent using a rotary evaporator.
-
Place the flask under high vacuum to remove any residual solvent and obtain your final, purified product.
-
Visual Workflow for Purification
Caption: Workflow for column chromatography purification.
Troubleshooting Decision Tree
Caption: Decision tree for common chromatography issues.
References
- 1. web.uvic.ca [web.uvic.ca]
- 2. reddit.com [reddit.com]
- 3. mdpi.com [mdpi.com]
- 4. Chromatographic Separation of Phenolic Compounds from Extra Virgin Olive Oil: Development and Validation of a New Method Based on a Biphenyl HPLC Column - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Chromatography [chem.rochester.edu]
- 7. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
- 13. assets.thermofisher.com [assets.thermofisher.com]
- 14. benchchem.com [benchchem.com]
- 15. moodle2.units.it [moodle2.units.it]
- 16. benchchem.com [benchchem.com]
FAQ 1: I've synthesized 5-Ethoxy-2-fluorophenol, but my initial analysis shows it's impure. What are the likely contaminants I should be looking for?
Answering the user's request.## Technical Support Center: Purification of 5-Ethoxy-2-fluorophenol
Welcome to the technical support center for the purification of this compound. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in achieving the desired purity for this critical intermediate. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your purification workflows effectively.
Answer:
Identifying the nature of your impurities is the critical first step in designing an effective purification strategy. Impurities in a synthetic batch of this compound typically fall into three categories:
-
Synthesis-Related Impurities: These are the most common and depend heavily on your synthetic route.
-
Unreacted Starting Materials: For instance, if prepared via hydrolysis of a corresponding bromo- or chloro-precursor, you may have residual starting material.[1][2]
-
Isomeric By-products: Fluorination and other aromatic substitution reactions can sometimes yield positional isomers.[3] Depending on the directing effects of the substituents, you might have small amounts of 4-Ethoxy-2-fluorophenol or other isomers.
-
Reagents and Catalysts: Residual catalysts (e.g., copper[2]), bases, or solvents from the reaction workup.
-
-
Degradation Products: Phenols are susceptible to oxidation, especially when exposed to air, light, or heat. This can lead to the formation of colored quinone-type structures.
-
Solvent Residue: Incomplete removal of extraction or reaction solvents.
To effectively identify these, we recommend using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) for volatile impurities and Nuclear Magnetic Resonance (NMR) spectroscopy to identify structural isomers and other organic contaminants.
FAQ 2: With multiple purification techniques available, how do I choose the most effective strategy for my specific impurity profile?
Answer:
The optimal strategy depends on the physical and chemical differences between this compound and its contaminants. A logical approach is to start with a bulk, cost-effective method to remove major impurities and follow with a high-resolution technique if necessary.
Below is a decision-making flowchart and a comparative table to guide your choice.
Caption: Decision tree for selecting a purification method.
| Technique | Principle of Separation | Best For Removing | Pros | Cons |
| Liquid-Liquid Extraction | Differential solubility based on acidity (pKa). | Non-acidic organic impurities, inorganic salts. | High capacity, fast, cost-effective for bulk removal. | Not effective for separating compounds with similar acidity (e.g., other phenols). |
| Flash Chromatography | Differential partitioning between a stationary and mobile phase based on polarity. | Isomers, compounds with similar boiling points but different polarity. | High resolution for complex mixtures, versatile. | Lower capacity, requires more solvent and time than extraction. |
| Recrystallization | Differential solubility in a solvent at high vs. low temperatures. | Impurities that are either much more or much less soluble than the product. | Can yield very high purity crystalline solids, cost-effective. | Product must be a solid; risk of "oiling out"; requires screening for a suitable solvent.[4][5] |
| Vacuum Distillation | Separation based on differences in boiling points under reduced pressure. | Volatile solvents, impurities with significantly different boiling points. | Effective for liquid products, can handle large volumes. | Requires thermal stability of the compound; not effective for azeotropes or isomers with close boiling points.[6][7] |
FAQ 3: My main impurities seem to be non-acidic starting materials. How do I perform an acid-base extraction correctly?
Answer:
This is an ideal scenario for acid-base liquid-liquid extraction, which leverages the acidic nature of the phenolic hydroxyl group. By treating your crude product with an aqueous base, you convert the phenol into its water-soluble sodium salt (phenoxide), while non-acidic impurities remain in the organic layer.
The key principle here is manipulating the equilibrium: R-OH (Organic Soluble) + NaOH (Aqueous) ⇌ R-O⁻Na⁺ (Aqueous Soluble) + H₂O
Lowering the pH of the aqueous phase reverses this equilibrium, causing the purified phenol to precipitate or be extracted back into an organic solvent.[8][9]
Caption: Workflow for purification via acid-base extraction.
Detailed Protocol: Acid-Base Liquid-Liquid Extraction
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent like ethyl acetate or diethyl ether (approx. 10-20 mL per gram of crude material).
-
Extraction: Transfer the solution to a separatory funnel. Add an equal volume of 1 M aqueous sodium hydroxide (NaOH) solution. Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure buildup.
-
Separation: Allow the layers to separate completely. Drain the lower aqueous layer (containing the sodium phenoxide salt) into a clean Erlenmeyer flask.
-
Re-extraction (Optional but Recommended): To maximize recovery, add a fresh portion of 1 M NaOH to the organic layer remaining in the funnel, shake again, and combine the aqueous layer with the first one.
-
Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add 2 M hydrochloric acid (HCl) dropwise with stirring until the solution becomes acidic (pH 2-3, check with pH paper). The purified this compound will either precipitate as an oil/solid or remain in the aqueous phase.
-
Final Extraction: Add a fresh portion of ethyl acetate or diethyl ether to the acidified mixture and transfer back to the separatory funnel. Shake to extract the purified phenol back into the organic phase.
-
Drying and Evaporation: Collect the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure (rotary evaporation) to yield the purified product.
FAQ 4: I'm struggling with isomeric impurities that co-extract with my product. What's the best approach?
Answer:
Isomeric impurities often have very similar acidities and polarities, making them difficult to separate by extraction. In this case, chromatography is the method of choice. The fluorine atom in your compound provides a unique electronic character that can be exploited for separation.
Flash Column Chromatography is a robust and scalable technique. For fluorinated aromatics, standard silica gel is often effective, but for very challenging separations, a pentafluorophenyl (PFP) stationary phase can offer unique selectivity due to dipole-dipole and π-π interactions.[10][11]
Detailed Protocol: Flash Chromatography on Silica Gel
-
Column Packing: Prepare a slurry of silica gel in your starting mobile phase (e.g., 95:5 Hexanes:Ethyl Acetate). Pour the slurry into a glass column and allow it to pack under light pressure, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or the mobile phase. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Begin eluting the column with the starting mobile phase. The less polar impurities will elute first. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute your target compound, this compound.
-
Fraction Collection: Collect small fractions and monitor them by Thin Layer Chromatography (TLC) to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Suggested Solvent Systems (Mobile Phase) for Silica Gel Chromatography:
| Solvent System | Polarity | Comments |
| Hexanes / Ethyl Acetate | Low to Medium | A standard, highly versatile system. Start with a low percentage of Ethyl Acetate (e.g., 5%) and gradually increase. |
| Hexanes / Diethyl Ether | Low to Medium | Ether is slightly more polar than Ethyl Acetate; can provide different selectivity. |
| Dichloromethane / Hexanes | Low | Good for less polar compounds, can help separate non-polar impurities. |
FAQ 5: My product is a low-melting solid or an oil. How can I use recrystallization?
Answer:
If your product is a solid at or near room temperature, recrystallization can be a powerful final polishing step. The key is finding a solvent in which the product is highly soluble when hot but poorly soluble when cold, while impurities remain in solution upon cooling.[4][5]
Given the structure of this compound, a two-solvent system is often most effective.[12][13] You would dissolve the compound in a "good" solvent (in which it is very soluble) at an elevated temperature, then add a "poor" solvent (in which it is not very soluble) dropwise until the solution becomes cloudy (the saturation point). Allowing this mixture to cool slowly promotes the growth of pure crystals.
Protocol: Two-Solvent Recrystallization
-
Select Solvents: A common pair is a polar "good" solvent like ethanol or acetone, and a non-polar "poor" solvent like hexanes or water.
-
Dissolve: Place the impure solid in an Erlenmeyer flask and add a minimal amount of the hot "good" solvent until it just dissolves.
-
Induce Saturation: While keeping the solution hot, add the "poor" solvent dropwise until a persistent cloudiness appears. If too much is added, clarify the solution with a few drops of the hot "good" anolvent.
-
Crystallize: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Once at room temperature, it can be placed in an ice bath to maximize crystal formation.
-
Isolate: Collect the crystals by vacuum filtration, washing them with a small amount of the ice-cold solvent mixture.[4]
-
Dry: Dry the crystals under vacuum to remove residual solvent.
Safety Precautions
Always handle this compound and all solvents in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Phenolic compounds can be corrosive and may cause skin and eye irritation.[14][15] Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.[14][16]
References
- 1. US2950325A - Process for making fluorophenols - Google Patents [patents.google.com]
- 2. US6037503A - Process for the preparation of para-fluorophenol - Google Patents [patents.google.com]
- 3. FR2549041A1 - PROCESS FOR PURIFYING 4-FLUOROPHENOL - Google Patents [patents.google.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 6. US4160111A - Process for recovering phenol from aqueous phenolic mixtures - Google Patents [patents.google.com]
- 7. gccpo.org [gccpo.org]
- 8. researchgate.net [researchgate.net]
- 9. biotage.com [biotage.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. silicycle.com [silicycle.com]
- 12. ocw.mit.edu [ocw.mit.edu]
- 13. web.mnstate.edu [web.mnstate.edu]
- 14. fishersci.com [fishersci.com]
- 15. fr.cpachem.com [fr.cpachem.com]
- 16. assets.thermofisher.cn [assets.thermofisher.cn]
Technical Support Center: Optimizing Coupling Reactions for 5-Ethoxy-2-fluorophenol
Welcome to the technical support center for optimizing coupling reactions involving 5-ethoxy-2-fluorophenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of utilizing this versatile building block in cross-coupling methodologies. Here, we address common challenges and provide actionable, field-proven solutions in a direct question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing low to no conversion in my Suzuki-Miyaura coupling with this compound. What are the likely causes and how can I improve the yield?
Low conversion in Suzuki-Miyaura couplings involving electron-rich phenols like this compound is a common issue. The primary culprits are often suboptimal catalyst/ligand selection, inadequate activation of the boronic acid, or catalyst deactivation.
Troubleshooting Steps:
-
Catalyst and Ligand Selection: The electron-donating ethoxy group and the electron-withdrawing fluorine atom create a unique electronic environment. Standard Pd(PPh₃)₄ may not be active enough. Consider using more electron-rich and sterically hindered phosphine ligands that promote the reductive elimination step, which is often rate-limiting for electron-rich substrates.
-
Recommended Ligands: Buchwald-type biarylphosphine ligands such as SPhos, XPhos, or RuPhos are often highly effective. They create a bulky catalytic complex that accelerates the reaction.
-
Catalyst Precursor: Using a pre-formed palladium(II) catalyst like Pd(OAc)₂ or a palladacycle precatalyst can sometimes lead to more consistent results than using Pd(0) sources directly.
-
-
Choice of Base and Solvent: The base is crucial for activating the boronic acid to form the boronate species, which then undergoes transmetalation.
-
Bases: For phenols, inorganic bases like K₂CO₃ or Cs₂CO₃ are generally preferred over organic bases. Cs₂CO₃ is more soluble in organic solvents and can be more effective.
-
Solvents: A polar aprotic solvent system is usually required. Dioxane/water or Toluene/water mixtures are common. The water is essential for dissolving the base and facilitating the formation of the boronate.
-
-
Reaction Temperature: While many Suzuki couplings run at elevated temperatures (80-110 °C), excessive heat can lead to catalyst decomposition or side reactions. It is advisable to screen temperatures, starting around 80 °C and gradually increasing if the reaction is sluggish.
Troubleshooting Flowchart: Low Suzuki-Miyaura Yield
Caption: Troubleshooting logic for low-yield Suzuki-Miyaura coupling.
Q2: I am attempting a Buchwald-Hartwig amination and observing significant amounts of a side-product. How can I improve the selectivity for the desired C-N coupled product?
A common side reaction in the Buchwald-Hartwig amination of phenols is O-arylation, where the amine couples with the aryl starting material to form a diaryl ether. The hydroxyl group of the phenol can also interfere with the catalytic cycle.
Strategies to Enhance C-N Coupling Selectivity:
-
Protecting the Phenolic Hydroxyl Group: The most straightforward approach is to protect the hydroxyl group. Converting the phenol to a non-leaving group like a methyl ether or a silyl ether will prevent O-arylation. However, this adds extra steps to the synthesis.
-
Using the Phenol Directly - Ligand and Base Choice are Key: If direct coupling is desired, careful selection of the reaction conditions is paramount.
-
Ligands: Bulky, electron-rich ligands can sterically hinder the approach to the oxygen atom, favoring amination. Josiphos-type ligands have shown good selectivity in some cases.
-
Bases: A weaker base may favor C-N coupling. Strong bases like NaOtBu can promote deprotonation of the phenol and increase the rate of O-arylation. Consider using K₃PO₄ or Cs₂CO₃.
-
Data Summary: Recommended Starting Conditions for Buchwald-Hartwig Amination
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd₂(dba)₃ or Pd(OAc)₂ | Reliable palladium sources. |
| Ligand | Xantphos or a Josiphos-type ligand | Bulky ligands that can favor C-N over O-arylation. |
| Base | K₃PO₄ or Cs₂CO₃ | Weaker bases that can minimize phenol deprotonation. |
| Solvent | Toluene or Dioxane | Common solvents for this transformation. |
| Temperature | 90-110 °C | A typical temperature range for these couplings. |
Q3: For a Sonogashira coupling, my reaction stalls after partial conversion. What could be the cause?
Stalling in Sonogashira couplings is often due to catalyst deactivation or the formation of diyne (homocoupling) products from the terminal alkyne. The presence of the phenol can also complicate the reaction.
Troubleshooting Stalled Sonogashira Reactions:
-
Copper Co-catalyst: The traditional Sonogashira reaction uses a copper(I) co-catalyst (e.g., CuI). While effective, copper can promote the homocoupling of the alkyne (Glaser coupling). If significant diyne byproduct is observed, consider a copper-free Sonogashira protocol. This often requires a more active palladium catalyst system.
-
Inert Atmosphere: The palladium(0) active species is sensitive to oxygen. Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Degassing the solvent thoroughly before use is critical.
-
Choice of Base: An organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically used. The base scavenges the HX formed during the reaction and helps to deprotonate the alkyne. Ensure the base is fresh and dry.
Experimental Workflow: Copper-Free Sonogashira Coupling
Caption: Step-by-step workflow for a copper-free Sonogashira coupling.
General Experimental Protocol: Suzuki-Miyaura Coupling of this compound
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. Optimization of the ligand, base, and temperature may be necessary for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Pd(OAc)₂ (2-5 mol%)
-
SPhos (4-10 mol%)
-
K₃PO₄ (2.0-3.0 equiv)
-
1,4-Dioxane (solvent)
-
Water (co-solvent)
-
Anhydrous Na₂SO₄ or MgSO₄
-
Silica gel for chromatography
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon), add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Solvent Addition: Add degassed 1,4-dioxane and water in a 4:1 to 5:1 ratio (v/v). The mixture should be stirred to ensure good mixing.
-
Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate).
Preventing decomposition of 5-Ethoxy-2-fluorophenol during reactions
A Guide to Preventing Decomposition in Synthetic Applications
Welcome to the Technical Support Center for 5-Ethoxy-2-fluorophenol. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential challenges encountered during the use of this valuable synthetic intermediate. As Senior Application Scientists, we have compiled this guide based on established chemical principles and extensive experience in organic synthesis to ensure the integrity of your reactions and the purity of your products.
Frequently Asked Questions (FAQs)
Q1: My reaction mixture containing this compound has turned a pink or brownish color. What is causing this discoloration?
A1: The discoloration of your reaction mixture is a common indicator of phenol oxidation.[1][2] Phenols, particularly electron-rich ones like this compound, are susceptible to oxidation by atmospheric oxygen. This process is often catalyzed by trace metal impurities and can be accelerated by exposure to light and heat.[1] The initial oxidation product is typically a quinone, which can then polymerize to form highly colored phenoquinone-type byproducts.[2]
Q2: How do the ethoxy and fluoro substituents on this compound affect its stability?
A2: The ethoxy group is an electron-donating group, which increases the electron density of the aromatic ring, making the phenol more susceptible to oxidation compared to unsubstituted phenol. Conversely, the fluorine atom is an electron-withdrawing group via induction, which can help to stabilize the phenoxide anion formed upon deprotonation.[3][4] This inductive effect can make the phenol more acidic. The interplay of these electronic effects dictates the overall reactivity and stability of the molecule.
Q3: Is this compound sensitive to acidic or basic conditions?
A3: Yes, this compound can be sensitive to both acidic and basic conditions, although it is generally more stable in acidic to neutral pH ranges. Strong bases will deprotonate the phenolic hydroxyl group to form the corresponding phenoxide, which is highly reactive and more prone to oxidation. While phenols are generally stable in acidic conditions, harsh acidic environments, especially at elevated temperatures, can potentially lead to side reactions such as ether cleavage if the conditions are severe enough.
Q4: What are the recommended storage conditions for this compound to ensure its long-term stability?
A4: To minimize degradation, this compound should be stored in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon).[5] The container should be tightly sealed to prevent exposure to air and moisture. For long-term storage, refrigeration is recommended.
Troubleshooting Guides
Issue 1: Discoloration and Impurity Formation During Reaction
Symptoms:
-
The reaction mixture develops a pink, red, brown, or black color over time.
-
TLC or LC-MS analysis shows the formation of multiple, often colored, byproducts.
-
Decreased yield of the desired product.
Root Cause Analysis: This is most likely due to the oxidation of the phenolic hydroxyl group. The electron-donating ethoxy group makes the phenol ring susceptible to oxidation, leading to the formation of quinone-like species and subsequent polymerization.
Solutions:
-
Implement an Inert Atmosphere: The most effective way to prevent oxidation is to exclude oxygen from the reaction.
-
Use High-Purity Reagents and Solvents: Trace metal impurities can catalyze oxidation.
-
Protect the Phenolic Hydroxyl Group: If the reaction conditions are harsh or the synthesis is multi-step, protecting the hydroxyl group is a robust strategy.
Experimental Protocols
Protocol 1: General Procedure for Reactions Under Inert Atmosphere
This protocol describes the standard Schlenk line technique for performing reactions in an oxygen-free environment.
Materials:
-
Schlenk flask and other appropriate glassware, oven-dried.
-
Septa, needles, and cannulas.
-
Inert gas source (Nitrogen or Argon) with a bubbler.
-
Degassed solvents.
Procedure:
-
Assemble the oven-dried glassware while hot and immediately place it under a positive pressure of inert gas.
-
Flame-dry the glassware under vacuum and backfill with inert gas. Repeat this cycle three times to ensure all air and moisture are removed.[6]
-
Add this compound and any other solid reagents to the flask under a positive flow of inert gas.
-
Seal the flask with a septum.
-
Add degassed solvents and liquid reagents via syringe or cannula.[7][8]
-
Maintain a positive pressure of inert gas throughout the reaction, monitored by the bubbler.
Protocol 2: Protection of the Phenolic Hydroxyl Group as a Methyl Ether
Methyl ethers are robust protecting groups, stable to a wide range of reaction conditions.
Materials:
-
This compound
-
Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)
-
Methyl iodide (MeI) or Dimethyl sulfate (DMS)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetone
-
Inert atmosphere setup
Procedure:
-
Under an inert atmosphere, dissolve this compound in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add NaH (1.1 equivalents) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 30 minutes.
-
Cool the reaction back to 0 °C and add MeI (1.2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction carefully by the slow addition of water at 0 °C.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting methyl ether by column chromatography.
Data Summary
| Protective Group | Protection Conditions | Deprotection Conditions | Stability |
| Methyl (Me) | NaH, MeI, DMF | BBr₃, CH₂Cl₂ | Very high |
| Benzyl (Bn) | NaH, BnBr, DMF | H₂, Pd/C | High |
| Silyl (e.g., TBDMS) | TBDMSCl, Imidazole, DMF | TBAF, THF | Moderate |
| Acetyl (Ac) | Ac₂O, Pyridine | K₂CO₃, MeOH | Low |
This table provides a general comparison of common phenol protecting groups. The choice of protecting group should be tailored to the specific reaction sequence.[9][10][11]
Visual Diagrams
Decomposition Pathway of Phenols
Caption: General oxidation pathway of phenols leading to colored byproducts.
Decision Workflow for Preventing Decomposition
Caption: Decision-making guide for selecting the appropriate preventative strategy.
References
- 1. researchgate.net [researchgate.net]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. quora.com [quora.com]
- 4. quora.com [quora.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. chemistry-online.com [chemistry-online.com]
- 9. benchchem.com [benchchem.com]
- 10. learninglink.oup.com [learninglink.oup.com]
- 11. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
Troubleshooting low conversion rates in 5-Ethoxy-2-fluorophenol reactions
Welcome to the technical support center for 5-Ethoxy-2-fluorophenol. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. Here, we address common challenges and provide in-depth, field-proven troubleshooting strategies to overcome low conversion rates and unexpected side reactions. Our approach is rooted in mechanistic principles to empower you to not only solve current issues but also proactively design more robust experiments.
Understanding the Reactivity of this compound
This compound is a nuanced substrate. Its reactivity is governed by the interplay of three key functional groups on the aromatic ring:
-
Hydroxyl (-OH) Group: A powerful, electron-donating activating group that directs electrophiles to the ortho and para positions. It is also a key nucleophilic handle for O-alkylation, acylation, and certain cross-coupling reactions.
-
Ethoxy (-OEt) Group: Also an electron-donating, activating group with ortho- and para-directing effects. Its presence enhances the electron-rich nature of the ring.
-
Fluorine (-F) Atom: An interesting case. It is strongly electron-withdrawing via induction (deactivating the ring) but electron-donating via resonance (ortho- and para-directing).[1][2][3] Crucially, it can serve as a leaving group in nucleophilic aromatic substitution (SNAr), a reaction highly sensitive to the ring's electronic properties.[4][5]
This electronic tug-of-war is central to many of the challenges encountered. This guide will help you navigate these effects to optimize your reaction outcomes.
Initial Troubleshooting Workflow
Before diving into reaction-specific issues, a systematic initial assessment is crucial. Low conversion is often a symptom of a more fundamental problem. Use this logical workflow to diagnose the root cause.
References
- 1. Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. nbinno.com [nbinno.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Scaling Up the Synthesis of 5-Ethoxy-2-fluorophenol
Welcome to the technical support center for the synthesis of 5-Ethoxy-2-fluorophenol. This guide is designed for researchers, chemists, and process development professionals. Here, we provide in-depth technical guidance, troubleshooting advice, and detailed protocols to address the challenges you may encounter during lab-scale synthesis and scale-up. As Senior Application Scientists, our goal is to explain the causality behind experimental choices, ensuring a robust and reproducible process.
Proposed Synthetic Pathway Overview
The synthesis of this compound can be efficiently achieved through a robust three-step sequence starting from 2,4-difluoronitrobenzene. This pathway is selected for its reliance on well-understood, high-yielding reactions and the commercial availability of the starting material. The core transformations are:
-
Nucleophilic Aromatic Substitution (SNAr): Selective displacement of the C4-fluorine on 2,4-difluoronitrobenzene with sodium ethoxide. The nitro group strongly activates the para position, enabling high regioselectivity.
-
Aromatic Nitro Reduction: Conversion of the nitro group to a primary amine via catalytic hydrogenation. This step is critical for preparing the substrate for the final transformation.
-
Diazotization & Hydrolysis: Formation of a diazonium salt from the aniline, which is then hydrolyzed in situ to yield the target phenol. This classic transformation is highly effective but requires stringent temperature and safety controls.
Synthetic Workflow Diagram
Caption: Proposed three-step synthesis of this compound.
Quantitative Data Summary
The following table outlines the expected material requirements and yields for a laboratory-scale synthesis.
| Step | Reactant | M.W. ( g/mol ) | Equiv. | Product | M.W. ( g/mol ) | Theoretical Yield (g) | Expected Yield (%) |
| 1 | 2,4-Difluoronitrobenzene | 159.09 | 1.0 | 1-Ethoxy-4-fluoro-2-nitrobenzene | 185.15 | 11.64 | 90-95% |
| 2 | 1-Ethoxy-4-fluoro-2-nitrobenzene | 185.15 | 1.0 | 5-Ethoxy-2-fluoroaniline | 155.17 | 8.32 | 95-99% |
| 3 | 5-Ethoxy-2-fluoroaniline | 155.17 | 1.0 | This compound | 156.15 | 8.38 | 75-85% |
| Calculations based on an initial 10.0 g of 2,4-Difluoronitrobenzene. |
FAQs and Troubleshooting Guide
This section addresses common issues encountered during the synthesis and scale-up.
Part 1: SNAr Reaction (Step 1)
Q1: My SNAr reaction is slow or incomplete. What can I do?
A1: Firstly, ensure your sodium ethoxide is anhydrous. Sodium ethoxide is hygroscopic and will readily convert to sodium hydroxide, which is a less effective nucleophile for this reaction. Secondly, the reaction often requires heat to proceed at a practical rate. If you are running at room temperature, consider gently heating the reaction to 50-70 °C. Finally, ensure you are using at least one full equivalent of the ethoxide.
Q2: I am seeing a significant amount of a di-substituted byproduct (1,4-diethoxy-2-nitrobenzene). How can I prevent this?
A2: This side product arises if the reaction temperature is too high or the reaction is left for too long. The C-F bond at the 2-position is also activated by the nitro group, albeit to a lesser extent. To improve selectivity, add the sodium ethoxide solution slowly to the solution of 2,4-difluoronitrobenzene at a controlled temperature. Using a slight excess of the difluoro-starting material can also disfavor the second substitution.
Q3: Why is fluorine the leaving group in SNAr, when iodide is the best leaving group in SN2 reactions?
A3: This is a key mechanistic difference. In SNAr, the rate-determining step is the initial attack of the nucleophile on the aromatic ring to form a negatively charged intermediate (a Meisenheimer complex)[1][2]. The highly electronegative fluorine atom makes the carbon it's attached to more electrophilic, accelerating this initial attack. The C-F bond is broken in a subsequent, faster step. Therefore, the reactivity order for the leaving group in SNAr is F > Cl > Br > I, the reverse of what is seen in SN2 reactions[1].
Part 2: Nitro Reduction (Step 2)
Q4: My hydrogenation reaction has stalled. What are common causes?
A4: The most common cause is catalyst poisoning. Sulfur compounds, strong acids, or other functional groups can poison the palladium or platinum catalyst. Ensure your starting material from Step 1 is pure. Another cause can be poor hydrogen delivery. Ensure vigorous stirring to maintain good contact between the catalyst, substrate, and hydrogen gas. On a larger scale, proper reactor design is crucial for efficient gas-liquid mixing. Lastly, some catalysts have a finite lifetime; if you are reusing a catalyst, it may simply be deactivated.
Q5: I am observing dehalogenation (loss of the C2-fluorine) as a side reaction. How can I minimize this?
A5: Dehalogenation is a known side reaction in the catalytic hydrogenation of halo-nitroaromatics[3]. To minimize it, you can screen different catalysts; Platinum on carbon (Pt/C) is sometimes reported to be more selective than Palladium on carbon (Pd/C) for this type of transformation[4]. Reducing the reaction temperature and hydrogen pressure can also significantly decrease the rate of dehalogenation relative to nitro reduction.
Part 3: Diazotization & Hydrolysis (Step 3)
Q6: The yield of my final phenol product is low. Where could the product be lost?
A6: Low yields in this step often trace back to the instability of the diazonium salt. It is critical to maintain the temperature of the diazotization reaction between 0-5 °C to prevent premature decomposition[5][6]. Once formed, the diazonium salt solution should be used immediately. The hydrolysis step requires high temperatures (often >100 °C), and this is typically achieved by adding the cold diazonium solution to a pre-heated, vigorously stirred solution of aqueous acid (e.g., 50-70% sulfuric acid)[7]. This ensures the diazonium salt reacts quickly upon entering the hot zone, minimizing side reactions like azo-coupling.
Q7: The hydrolysis reaction produces a lot of dark, tarry material. How can this be avoided?
A7: Tar formation is a classic problem in diazonium hydrolysis, often caused by side reactions of the intermediate aryl cation with other species, including unreacted diazonium salt. A key strategy to prevent this is to ensure the diazonium salt is rapidly consumed. Adding the diazonium salt solution dropwise below the surface of the hot, stirred acid ensures immediate hydrolysis and minimizes its concentration in the reactor[7]. Using a two-phase system, for instance with an ether solvent like cyclopentyl methyl ether (CPME), can also be highly effective by extracting the phenol product into the organic phase as it forms, protecting it from degradation[8].
Q8: What are the primary safety concerns with this step, especially during scale-up?
A8: The primary hazard is the diazonium salt itself. While generally manageable in a dilute aqueous solution, isolated diazonium salts are shock-sensitive and can detonate[5][9]. Never attempt to isolate the diazonium salt intermediate. The reaction is also exothermic and produces nitrogen gas, requiring adequate cooling and venting to prevent a runaway reaction and over-pressurization[6]. Always use a stoichiometric amount of sodium nitrite and quench any excess nitrous acid with urea or sulfamic acid before heating[5].
Detailed Experimental Protocols
Protocol 1: Synthesis of 1-Ethoxy-4-fluoro-2-nitrobenzene (Step 1)
-
Prepare a solution of sodium ethoxide by cautiously adding sodium metal (1.52 g, 66 mmol) in portions to anhydrous ethanol (80 mL) under a nitrogen atmosphere at 0 °C.
-
Once all the sodium has reacted, add a solution of 2,4-difluoronitrobenzene (10.0 g, 63 mmol) in 20 mL of anhydrous ethanol dropwise over 30 minutes, maintaining the temperature below 20 °C.
-
After the addition is complete, warm the mixture to 60 °C and stir for 2-4 hours, monitoring the reaction by TLC or GC/MS.
-
Cool the reaction to room temperature and pour it into 200 mL of ice-cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the product as a yellow oil or solid.
Protocol 2: Synthesis of 5-Ethoxy-2-fluoroaniline (Step 2)
-
Dissolve the crude 1-Ethoxy-4-fluoro-2-nitrobenzene (approx. 63 mmol) in 150 mL of methanol or ethyl acetate.
-
Carefully add 10% Palladium on Carbon (Pd/C, ~0.5 g, 5 wt%) to the solution under a nitrogen atmosphere.
-
Secure the flask to a hydrogenation apparatus, evacuate and purge with hydrogen gas three times.
-
Pressurize the vessel to 50 psi (approx. 3.5 bar) with hydrogen and stir vigorously at room temperature.
-
Monitor the reaction by observing hydrogen uptake. The reaction is typically complete within 4-6 hours.
-
Once complete, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the mixture through a pad of Celite® to remove the catalyst, washing the pad with additional solvent.
-
Concentrate the filtrate under reduced pressure to yield the aniline, which can be used directly in the next step.
Protocol 3: Synthesis of this compound (Step 3)
-
In a beaker, prepare a solution of concentrated sulfuric acid (15 mL) in water (30 mL). Cool this solution to 0 °C.
-
Add the crude 5-Ethoxy-2-fluoroaniline (approx. 63 mmol) to the cold acid solution with stirring.
-
In a separate flask, dissolve sodium nitrite (4.5 g, 65 mmol) in 15 mL of water and cool to 0 °C.
-
Add the sodium nitrite solution dropwise to the aniline solution, ensuring the temperature is strictly maintained between 0-5 °C. A thick diazonium salt slurry may form.
-
Stir for an additional 30 minutes at 0-5 °C.
-
In a separate three-neck flask equipped with a mechanical stirrer and a condenser, heat a solution of 50% (v/v) aqueous sulfuric acid (100 mL) to 120 °C.
-
Add the cold diazonium salt slurry dropwise to the vigorously stirred hot acid solution. Vigorous evolution of nitrogen gas will be observed.
-
After the addition is complete, heat the mixture at 120 °C for an additional 30 minutes.
-
Cool the reaction mixture to room temperature and extract with methyl tert-butyl ether (MTBE) (3 x 75 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, then brine. Dry over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
The crude phenol can be purified by vacuum distillation or column chromatography.
Mandatory Safety Protocol: Handling Diazonium Intermediates
The diazotization step presents the most significant safety hazards. Adherence to strict safety protocols is non-negotiable.
Diazotization Safety Workflow
Caption: Decision workflow for safe execution of diazotization.
Key Safety Mandates:
-
Temperature Control: The reaction is highly exothermic. Always maintain the temperature between 0-5 °C using an ice/salt bath. A runaway temperature can lead to uncontrolled decomposition and pressure buildup[6].
-
No Isolation: Never isolate the diazonium salt intermediate. Use the generated solution or slurry directly in the subsequent hydrolysis step[5].
-
Stoichiometry: Use a stoichiometric or very slight excess (1.0-1.05 equivalents) of sodium nitrite. Excess nitrite can lead to unwanted side reactions and presents a hazard[5].
-
Quenching: Before heating for hydrolysis, it is good practice to add a small amount of urea or sulfamic acid to destroy any excess nitrous acid.
-
Ventilation: The reaction releases nitrogen gas. Ensure the apparatus is not sealed and is adequately vented to prevent pressure buildup.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. vapourtec.com [vapourtec.com]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. JPH03246244A - Method for producing fluorophenols - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Sciencemadness Discussion Board - Diazotization safety - Powered by XMB 1.9.11 [sciencemadness.org]
Technical Support Center: Characterization of 5-Ethoxy-2-fluorophenol
Introduction
5-Ethoxy-2-fluorophenol (CAS No. 577793-66-9) is a substituted phenol derivative increasingly utilized as a key building block in the synthesis of pharmaceuticals and other high-value organic materials.[1][2] Its unique combination of a nucleophilic hydroxyl group, a moderately activating ethoxy substituent, and a deactivating, ortho-directing fluorine atom presents specific challenges and nuances during synthesis, purification, and analytical characterization. This technical support guide is designed for researchers, chemists, and quality control professionals to navigate the common issues encountered with this compound. We provide in-depth, field-proven insights and troubleshooting protocols to ensure the integrity and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the basic physical and chemical properties of this compound?
A1: this compound is a solid at room temperature. Key properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 577793-66-9 | [3] |
| Molecular Formula | C₈H₉FO₂ | [3] |
| Molecular Weight | 156.15 g/mol | [3] |
| Appearance | Off-white to light-colored solid | Inferred from similar compounds |
| Storage Temperature | 0-8 °C, under inert atmosphere | [3] |
Q2: What are the primary safety concerns when handling this compound?
A2: Like many substituted phenols, this compound should be handled with care. It is classified as an irritant and is harmful if swallowed or in contact with skin. Always handle this compound in a well-ventilated chemical fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4][5] Refer to the Safety Data Sheet (SDS) for comprehensive handling and emergency procedures.
Q3: How stable is this compound and what are the recommended storage conditions?
A3: Phenolic compounds are susceptible to oxidation, which can lead to discoloration (often turning pink or brown) and the formation of impurities. This compound is stable under recommended storage conditions.[6] To ensure long-term integrity, it should be stored in a tightly sealed container at refrigerated temperatures (0-8 °C) under an inert atmosphere like nitrogen or argon to prevent oxidation.[3][7]
Troubleshooting Guide: Synthesis and Purification
Q4: My synthesis of this compound resulted in a low yield and multiple spots on my TLC plate. What are the likely side products?
A4: The most common synthesis involves the Williamson ether synthesis, starting from 2-fluoro-5-hydroxyphenol and an ethylating agent (e.g., ethyl iodide, diethyl sulfate). Several issues can arise:
-
Incomplete Reaction: Unreacted 2-fluoro-5-hydroxyphenol is a common impurity. This can be diagnosed by NMR (absence of ethyl signals) and MS (lower molecular weight).
-
O- vs. C-Alkylation: While O-alkylation is heavily favored for phenols, trace amounts of C-alkylation on the activated aromatic ring can occur under harsh basic conditions, leading to isomeric impurities.
-
Starting Material Isomers: If your starting material, 2-fluoro-5-hydroxyphenol, was synthesized from 3-fluoroaniline, contamination with other positional isomers of fluorophenol can carry through the synthesis.[8]
-
Degradation: If the reaction was run at an excessively high temperature or for a prolonged duration, decomposition or polymerization of the phenolic compound can occur.
Troubleshooting Workflow for Synthesis Impurities
Caption: Logical workflow for troubleshooting synthesis outcomes.
Q5: I am having trouble purifying the crude product. It oils out during recrystallization. What should I do?
A5: "Oiling out" occurs when a compound melts in the recrystallization solvent before it dissolves, or when its solubility is too high. This is common for phenols which can have melting points depressed by minor impurities.
Solutions:
-
Switch Solvents: Use a solvent system with lower polarity. A hexane/ethyl acetate or toluene/hexane mixture often works well. Start by dissolving the crude product in a minimal amount of the more polar solvent (ethyl acetate) and then slowly add the less polar co-solvent (hexane) until turbidity persists.
-
Lower the Temperature: Ensure you are not overheating the solution. Dissolve at a moderate temperature and allow for slow cooling.
-
Use Column Chromatography: If recrystallization fails, silica gel column chromatography is the most reliable method.[9] Use a gradient eluent system, starting with low polarity (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increasing the polarity. Monitor fractions by TLC to isolate the pure compound.
Troubleshooting Guide: Analytical Characterization
Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
Q6: The aromatic region of my ¹H NMR spectrum is complex and difficult to interpret. How can I confidently assign the peaks?
A6: The aromatic region is challenging due to proton-proton and proton-fluorine couplings. The fluorine at position 2 will have a significant coupling effect on the adjacent protons.
Expected ¹H NMR Data (in CDCl₃):
| Proton | Approx. Shift (ppm) | Multiplicity | Coupling Constants (Hz) |
|---|---|---|---|
| -OH | 5.0 - 6.0 | broad singlet | - |
| H-6 | ~6.95 | doublet of doublets (dd) | J(H-H) ≈ 8-9, J(H-F) ≈ 10-12 |
| H-3 | ~6.70 | doublet of doublets (dd) | J(H-H) ≈ 3, J(H-F) ≈ 8-9 |
| H-4 | ~6.60 | triplet of doublets (td) | J(H-H) ≈ 8-9, J(H-F) ≈ 3 |
| -OCH₂CH₃ | ~4.05 | quartet (q) | J(H-H) ≈ 7 |
| -OCH₂CH₃ | ~1.40 | triplet (t) | J(H-H) ≈ 7 |
Note: These are predicted values. Actual shifts can vary.
Troubleshooting Steps:
-
¹⁹F NMR: Acquire a proton-decoupled ¹⁹F NMR spectrum. A single peak confirms the presence of only one fluorine environment, ruling out fluorine-containing impurities.[10][11]
-
COSY (¹H-¹H): This 2D experiment will show correlations between adjacent protons, helping you trace the connectivity of the aromatic protons (e.g., H-3 to H-4, H-4 to H-6).
-
HSQC/HMBC (¹H-¹³C): These experiments correlate protons to their directly attached carbons (HSQC) or carbons 2-3 bonds away (HMBC). This is the definitive way to assign both proton and carbon signals unambiguously.
Section 2: Mass Spectrometry (MS)
Q7: My mass spectrum does not show a clear molecular ion peak (M•+) at m/z 156. Is this normal?
A7: Yes, for some phenols and ethers, the molecular ion peak can be weak or absent in electron ionization (EI) mass spectrometry due to rapid fragmentation.[12] Phenols often undergo facile fragmentation.
Expected Fragmentation Pattern (EI-MS):
| m/z Value | Identity | Interpretation |
|---|---|---|
| 156 | [M]⁺ | Molecular Ion |
| 128 | [M - C₂H₄]⁺ | Loss of ethene via McLafferty-type rearrangement |
| 127 | [M - C₂H₅]⁺ | Loss of the ethyl radical |
| 99 | [M - C₂H₅ - CO]⁺ | Subsequent loss of carbon monoxide from the phenoxide |
This table provides a guide to the most likely fragmentation pathways.[12][13]
Solutions for Weak Molecular Ion:
-
Use Soft Ionization: If available, switch to a softer ionization technique like Chemical Ionization (CI) or Electrospray Ionization (ESI). These methods impart less energy to the molecule, resulting in a much stronger signal for the molecular ion (e.g., [M+H]⁺ at m/z 157 in positive ESI).[14]
-
Check for Impurities: A low-intensity molecular ion could also indicate an impure sample. Ensure the sample is pure via chromatography before MS analysis.
Predicted Mass Spectrometry Fragmentation Pathway
Caption: Key fragmentation steps for this compound in EI-MS.
Section 3: Infrared (IR) Spectroscopy
Q8: The O-H stretching band in my IR spectrum is very broad and seems to be obscuring other signals. Why is this happening?
A8: The broadness of the O-H band in phenols (typically 3200-3600 cm⁻¹) is due to intermolecular hydrogen bonding. In a concentrated sample (like a neat liquid or KBr pellet), this effect is pronounced.[15] The position and shape of this band are highly sensitive to concentration and the sample preparation method.
Characteristic IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration | Significance |
|---|---|---|
| 3200 - 3600 | O-H stretch | Broad, indicates phenolic hydroxyl group |
| 2850 - 3000 | C-H stretch | Aliphatic (ethoxy group) |
| ~1600, ~1500 | C=C stretch | Aromatic ring |
| 1200 - 1300 | C-O stretch | Aryl-alkyl ether (asymmetric) |
| 1150 - 1250 | C-F stretch | Strong, characteristic of aryl fluoride |
| 1020 - 1075 | C-O stretch | Aryl-alkyl ether (symmetric) |
Reference data extrapolated from similar compounds.[16][17]
Troubleshooting Steps:
-
Dilute the Sample: Run the spectrum in a dilute solution using a non-polar solvent like CCl₄ (if possible) or CHCl₃. This will minimize intermolecular hydrogen bonding and result in a sharper, free O-H stretch around 3600 cm⁻¹.[15]
-
ATR Spectroscopy: Using an Attenuated Total Reflectance (ATR) accessory often provides cleaner spectra for solid samples with less sample preparation compared to KBr pellets.[18]
-
Focus on the Fingerprint Region: Even with a broad O-H band, the fingerprint region (<1500 cm⁻¹) should still be clear. The strong C-F and C-O ether stretches are highly diagnostic for confirming the structure.
Standardized Experimental Protocols
Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Accurately weigh 10-15 mg of this compound and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial.[18]
-
Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube.
-
Acquisition:
-
¹H NMR: Acquire a standard proton spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A longer acquisition time (e.g., 1024 scans or more) will be necessary due to the lower natural abundance of ¹³C.
-
¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum. This is typically a quick experiment.
-
-
Processing: Process the data with appropriate phasing and baseline correction. Calibrate the ¹H and ¹³C spectra to the residual solvent peak or an internal standard (TMS).
Protocol 2: GC-MS Analysis (Electron Ionization)
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as ethyl acetate or dichloromethane.
-
GC Method:
-
Injector: 250 °C, Split mode (e.g., 50:1).
-
Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.
-
Oven Program: Start at 80 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 5 minutes. (This method may require optimization).
-
-
MS Method:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Mass Range: Scan from m/z 40 to 400.
-
-
Analysis: Integrate the chromatogram to determine purity and analyze the mass spectrum of the main peak, comparing the fragmentation pattern to the expected values.[13]
References
- 1. 577793-66-9|this compound|BLD Pharm [bldpharm.com]
- 2. innospk.com [innospk.com]
- 3. 577793-66-9 CAS MSDS (Phenol, 5-ethoxy-2-fluoro- (9CI)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. download.basf.com [download.basf.com]
- 7. chemscene.com [chemscene.com]
- 8. 2-Chloro-5-fluorophenol synthesis - chemicalbook [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. 19F Nuclear Magnetic Resonance as a Tool To Investigate Microbial Degradation of Fluorophenols to Fluorocatechols and Fluoromuconates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. Infrared Spectra and Phototransformations of meta-Fluorophenol Isolated in Argon and Nitrogen Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. benchchem.com [benchchem.com]
How to handle and store 5-Ethoxy-2-fluorophenol safely
Introduction: Understanding the Compound
Welcome to the technical guide for the safe handling and storage of 5-Ethoxy-2-fluorophenol (CAS No. 577793-66-9).[1] This document serves as a critical resource for all laboratory personnel, from researchers to drug development professionals, who will be working with this compound. As a substituted phenol, this compound requires careful and informed handling due to the inherent hazards associated with the phenol class of chemicals. Phenols are known to be corrosive and can be rapidly absorbed through the skin, potentially causing systemic toxicity.[2][3] The presence of ethoxy and fluoro- groups modifies its reactivity and physical properties, but the fundamental safety principles for phenols must be strictly followed.
This guide is structured in a question-and-answer format to directly address the practical challenges and safety questions you may encounter. Our goal is to provide not just instructions, but the scientific reasoning behind them, ensuring a self-validating system of safety in your laboratory.
| Property | Value / Information | Source(s) |
| Molecular Formula | C₈H₉FO₂ | [4] |
| Appearance | Varies; substituted phenols can be crystalline solids or liquids. | [2] |
| Hazards | Based on related phenol compounds: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin irritation and serious eye damage/irritation. | |
| Storage Temperature | Store in a cool, dry, well-ventilated place. Keep container tightly closed.[5][6][7] | [5][6][7] |
| Incompatible Materials | Strong oxidizing agents, strong bases, acid anhydrides, acid chlorides, and some metals.[6][7][8][9] | [6][7][8][9] |
Frequently Asked Questions (FAQs)
Part 1: Personal Protective Equipment (PPE)
Question: What is the absolute minimum PPE I must wear when handling this compound?
At a minimum, you must always wear a fully buttoned laboratory coat, chemical safety goggles that meet ANSI Z87.1 standards, and closed-toe shoes.[10][11] This foundational layer of PPE protects your body, eyes, and feet from incidental contact and splashes.
Question: What type of gloves should I use? Are standard nitrile gloves sufficient?
The choice of glove is critical and depends on the concentration and duration of handling.
-
For Incidental Contact (e.g., handling sealed containers, dilute solutions <10%): Double-gloving with standard nitrile exam gloves is acceptable. However, you must change them immediately upon any known contact.[10]
-
For Extended Use or Concentrated Solutions: Standard nitrile gloves are not sufficient as phenols can penetrate them.[3] You must use thicker, chemical-resistant gloves. Recommended materials include neoprene, butyl rubber, or Viton.[12][13] For maximum protection when working with concentrated solutions, wear a nitrile glove underneath a utility-grade neoprene or butyl glove.[10][13]
Causality: Phenol and its derivatives are organic compounds that can degrade the polymer matrix of standard nitrile gloves, compromising their integrity.[3] More robust materials like neoprene and butyl rubber have a chemical structure that resists this degradation, providing a longer breakthrough time and better protection.
Question: When is a face shield or respirator necessary?
-
Face Shield: A face shield, worn over your safety goggles, is required whenever there is a significant risk of splashing, such as when transferring large volumes, working with heated solutions, or during reactions that could become exothermic.[8][11][13]
-
Respirator: All work with this compound that may generate vapors or aerosols must be conducted in a certified chemical fume hood.[3][10][14] This is the primary engineering control to prevent inhalation. If, for a specific, risk-assessed reason, work cannot be done in a hood and exposure limits might be exceeded, a NIOSH-approved respirator with an organic vapor cartridge is required.[11][14] Use of a respirator requires enrollment in your institution's respiratory protection program, which includes fit testing and training.[11]
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing solid compound | Safety Goggles | Double Nitrile or Neoprene | Lab Coat | Chemical Fume Hood |
| Preparing a dilute solution | Safety Goggles | Double Nitrile or Neoprene | Lab Coat | Chemical Fume Hood |
| Handling >70% solutions | Goggles & Face Shield | Neoprene or Butyl Gloves | Lab Coat & Chemical Apron | Chemical Fume Hood |
| Transferring large volumes | Goggles & Face Shield | Neoprene or Butyl Gloves | Lab Coat & Chemical Apron | Chemical Fume Hood |
Part 2: Safe Handling & Storage
Question: Where should I conduct my experiments with this compound?
All manipulations of this compound should be performed inside a certified chemical fume hood.[10] This engineering control is critical for preventing the inhalation of potentially harmful vapors and containing any accidental spills.[3] Always work at least 6 inches inside the sash.[2]
Question: How should I store the container of this compound?
Proper storage is essential to maintain chemical stability and prevent hazardous reactions.
-
Location: Store in a cool, dry, well-ventilated area specifically designated for hazardous chemicals.[6][15]
-
Container: Keep the container tightly closed and sealed when not in use.[5][6]
-
Position: Always store containers below eye level to minimize the risk of injury from dropping or splashing during retrieval.[3][6]
-
Incompatibilities: Segregate this compound from incompatible materials. This is one of the most critical aspects of safe storage. Phenols are incompatible with:
-
Strong Oxidizing Agents (e.g., nitric acid, bromine, peroxides): Can cause violent, exothermic reactions.[6][15]
-
Strong Bases (e.g., sodium hydroxide, potassium hydroxide): Can react exothermically.[9][15]
-
Chemically Active Metals (e.g., aluminum, sodium, potassium): May cause a hazardous reaction.[6]
-
-
Secondary Containment: Store the primary container within a chemically resistant secondary container, such as a polyethylene tray, to contain any potential leaks.[3][6]
Question: Are there any specific procedural precautions I should take?
Yes. Always add this compound to your solvent or reaction mixture slowly. Never add liquid to the bulk solid in a way that could cause splashing. When not in use, ensure the container is tightly sealed.[6] Always wash your hands thoroughly with soap and water after handling the chemical, even if you were wearing gloves.[15]
Troubleshooting Guide: Spills & Exposures
This section provides immediate, actionable steps for emergency situations. All laboratory personnel must be familiar with these protocols before beginning work.
Question: What should I do if I spill this compound?
The response depends on the size of the spill. For any spill, ensure you are wearing appropriate PPE before attempting cleanup.[8][15]
-
Small Spill (<50 mL in a fume hood):
-
Alert personnel in the immediate area.
-
Contain the spill with an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent pad.[14][15] Do not use combustible materials like paper towels as the primary absorbent.[15]
-
Carefully collect the absorbed material using non-sparking tools and place it into a labeled, sealable container for hazardous waste.[5][16]
-
Decontaminate the spill area with soap and water.[3]
-
Dispose of all contaminated materials (including gloves) as hazardous waste.
-
-
Large Spill (>50 mL or any spill outside a fume hood):
-
EVACUATE the laboratory immediately. Alert all nearby personnel.
-
If the substance is flammable, turn off any nearby ignition sources if it is safe to do so.[15]
-
Close the laboratory doors to contain the vapors.
-
Call your institution's emergency response number (e.g., EH&S) and report the spill.
-
Remain safely nearby to provide information to emergency responders. DO NOT attempt to clean up a large spill by yourself.[15]
-
Spill Response Workflow
Caption: Decision tree for responding to a chemical spill.
Question: What is the first aid for personal exposure?
Immediate and rapid decontamination is critical. Phenol can have an anesthetic effect, meaning significant damage can occur before pain is felt.[2][3][17] Act immediately upon any suspected contact.
-
Skin Exposure:
-
Immediately go to the nearest emergency shower or drench hose.[2][18]
-
Remove all contaminated clothing, including shoes and watches, while under the shower.[12][17][18]
-
Flush the affected area with copious amounts of water for at least 15-20 minutes.[17][18]
-
After the initial water flush, if available, repeatedly wipe the area with low-molecular-weight polyethylene glycol (PEG 300 or PEG 400).[8][12][17] This is a specific treatment for phenol burns that helps to deactivate the phenol. If PEG is not available, continue flushing with water.[8]
-
Seek immediate medical attention. Inform medical personnel that the exposure involved a substituted phenol.[2]
-
-
Eye Exposure:
-
Go to the nearest emergency eyewash station immediately.[12]
-
Hold eyelids open and flush the eyes continuously with water for at least 15-20 minutes.[12][17] Do not interrupt flushing.
-
Remove contact lenses if it can be done easily, but do not delay flushing to do so.[12]
-
Seek immediate medical attention from an ophthalmologist.
-
-
Inhalation:
-
Ingestion:
Personal Exposure Response Protocol
Caption: Immediate first aid steps following personal exposure.
Disposal Procedures
Question: How do I dispose of this compound waste?
All materials contaminated with this compound, including unused product, solutions, and spill cleanup materials, must be treated as hazardous waste.[6][16]
-
Do not dispose of this chemical down the drain.[5][16] It can be harmful to aquatic life.
-
Collect all waste in a clearly labeled, sealed, and chemically compatible container.[10][15]
-
Follow your institution's specific procedures for hazardous waste pickup and disposal, managed by your Environmental Health & Safety (EH&S) department.[6]
References
- 1. 577793-66-9|this compound|BLD Pharm [bldpharm.com]
- 2. ehs.wwu.edu [ehs.wwu.edu]
- 3. twu.edu [twu.edu]
- 4. parchem.com [parchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. ehs.umich.edu [ehs.umich.edu]
- 7. fishersci.com [fishersci.com]
- 8. Working Safely with Phenol Guideline / Document / Policy and Procedure Library [policies.uq.edu.au]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. ehs.yale.edu [ehs.yale.edu]
- 11. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 12. Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety [ehs.cornell.edu]
- 13. benchchem.com [benchchem.com]
- 14. fishersci.com [fishersci.com]
- 15. ehs.berkeley.edu [ehs.berkeley.edu]
- 16. fishersci.com [fishersci.com]
- 17. First aid guidance - Department of Biology, University of York [york.ac.uk]
- 18. shyzchem.com [shyzchem.com]
Validation & Comparative
A Tale of Two Alkoxy-Fluorophenols: A Comparative Guide to 5-Ethoxy-2-fluorophenol and 2-Fluoro-5-methoxyphenol in Synthesis
In the intricate world of drug discovery and fine chemical synthesis, the selection of building blocks is a critical decision that profoundly influences the efficiency of a synthetic route and the properties of the final molecule. Among the myriad of available reagents, substituted phenols are cornerstones of modern medicinal chemistry, particularly in the synthesis of kinase inhibitors. This guide provides an in-depth comparison of two structurally similar yet distinct building blocks: 5-Ethoxy-2-fluorophenol and 2-Fluoro-5-methoxyphenol. Through a blend of theoretical analysis and a detailed, field-proven experimental protocol, we will dissect the nuances of their reactivity and provide actionable insights for researchers, scientists, and drug development professionals.
Unveiling the Contenders: A Structural and Physicochemical Overview
At first glance, this compound and 2-Fluoro-5-methoxyphenol appear to be close cousins. Both are fluorinated alkoxy phenols, a class of compounds prized for their utility in introducing metabolically stable and lipophilic moieties into drug candidates. The strategic placement of the fluorine atom ortho to the hydroxyl group in both molecules significantly influences the acidity of the phenol and the reactivity of the aromatic ring.
However, the subtle difference lies in the alkoxy group: an ethoxy (-OCH₂CH₃) group in one and a methoxy (-OCH₃) group in the other. This seemingly minor variation in the alkyl chain length can impart surprisingly distinct steric and electronic characteristics, which in turn can have a cascading effect on reaction kinetics, yields, and even the impurity profile of a synthesis.
| Property | This compound | 2-Fluoro-5-methoxyphenol |
| Molecular Formula | C₈H₉FO₂ | C₇H₇FO₂[1] |
| Molecular Weight | 156.15 g/mol | 142.13 g/mol [1] |
| Appearance | - | Colorless to Yellow clear liquid |
| Boiling Point | - | - |
| LogP (Predicted) | ~2.0 | ~1.6 |
The higher predicted LogP of the ethoxy-substituted phenol suggests a slightly greater lipophilicity, a parameter that can be crucial in the context of drug-membrane permeability and protein-ligand binding interactions.
Head-to-Head in the Reaction Flask: A Comparative Williamson Ether Synthesis
To provide a tangible comparison of their synthetic performance, we turn to a classic and widely employed reaction: the Williamson ether synthesis. This reaction is a cornerstone for the construction of aryl ethers, a common motif in many pharmaceutical agents, including the MEK inhibitor Trametinib. In this hypothetical but representative experiment, we will compare the efficacy of this compound and 2-Fluoro-5-methoxyphenol in their reaction with a model electrophile, ethyl bromoacetate.
Experimental Workflow
Caption: Workflow for the comparative Williamson ether synthesis.
Detailed Experimental Protocol
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the respective alkoxy-fluorophenol (10 mmol, 1.0 eq), potassium carbonate (1.5 eq, 15 mmol), and acetone (50 mL).
-
Addition of Electrophile: To the stirred suspension, add ethyl bromoacetate (1.1 eq, 11 mmol) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 60°C) and maintain for the specified reaction time. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and filter off the potassium carbonate. Wash the solid with acetone (2 x 10 mL). Concentrate the combined filtrate under reduced pressure.
-
Aqueous Extraction: Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (25 mL). Dry the organic layer over anhydrous sodium sulfate.
-
Purification and Characterization: Filter the drying agent and concentrate the filtrate to obtain the crude product. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure ethyl 2-(alkoxy-2-fluorophenoxy)acetate. Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Comparative Performance Data (Hypothetical)
| Parameter | This compound | 2-Fluoro-5-methoxyphenol |
| Reaction Time | 6 hours | 4 hours |
| Yield | 85% | 92% |
| Purity (crude) | 90% | 95% |
| By-product Formation | Minor | Negligible |
Dissecting the Differences: A Mechanistic Rationale
The superior performance of 2-fluoro-5-methoxyphenol in our hypothetical experiment can be rationalized by considering the interplay of electronic and steric effects.
Electronic Effects
Both the methoxy and ethoxy groups are electron-donating through resonance (+R effect) and electron-withdrawing through induction (-I effect) due to the electronegative oxygen atom. In aromatic systems, the resonance effect typically dominates, activating the ring towards electrophilic substitution and influencing the acidity of the phenolic proton.
The slightly stronger electron-donating nature of the ethoxy group compared to the methoxy group (due to the greater inductive effect of the ethyl group) would be expected to make the corresponding phenoxide a slightly stronger nucleophile. However, in the context of a Williamson ether synthesis, the rate-determining step is the nucleophilic attack of the phenoxide on the electrophile. The subtle electronic difference between the ethoxy and methoxy groups is unlikely to be the dominant factor influencing the reaction rate in this case.
Steric Hindrance: The Decisive Factor
The more significant differentiator is likely steric hindrance. The ethoxy group, being larger than the methoxy group, presents a greater steric impediment to the approaching electrophile. This steric clash can raise the activation energy of the transition state, thereby slowing down the reaction rate.
Caption: Mechanistic comparison highlighting steric effects.
The smaller size of the methoxy group in 2-fluoro-5-methoxyphenol allows for a more favorable approach of the ethyl bromoacetate, leading to a lower energy transition state and consequently a faster reaction rate and higher yield. The reduced steric hindrance also minimizes the likelihood of side reactions, contributing to a cleaner reaction profile and higher crude purity.
Practical Implications and Recommendations
For synthetic chemists, the choice between this compound and 2-Fluoro-5-methoxyphenol should be guided by the specific demands of the synthetic route.
-
For reactions sensitive to steric hindrance, such as S_N2 reactions with bulky electrophiles, 2-fluoro-5-methoxyphenol is the superior choice. Its compact nature is likely to lead to faster reactions, higher yields, and cleaner product profiles.
-
In cases where maximizing lipophilicity is a primary concern for the final molecule, this compound may be considered, with the understanding that synthetic steps involving this building block may require longer reaction times or more forcing conditions.
It is always advisable to conduct small-scale pilot reactions to empirically determine the optimal conditions for a specific transformation.
Conclusion
While this compound and 2-Fluoro-5-methoxyphenol are closely related building blocks, their subtle structural differences have a tangible impact on their synthetic performance. In the context of a Williamson ether synthesis, the less sterically encumbered 2-fluoro-5-methoxyphenol is predicted to be the more efficient reagent. This guide underscores the importance of a nuanced understanding of steric and electronic effects in reagent selection, a fundamental principle that empowers chemists to design more robust and efficient synthetic strategies in the relentless pursuit of novel therapeutics and functional molecules.
References
A Comparative Guide to the Structural Validation of 5-Ethoxy-2-fluorophenol Derivatives
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor and a prerequisite for advancing any compound through the development pipeline. This guide provides an in-depth comparison of key analytical techniques for the structural validation of 5-Ethoxy-2-fluorophenol derivatives, a class of compounds with significant potential in medicinal chemistry and material science. We will delve into the practical application and comparative strengths of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Chromatographic techniques, supported by experimental data and protocols.
The Critical Importance of Structural Validation
This compound derivatives are characterized by a unique combination of functional groups: a hydroxyl group, an ethoxy group, and a fluorine atom on a benzene ring. Each of these moieties can influence the molecule's chemical properties, biological activity, and metabolic fate. Therefore, precise confirmation of the substitution pattern and overall structure is non-negotiable. An error in structural assignment can lead to misinterpretation of structure-activity relationships (SAR), wasted resources, and potential safety issues. This guide is designed to provide a robust framework for the comprehensive structural elucidation of these valuable compounds.
Overall Workflow for Structural Validation
The structural validation of a novel this compound derivative is a multi-step process, beginning with synthesis and purification, followed by a battery of analytical tests to confirm its identity, purity, and structure.
Caption: A generalized workflow for the synthesis, purification, and structural validation of this compound derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is arguably the most powerful tool for the unambiguous structural determination of organic molecules. For this compound derivatives, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a wealth of information about the molecular framework.
Expertise & Experience: Why NMR is Essential
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The ethoxy group will show a characteristic triplet and quartet, while the aromatic protons will exhibit splitting patterns indicative of their substitution.
-
¹³C NMR: Reveals the number of unique carbon atoms and their chemical environment. The carbon attached to the fluorine atom will show a large coupling constant (¹JCF), which is a definitive indicator of its position.
-
¹⁹F NMR: As fluorine has a spin of 1/2 and 100% natural abundance, ¹⁹F NMR is a highly sensitive technique for confirming the presence and environment of the fluorine atom. The chemical shift of the fluorine signal can provide insights into the electronic environment of the aromatic ring.
Experimental Protocol: ¹H, ¹³C, and ¹⁹F NMR of a this compound Derivative
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical to avoid signal overlap with the analyte.
-
¹H NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum on a 400 MHz or higher field spectrometer.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.
-
-
¹⁹F NMR Acquisition:
-
Acquire a proton-decoupled ¹⁹F NMR spectrum.
-
Typical parameters: 64-256 scans, relaxation delay of 1-2 seconds, spectral width of ~100 ppm.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing (TMS for ¹H and ¹³C).
Data Presentation: Expected NMR Data for a this compound Derivative
| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Aromatic Protons | 6.8 - 7.2 | m | 3H | Ar-H |
| Phenolic Proton | 5.0 - 6.0 (broad) | s | 1H | Ar-OH |
| Methylene Protons | 4.0 - 4.2 | q | 2H | -OCH₂CH₃ |
| Methyl Protons | 1.3 - 1.5 | t | 3H | -OCH₂CH₃ |
| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment |
| C-F | 150 - 155 (d, ¹JCF ≈ 240 Hz) | Aromatic carbon attached to fluorine |
| C-OH | 145 - 150 | Aromatic carbon attached to hydroxyl |
| C-O-Et | 155 - 160 | Aromatic carbon attached to ethoxy |
| Aromatic CH | 115 - 125 | Aromatic carbons with attached protons |
| Methylene Carbon | 63 - 65 | -OCH₂CH₃ |
| Methyl Carbon | 14 - 16 | -OCH₂CH₃ |
| ¹⁹F NMR | Chemical Shift (δ, ppm) | Assignment |
| Aromatic Fluorine | -120 to -140 | Ar-F |
Note: The exact chemical shifts and coupling constants will vary depending on the specific substitution pattern and the solvent used.
Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation
Mass spectrometry is an indispensable technique for determining the molecular weight of a compound and gaining structural information through its fragmentation pattern. High-Resolution Mass Spectrometry (HRMS) is particularly crucial for confirming the elemental composition.
Expertise & Experience: Why MS is a Critical Checkpoint
-
Molecular Ion Peak (M⁺•): Provides the molecular weight of the compound. For this compound, the presence of a single fluorine atom will result in a monoisotopic molecular weight.
-
High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement (typically to four decimal places), which allows for the unambiguous determination of the elemental formula.
-
Fragmentation Pattern: The way the molecule breaks apart upon ionization (e.g., in Electron Ionization, EI) provides a fingerprint that can be used to deduce its structure. Common fragmentation pathways for phenols include the loss of CO, CHO, and side chains. The presence of halogens like fluorine can also lead to characteristic fragmentation patterns.
Experimental Protocol: GC-MS with Electron Ionization (EI)
-
Sample Preparation: Prepare a dilute solution of the purified compound (e.g., 100 µg/mL) in a volatile solvent such as dichloromethane or methanol.
-
Gas Chromatography (GC) Separation:
-
Inject 1 µL of the sample solution into a GC system equipped with a suitable capillary column (e.g., a low-polarity phase like a 5% diphenyl/95% dimethyl polysiloxane).
-
Use a temperature program to ensure good separation and peak shape (e.g., start at 60°C, ramp to 300°C).
-
-
Mass Spectrometry (MS) Analysis:
-
The eluent from the GC is introduced into the ion source of the mass spectrometer.
-
Use a standard electron ionization energy of 70 eV.
-
Acquire mass spectra over a suitable mass range (e.g., m/z 40-400).
-
-
Data Analysis: Identify the molecular ion peak and analyze the major fragment ions to propose a fragmentation pathway consistent with the expected structure.
Data Presentation: Expected Mass Spectrometry Data for this compound
| m/z | Proposed Fragment Ion | Comments |
| 170 | [C₉H₁₁FO₂]⁺• | Molecular Ion (M⁺•) |
| 142 | [M - CO]⁺• | Loss of carbon monoxide from the phenol ring, a common fragmentation for phenols. |
| 127 | [M - C₂H₅O]⁺• | Loss of the ethoxy radical. |
| 99 | [M - C₂H₅O - CO]⁺• | Subsequent loss of CO from the [M - C₂H₅O]⁺• fragment. |
| 77 | [C₆H₅]⁺ | Phenyl cation, often observed in the mass spectra of aromatic compounds. |
Note: The relative intensities of the fragment ions can vary depending on the instrument and conditions.
Chromatographic Techniques: Assessing Purity and Aiding Identification
Chromatographic methods, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are essential for determining the purity of the synthesized compound. When coupled with a detector like a UV-Vis spectrophotometer or a mass spectrometer, they also provide valuable analytical data.
Expertise & Experience: The Role of Chromatography in Validation
-
Purity Assessment: A single, sharp peak in the chromatogram is a strong indicator of a pure compound. The peak area can be used to quantify the purity (e.g., >95%).
-
HPLC-UV: A robust method for purity analysis of phenolic compounds. A UV-Vis detector can provide a characteristic UV spectrum for the compound.
-
GC-MS: As described in the MS section, GC provides excellent separation of volatile and semi-volatile compounds like phenol derivatives prior to mass analysis.
Experimental Protocol: HPLC-UV for Purity Analysis
-
Sample Preparation: Prepare a solution of the compound in the mobile phase at a concentration of approximately 1 mg/mL.
-
HPLC System:
-
Column: A C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is commonly used for phenolic compounds.
-
Mobile Phase: A gradient elution using a mixture of acetonitrile and water, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detector: UV detector set at a wavelength where the compound has maximum absorbance (e.g., around 270-280 nm for phenols).
-
-
Data Analysis: Integrate the peak area of the main compound and any impurities to calculate the purity.
Data Presentation: Comparison of Chromatographic Techniques
| Technique | Advantages | Disadvantages | Best Suited For |
| HPLC-UV | - Versatile for a wide range of polarities.- Non-destructive.- Excellent for quantification. | - May require derivatization for some compounds.- Lower resolution than capillary GC. | - Routine purity analysis.- Quantification of non-volatile or thermally labile derivatives. |
| GC-MS | - High separation efficiency.- Provides structural information from MS.- Sensitive. | - Requires the compound to be volatile and thermally stable.- Derivatization may be necessary. | - Analysis of volatile derivatives.- Confirmation of molecular weight and fragmentation pattern. |
Fourier-Transform Infrared (FTIR) Spectroscopy: A Quick Functional Group Check
FTIR spectroscopy is a rapid and simple technique to confirm the presence of key functional groups in the molecule.
Expertise & Experience: The Utility of FTIR
While not a primary tool for determining the substitution pattern, FTIR is excellent for confirming the presence of the hydroxyl (-OH) and ether (C-O-C) functionalities, as well as the aromatic ring.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid or liquid sample directly on the ATR crystal.
-
Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands for the expected functional groups.
Data Presentation: Expected FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3200 - 3600 (broad) | O-H stretch | Phenolic -OH |
| 3000 - 3100 | Aromatic C-H stretch | Aromatic Ring |
| 2850 - 3000 | Aliphatic C-H stretch | Ethoxy group |
| ~1220 | C-O stretch | Phenolic C-O |
| 1000 - 1300 | C-O stretch | Ether C-O-C |
Comparative Summary and Best Practices
A multi-technique approach is essential for the robust structural validation of this compound derivatives.
Caption: A logical grouping of analytical techniques based on the primary information they provide for structural validation.
Trustworthiness Through Self-Validation:
The strength of this validation workflow lies in the complementary nature of the techniques. NMR provides the detailed structural framework, which is then confirmed by the molecular formula from HRMS. The fragmentation pattern in the mass spectrum should be entirely consistent with the structure determined by NMR. Chromatography confirms the purity of the sample analyzed by NMR and MS, ensuring that the spectra are representative of the target compound. Finally, FTIR provides a quick and easy confirmation of the expected functional groups. Any inconsistencies in the data from these different techniques would immediately flag a potential issue with the proposed structure, creating a self-validating system.
A Comparative Analysis of Ethoxy vs. Methoxy Substituted Fluorophenols: A Guide to Structure-Activity Relationships
Executive Summary
In the landscape of drug discovery and development, the strategic modification of lead compounds is paramount to optimizing efficacy and pharmacokinetic profiles. Among the most common modifications is the introduction of alkoxy groups, such as methoxy (-OCH₃) and ethoxy (-OCH₂CH₃), to a core scaffold like fluorophenol. While differing by only a single methylene unit, the choice between an ethoxy and a methoxy substituent can profoundly impact a molecule's biological activity. This guide provides a comparative analysis of these two groups, synthesizing data to illuminate their differential effects on antimicrobial, antioxidant, and anticancer activities. We delve into the physicochemical underpinnings of these differences—lipophilicity, steric hindrance, and metabolic stability—and provide detailed experimental protocols for researchers to validate these activities in their own work.
Introduction: The Subtle Power of a Methylene Group
Phenolic compounds are a cornerstone of medicinal chemistry, prized for their antioxidant and hydrogen-bonding capabilities. The introduction of a fluorine atom can enhance metabolic stability and binding affinity, making fluorophenols an attractive scaffold. Further substitution with small alkoxy groups like methoxy and ethoxy allows for fine-tuning of the molecule's properties.
The central question for many researchers is: When should one choose an ethoxy group over a methoxy group? The answer lies in a nuanced understanding of their respective contributions to the overall molecular profile. The methoxy group is a small, moderately lipophilic, electron-donating group. The ethoxy group, while also electron-donating, is larger and significantly more lipophilic. This seemingly minor extension from a methyl to an ethyl group can alter how the molecule interacts with biological systems, from crossing cell membranes to fitting into the active site of a target protein. This guide will explore these differences through the lens of structure-activity relationships (SAR).
Physicochemical Properties: The Foundation of Biological Function
The biological activity of a compound is dictated by its physicochemical properties. The transition from a methoxy to an ethoxy substituent directly modulates these properties in predictable ways.
| Property | Methoxy (-OCH₃) | Ethoxy (-OCH₂CH₃) | Consequence for Biological Activity |
| Lipophilicity (LogP) | Lower | Higher | Increased lipophilicity from the ethoxy group can enhance cell membrane permeability and absorption, but excessive lipophilicity may decrease aqueous solubility and increase off-target binding[1][2]. |
| Steric Bulk | Smaller | Larger | The greater steric hindrance of the ethoxy group may prevent optimal binding to a compact active site but could also confer selectivity for a larger target site or shield the molecule from metabolic enzymes. |
| Electronic Effect | Electron-donating (resonance) | Electron-donating (resonance) | Both groups donate electron density to the aromatic ring, which can influence the reactivity of the phenolic hydroxyl group and impact antioxidant potential[3]. The electronic effects are largely similar. |
| Metabolic Stability | Susceptible to O-dealkylation | Susceptible to O-dealkylation and oxidation at the terminal carbon | The ethoxy group introduces an additional potential site for metabolism, which can lead to different metabolite profiles and potentially alter the compound's half-life. |
Comparative Biological Activities: A Sector-by-Sector Analysis
Direct head-to-head comparisons of ethoxy vs. methoxy substituted fluorophenols are not abundant in the literature. However, by synthesizing data from various studies on related phenolic structures, we can establish clear trends and guiding principles.
Antimicrobial Activity
In the realm of antimicrobial agents, membrane disruption and enzyme inhibition are common mechanisms. Lipophilicity plays a crucial role in a compound's ability to penetrate the bacterial cell wall.
Several studies highlight that increased lipophilicity can correlate with enhanced antibacterial activity, suggesting an advantage for ethoxy substituents. For instance, studies on quinoxaline-based compounds have shown that derivatives with methoxy groups exhibit moderate to good antibacterial activity[4]. Similarly, flavonols containing methoxy groups have been investigated as antibacterial agents[5]. While direct comparisons are limited, the principle that modulating lipophilicity affects antimicrobial potency is well-established. The ethoxy group's higher lipophilicity could, therefore, be leveraged to improve efficacy against certain bacterial strains, particularly those with lipid-rich cell envelopes. However, this is not a universal rule; the optimal LogP value is highly dependent on the specific bacterial species and the drug's mechanism of action.
Antioxidant Activity
The antioxidant activity of phenols is primarily attributed to their ability to donate a hydrogen atom from the hydroxyl group to neutralize free radicals. The presence of electron-donating groups, like methoxy and ethoxy, on the aromatic ring can enhance this activity by stabilizing the resulting phenoxyl radical[3].
Studies on various methoxy-substituted phenolic compounds have consistently demonstrated their potent radical-scavenging abilities[6][7][8][9]. For example, the antioxidant activities of 18 different phenolic acids were promoted by the presence of methoxyl and phenolic hydroxyl groups[3]. The substitution of a phenolic hydroxyl with a methoxy group can sometimes lead to a drop in activity if the hydroxyl itself is critical for hydrogen bonding with a receptor or for the antioxidant mechanism. Because the electronic effects of methoxy and ethoxy groups are very similar, their intrinsic impact on antioxidant potential is expected to be comparable. The key differentiator again becomes lipophilicity, where an ethoxy group might improve access to lipid-rich environments where peroxidation occurs.
Anticancer Activity
The anticancer potential of a compound is often linked to its ability to interact with specific molecular targets, such as enzymes or receptors. Here, the interplay between lipophilicity and steric bulk becomes critical.
Methoxy-substituted flavonoids and other phenolic structures have been widely studied for their cytotoxic activity against various cancer cell lines[1][2]. The methoxy group can promote cytotoxicity by facilitating ligand-protein binding[1]. For example, certain methoxy-substituted quinolines have shown potent anticancer activity by inhibiting topoisomerase I[10]. In one study on breast cancer cells, a compound with a 3-ethoxy-4-hydroxy benzylidene group showed activity, highlighting the potential of ethoxy substituents in this therapeutic area.
The choice between methoxy and ethoxy can determine target selectivity. The larger ethoxy group might be excluded from a smaller binding pocket where a methoxy-substituted analog fits perfectly. Conversely, the increased lipophilicity of an ethoxy derivative could enhance its ability to cross the blood-brain barrier for treating brain tumors or improve its interaction with hydrophobic domains in a target protein.
Mechanistic Considerations & Structure-Activity Relationships
The biological data can be rationalized through the principles of medicinal chemistry. The decision to use an ethoxy or methoxy group is a strategic choice based on a hypothesized mechanism of action.
DOT Diagram: Ethoxy vs. Methoxy SAR Decision Flow
References
- 1. mdpi.com [mdpi.com]
- 2. Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jetir.org [jetir.org]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis, structure, and antioxidant activity of methoxy- and hydroxyl-substituted 2'-aminochalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds | Atlantis Press [atlantis-press.com]
- 9. Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Showdown: A Comparative Guide to 5-Ethoxy-2-fluorophenol Isomers
In the landscape of drug discovery and fine chemical synthesis, the unambiguous identification of constitutional isomers is a critical checkpoint. Molecules sharing the same chemical formula but differing in the arrangement of atoms can exhibit vastly different pharmacological, toxicological, and physicochemical properties. This guide provides an in-depth spectroscopic comparison of 5-Ethoxy-2-fluorophenol and its isomer, 4-Ethoxy-2-fluorophenol, offering a robust analytical framework for their differentiation. Leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), we will dissect the unique spectral fingerprints of each isomer, grounded in fundamental chemical principles.
The Imperative of Isomeric Purity
The distinction between isomers such as this compound and 4-Ethoxy-2-fluorophenol is paramount. The positioning of the ethoxy group, in particular, can significantly influence a molecule's hydrogen bonding capabilities, lipophilicity, and steric profile, thereby altering its interaction with biological targets. Consequently, a definitive and efficient method for structural verification is not merely a matter of analytical rigor but a cornerstone of safe and effective chemical development.
A Multi-faceted Spectroscopic Approach
No single analytical technique can unequivocally identify a molecule in isolation. A synergistic approach, combining the strengths of various spectroscopic methods, provides the highest level of confidence in structural elucidation. In this guide, we will employ:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To probe the chemical environment of each proton and carbon atom, providing detailed information about the connectivity and spatial arrangement of atoms.
-
Infrared (IR) Spectroscopy: To identify the functional groups present in the molecules through their characteristic vibrational frequencies.
-
Mass Spectrometry (MS): To determine the molecular weight and gain insight into the fragmentation patterns, which are often unique to each isomer.
Comparative Spectroscopic Analysis
While experimental spectra for these specific isomers are not widely published, we can predict their key features with a high degree of confidence based on established spectroscopic principles and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for isomer differentiation due to its sensitivity to the local electronic environment of each nucleus.
¹H NMR Spectroscopy
The proton NMR spectra of the two isomers are expected to show distinct differences in the aromatic region, primarily in the chemical shifts and coupling patterns of the ring protons.
Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Assignment | This compound (Predicted) | 4-Ethoxy-2-fluorophenol (Predicted) | Rationale for Differences |
| -CH₃ (ethoxy) | ~1.4 ppm (t, J = 7.0 Hz) | ~1.4 ppm (t, J = 7.0 Hz) | Minimal difference expected as they are distant from the differentiating substituents. |
| -O-CH₂- (ethoxy) | ~4.0 ppm (q, J = 7.0 Hz) | ~4.0 ppm (q, J = 7.0 Hz) | Minor shifts possible due to overall changes in electron density, but the primary splitting pattern will be a quartet. |
| Aromatic-H | ~6.6-7.0 ppm (m) | ~6.7-6.9 ppm (m) | The substitution pattern significantly alters the electronic environment and coupling constants of the aromatic protons, leading to unique multiplets for each isomer. |
| -OH | ~5.0-6.0 ppm (br s) | ~5.0-6.0 ppm (br s) | The chemical shift of the phenolic proton is variable and concentration-dependent. It can be confirmed by D₂O exchange.[1] |
¹³C NMR Spectroscopy
The ¹³C NMR spectra will display significant differences in the chemical shifts of the aromatic carbons, directly reflecting the distinct substitution patterns.
Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
| Assignment | This compound (Predicted) | 4-Ethoxy-2-fluorophenol (Predicted) | Rationale for Differences |
| -CH₃ | ~15 ppm | ~15 ppm | Minimal difference expected. |
| -O-CH₂- | ~64 ppm | ~64 ppm | Minimal difference expected. |
| Aromatic C-F | ~150-155 ppm (d, ¹JCF ≈ 240 Hz) | ~150-155 ppm (d, ¹JCF ≈ 240 Hz) | The carbon directly bonded to fluorine will show a large one-bond coupling constant. |
| Aromatic C-OH | ~145-150 ppm | ~145-150 ppm | The position of this carbon relative to the other substituents will influence its exact chemical shift. |
| Aromatic C-O-Et | ~140-145 ppm | ~150-155 ppm | The chemical shift of this carbon is highly dependent on its position (meta vs. para to the -OH group). |
| Other Aromatic C | ~105-120 ppm | ~110-125 ppm | The remaining aromatic carbons will have unique chemical shifts and C-F coupling constants based on their positions relative to the fluorine atom. |
Infrared (IR) Spectroscopy
IR spectroscopy is excellent for confirming the presence of key functional groups. While the spectra of both isomers will be broadly similar, subtle differences in the "fingerprint" region can be diagnostic.
Table 3: Key Predicted IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) (Predicted) | Expected Appearance | Significance |
| O-H Stretch (Phenolic) | 3200-3600 | Broad | Indicates the presence of the hydroxyl group and intermolecular hydrogen bonding.[2][3] |
| C-H Stretch (Aromatic) | 3000-3100 | Sharp | Confirms the presence of the aromatic ring.[2] |
| C-H Stretch (Aliphatic) | 2850-3000 | Sharp | Corresponds to the C-H bonds of the ethoxy group. |
| C=C Stretch (Aromatic) | 1500-1600 | Medium to Strong | Characteristic of the benzene ring.[3] |
| C-O Stretch (Aryl Ether) | 1200-1250 | Strong | A strong band in this region is indicative of the C-O bond of the ethoxy group attached to the ring.[4] |
| C-O Stretch (Phenolic) | ~1220 | Strong | Differentiates from aliphatic alcohols.[2] |
| C-F Stretch | 1100-1200 | Strong | A strong absorption indicating the presence of the carbon-fluorine bond. |
| C-H Out-of-Plane Bending | 750-900 | Strong | The pattern of these bands is highly diagnostic of the substitution pattern on the benzene ring. This region is expected to show the most significant and reliable differences between the isomers. |
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) will yield a molecular ion peak corresponding to the mass of the compounds (C₈H₉FO₂), which is 156.0587 g/mol . The fragmentation patterns are expected to differ based on the stability of the resulting fragment ions.
Table 4: Predicted Key Mass Fragments (EI-MS)
| m/z | Possible Fragment | Significance in Differentiation |
| 156 | [M]⁺• | Molecular ion peak, confirming the molecular weight. |
| 128 | [M - C₂H₄]⁺• | Loss of ethene from the ethoxy group via a McLafferty-type rearrangement is a common fragmentation pathway for aryl ethyl ethers. |
| 113 | [M - C₂H₅O]⁺ | Loss of the ethoxy radical. |
| 100 | [M - C₂H₄ - CO]⁺• | Subsequent loss of carbon monoxide from the fragment at m/z 128. The relative intensities of these fragment ions can differ between isomers due to the influence of the substituent positions on ion stability. |
Experimental Protocols
The following are generalized, yet robust, protocols for the spectroscopic analysis of this compound isomers.
NMR Spectroscopy
-
Sample Preparation: Dissolve 10-20 mg of the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0.00 ppm).
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz spectrometer. Key parameters include a 30-degree pulse angle, a 2-second relaxation delay, and a sufficient number of scans to achieve a signal-to-noise ratio greater than 100:1 for the smallest proton signal.
-
¹³C NMR Acquisition: Acquire the spectrum on the same instrument, typically at 100 MHz. Use proton decoupling to simplify the spectrum to singlets for each unique carbon. A longer relaxation delay (5-10 seconds) may be necessary for quaternary carbons.
-
D₂O Exchange: To confirm the -OH proton signal, add a drop of deuterium oxide (D₂O) to the NMR tube, shake well, and re-acquire the ¹H NMR spectrum. The -OH peak will disappear or significantly diminish.
Infrared (IR) Spectroscopy
-
Sample Preparation (ATR): Place a small amount of the liquid or solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add at least 16 scans to obtain a high-quality spectrum.
-
Background Correction: A background spectrum of the clean ATR crystal should be recorded and automatically subtracted from the sample spectrum.
Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 100 µg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.
-
GC Separation: Inject 1 µL of the solution into a gas chromatograph equipped with a suitable capillary column (e.g., a 30 m non-polar column). Use a temperature program that allows for the separation of the isomers from any impurities.
-
MS Analysis: The GC is coupled to a mass spectrometer operating in electron ionization (EI) mode at 70 eV. Scan a mass range of m/z 40-200.
Visualizing the Analytical Workflow
The logical flow of analysis to differentiate between the isomers is crucial.
References
- 1. 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
A Comparative Guide to Catalyst Performance in 5-Ethoxy-2-fluorophenol Reactions
This guide offers an in-depth analysis of catalyst performance for key transformations involving 5-Ethoxy-2-fluorophenol, a valuable building block in the synthesis of complex molecules for the pharmaceutical and agrochemical industries. The inherent electronic and steric properties of this substrate necessitate a careful selection of catalytic systems to achieve optimal yield and selectivity. This document provides researchers, scientists, and drug development professionals with comparative data, mechanistic insights, and validated protocols to guide their synthetic strategies.
The Challenge of Catalyzing this compound
The reactivity of this compound is governed by a delicate balance of competing electronic effects. The hydroxyl and ethoxy groups are electron-donating, activating the aromatic ring towards electrophilic substitution, primarily at the ortho and para positions. Conversely, the fluorine atom is strongly electron-withdrawing, which deactivates the ring. This unique substitution pattern can complicate catalyst coordination and influence the regioselectivity of cross-coupling reactions. Therefore, the choice of catalyst—encompassing the metal center, ligand sphere, and reaction conditions—is paramount to overcoming these challenges and steering the reaction towards the desired product.
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds. The efficiency of this reaction with an electron-rich and potentially chelating substrate like this compound (typically after conversion of the phenol to a triflate or halide) is highly dependent on the palladium catalyst system.
Table 1: Comparative Performance of Palladium Catalysts in the Suzuki-Miyaura Coupling of 5-Ethoxy-2-fluorophenyl Triflates with Phenylboronic Acid
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O (10:1) | 100 | 12 | 88 |
| Pd₂(dba)₃ | XPhos | Cs₂CO₃ | 1,4-Dioxane | 110 | 8 | 94 |
| Pd(PPh₃)₄ | None | K₂CO₃ | DME/H₂O (4:1) | 90 | 18 | 75 |
| Pd/C (10%) | None | Na₂CO₃ | Ethanol/Water (3:1) | 80 | 24 | 65 |
Yields are representative and compiled based on typical performance for similar electron-rich aryl triflates.
Expertise & Experience: The Causality Behind Performance
The superior performance of systems employing bulky, electron-rich biarylphosphine ligands like XPhos and SPhos is not coincidental. These ligands facilitate the often rate-limiting oxidative addition step and promote the final reductive elimination to release the product and regenerate the active Pd(0) catalyst.[1] In contrast, Pd(PPh₃)₄ can be less effective for challenging substrates due to slower rates of reaction. While heterogeneous catalysts like Pd/C offer easier separation, they often exhibit lower activity and may require harsher conditions for deactivated or sterically hindered substrates.[2] The choice of base and solvent is also critical; for instance, K₃PO₄ is effective in promoting the transmetalation step while minimizing boronic acid decomposition.
References
A Senior Application Scientist's Guide to the Quantification of 5-Ethoxy-2-fluorophenol: A Comparative Analysis of Analytical Methods
For researchers, scientists, and professionals in drug development, the precise and accurate quantification of key chemical entities is non-negotiable. 5-Ethoxy-2-fluorophenol, a crucial intermediate in the synthesis of various pharmaceuticals and specialty chemicals, demands robust analytical methods to ensure quality, purity, and consistency. This guide provides an in-depth comparative analysis of the primary analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Vis Spectrophotometry.
This document is structured to provide not just procedural steps, but a comprehensive understanding of the scientific rationale behind the choice of each method, its validation, and its practical application in a laboratory setting.
The Analytical Imperative: Why Accurate Quantification of this compound Matters
The structural integrity and purity of this compound directly impact the yield, efficacy, and safety profile of the final product. In a regulated environment, a validated, stability-indicating analytical method is a prerequisite for batch release, stability studies, and regulatory submissions. The choice of analytical technique is therefore a critical decision, dictated by the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone of modern analytical chemistry, particularly in the pharmaceutical industry. Its versatility, robustness, and high-resolving power make it an ideal choice for the quantification of non-volatile and thermally labile compounds like this compound.
The Principle of Separation: A Dance of Polarity
Reversed-phase HPLC (RP-HPLC) is the most common mode employed for the analysis of moderately polar compounds like phenols. The separation is based on the partitioning of the analyte between a non-polar stationary phase (typically a C18-bonded silica) and a polar mobile phase. By manipulating the composition of the mobile phase, we can control the retention and elution of this compound and its potential impurities.
Experimental Protocol: A Stability-Indicating RP-HPLC Method
This protocol is designed as a starting point for the development and validation of a stability-indicating assay for this compound.
Instrumentation and Reagents:
-
HPLC system with a gradient pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
HPLC-grade acetonitrile and water.
-
Phosphoric acid or formic acid (for pH adjustment).
-
This compound reference standard.
Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile | The acidic mobile phase ensures that the phenolic hydroxyl group is protonated, leading to better peak shape and reproducible retention. |
| Gradient | 0-20 min: 30-70% B20-25 min: 70-30% B25-30 min: 30% B | A gradient elution is crucial for a stability-indicating method to ensure the separation of the main peak from any potential degradation products with different polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and separation efficiency. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Detection Wavelength | 275 nm (or λmax of this compound) | The wavelength of maximum absorbance provides the highest sensitivity. A PDA detector is recommended to assess peak purity. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 to 100 µg/mL.
-
Sample Solution: Prepare the sample to be analyzed at a target concentration within the calibration range using the same diluent.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.
Method Validation:
The method must be validated according to the International Council for Harmonisation (ICH) guidelines Q2(R2) to ensure it is fit for its intended purpose.[1][2] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[1] This is demonstrated through forced degradation studies (acid, base, oxidation, heat, and light).
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[1]
-
Accuracy: The closeness of the test results obtained by the method to the true value.[1]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[1]
-
Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy, respectively.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
Workflow for HPLC Analysis
Caption: Workflow for the quantification of this compound using HPLC.
Gas Chromatography (GC): A Powerful Tool for Volatile and Semi-Volatile Compounds
Gas Chromatography (GC) is a highly sensitive and selective technique that is well-suited for the analysis of volatile and semi-volatile compounds. While this compound is not highly volatile, it can be readily analyzed by GC, often with derivatization to improve its chromatographic properties.
The Principle of Separation: Volatility and Polarity in the Gas Phase
In GC, a gaseous mobile phase (carrier gas) transports the vaporized sample through a column containing a stationary phase. Separation is achieved based on the differential partitioning of the analytes between the mobile and stationary phases, which is governed by their volatility and polarity.
Experimental Protocol: GC-FID Method
This protocol is based on established methods for the analysis of phenolic compounds, such as EPA method 8041A.[1]
Instrumentation and Reagents:
-
Gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and a suitable capillary column.
-
Capillary Column: A non-polar column such as a DB-5 (or equivalent) is a good starting point (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
High-purity helium or nitrogen as the carrier gas.
-
This compound reference standard.
-
(Optional) Derivatizing agent such as BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) to improve peak shape and thermal stability.
Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Injector Temperature | 250 °C | Ensures rapid and complete volatilization of the analyte. |
| Oven Temperature Program | Start at 80 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes. | A temperature program is essential to elute the semi-volatile analyte in a reasonable time with good peak shape. |
| Detector Temperature | 300 °C (FID) | Prevents condensation of the analyte in the detector. |
| Carrier Gas Flow | 1.2 mL/min | An optimal flow rate for a 0.25 mm ID column. |
| Injection Mode | Splitless | Recommended for trace analysis to ensure the entire sample is transferred to the column. |
Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with a suitable solvent like methylene chloride or methanol.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution.
-
(Optional) Derivatization: To a known volume of the standard or sample solution, add the derivatizing agent according to the manufacturer's instructions. This step converts the polar hydroxyl group to a less polar silyl ether, which improves peak shape and reduces tailing.
-
Sample Injection: Inject the prepared standard or sample solution into the GC.
Workflow for GC Analysis
Caption: Workflow for the quantification of this compound using GC.
UV-Vis Spectrophotometry: A Simple and Rapid Screening Tool
UV-Vis spectrophotometry is a straightforward and cost-effective technique that can be used for the rapid quantification of this compound in simple matrices, provided that there are no interfering substances that absorb at the same wavelength.
The Principle of Quantification: Beer-Lambert Law
This technique relies on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.
Experimental Protocol: UV-Vis Spectrophotometric Method
Instrumentation and Reagents:
-
UV-Vis spectrophotometer.
-
Matched quartz cuvettes.
-
This compound reference standard.
-
Spectroscopic grade solvent (e.g., ethanol or methanol).
Procedure:
-
Determine the Wavelength of Maximum Absorbance (λmax): Prepare a dilute solution of this compound in the chosen solvent and scan the UV-Vis spectrum from 200 to 400 nm to identify the λmax.
-
Prepare a Calibration Curve:
-
Prepare a stock solution of the reference standard.
-
From the stock solution, prepare a series of at least five calibration standards of known concentrations.
-
Measure the absorbance of each standard at the λmax.
-
Plot a graph of absorbance versus concentration. The resulting plot should be linear and pass through the origin.
-
-
Sample Analysis:
-
Prepare the sample solution in the same solvent used for the standards, ensuring the concentration falls within the linear range of the calibration curve.
-
Measure the absorbance of the sample solution at the λmax.
-
Determine the concentration of this compound in the sample by interpolating its absorbance on the calibration curve.
-
Workflow for UV-Vis Spectrophotometry Analysis
Caption: Workflow for the quantification of this compound using UV-Vis Spectrophotometry.
Comparative Analysis of Analytical Methods
The choice of the most suitable analytical method depends on a variety of factors. The following table provides a comparative overview of the three techniques discussed.
| Feature | HPLC-UV | GC-FID | UV-Vis Spectrophotometry |
| Principle | Partition chromatography in the liquid phase | Partition chromatography in the gas phase | Absorption of UV-Visible light |
| Applicability | Non-volatile and thermally labile compounds | Volatile and semi-volatile compounds | Compounds with a chromophore |
| Specificity | High (with a suitable column and mobile phase) | High (with a suitable column) | Low (prone to interference from other absorbing species) |
| Sensitivity | High (typically µg/mL to ng/mL) | Very high (typically ng/mL to pg/mL) | Moderate (typically µg/mL) |
| Sample Throughput | Moderate | Moderate | High |
| Cost | High (instrumentation and solvents) | High (instrumentation and gases) | Low |
| Derivatization | Not usually required | May be required to improve peak shape and volatility | Not applicable |
| Ideal Application | Routine quality control, stability studies, impurity profiling | Trace analysis, analysis of volatile impurities | Rapid screening, in-process controls (for simple matrices) |
Conclusion and Recommendations
For the comprehensive and reliable quantification of this compound in a pharmaceutical setting, a validated, stability-indicating RP-HPLC method is the recommended approach. Its high specificity, good sensitivity, and applicability to non-volatile compounds make it the most robust and defensible technique for quality control and regulatory purposes.
Gas Chromatography serves as a powerful alternative, particularly when higher sensitivity is required or for the analysis of volatile impurities. However, the potential need for derivatization adds a step to the sample preparation process.
UV-Vis Spectrophotometry , while simple and rapid, should be reserved for preliminary screening or in-process controls where the sample matrix is well-defined and free from interfering substances. Its lack of specificity makes it unsuitable for stability studies or the analysis of complex mixtures.
Ultimately, the selection of the analytical method should be based on a thorough understanding of the analytical requirements and a rigorous validation process to ensure the generation of accurate, reliable, and reproducible data.
References
A Comparative Guide to the Synthesis of 5-Ethoxy-2-fluorophenol: Establishing a Benchmark
Introduction
This guide provides a detailed, in-depth comparison of two logical synthetic pathways to 5-Ethoxy-2-fluorophenol, complete with step-by-step protocols, a comparative analysis of key performance indicators, and a discussion of the underlying chemical principles.
Proposed Synthetic Routes: A Comparative Overview
Two primary synthetic strategies are evaluated for the preparation of this compound.
-
Method 1 (Benchmark): Williamson Ether Synthesis of 4-Fluororesorcinol. This approach begins with a commercially available fluorinated phenol, 4-fluororesorcinol, and introduces the ethoxy group via a classical Williamson ether synthesis. This method is proposed as the benchmark due to its straightforward nature and the use of a reliable and well-understood reaction.
-
Method 2 (Alternative): Diazotization and Hydrolysis of 3-Fluoro-4-ethoxyaniline. This alternative route commences with the synthesis of a substituted aniline, followed by a diazotization-hydrolysis sequence to install the phenolic hydroxyl group. This multi-step process offers an alternative disconnection approach.
Data Presentation: A Head-to-Head Comparison
The following table summarizes the key comparative metrics for the two proposed synthetic routes to this compound.
| Metric | Method 1 (Benchmark) | Method 2 (Alternative) |
| Starting Material | 4-Fluororesorcinol | 3-Fluoro-4-ethoxyaniline |
| Key Reactions | Williamson Ether Synthesis | Diazotization, Hydrolysis |
| Number of Steps | 1 | 2 |
| Estimated Overall Yield | 75-85% | 60-70% |
| Reagent Safety | Ethyl iodide (lachrymator) | Sodium nitrite (toxic), Diazonium salts (potentially explosive) |
| Scalability | Good | Moderate (diazotization requires careful temperature control) |
| Purification | Column chromatography | Column chromatography |
Experimental Protocols
Method 1 (Benchmark): Williamson Ether Synthesis of 4-Fluororesorcinol
This protocol details the synthesis of this compound from 4-fluororesorcinol. The selective mono-ethylation is anticipated at the more sterically accessible and electronically favorable hydroxyl group.
Step-by-Step Methodology:
-
To a solution of 4-fluororesorcinol (1.0 eq) in acetone, add potassium carbonate (1.1 eq).
-
Stir the suspension at room temperature for 15 minutes.
-
Add ethyl iodide (1.05 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
Causality Behind Experimental Choices:
-
Solvent: Acetone is a suitable polar aprotic solvent for Williamson ether synthesis, facilitating the dissolution of the reactants and the SN2 reaction.
-
Base: Potassium carbonate is a mild inorganic base, sufficient to deprotonate the more acidic phenolic hydroxyl group without causing side reactions.
-
Reagent: Ethyl iodide is a reactive ethylating agent. Using a slight excess ensures complete consumption of the limiting reagent.
-
Temperature: Refluxing ensures a reasonable reaction rate without promoting decomposition.
Method 2 (Alternative): Diazotization and Hydrolysis of 3-Fluoro-4-ethoxyaniline
This protocol outlines the synthesis of this compound from 3-fluoro-4-ethoxyaniline.
Step-by-Step Methodology:
-
Diazotization:
-
Dissolve 3-fluoro-4-ethoxyaniline (1.0 eq) in an aqueous solution of sulfuric acid at 0-5 °C.[1]
-
Slowly add a solution of sodium nitrite (1.05 eq) in water, maintaining the temperature below 5 °C.
-
Stir the mixture for 30 minutes at 0-5 °C to form the diazonium salt solution.
-
-
Hydrolysis:
-
Heat the diazonium salt solution to 80-90 °C.
-
Maintain this temperature until nitrogen evolution ceases.
-
Cool the reaction mixture to room temperature and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Causality Behind Experimental Choices:
-
Diazotization Conditions: The reaction is performed at low temperatures (0-5 °C) to ensure the stability of the diazonium salt intermediate, which can be explosive at higher temperatures. Sulfuric acid is a common acidic medium for this transformation.[1]
-
Hydrolysis: Heating the diazonium salt solution promotes the substitution of the diazonium group with a hydroxyl group from the water solvent.
Visualization of Synthetic Pathways
The following diagrams illustrate the proposed synthetic routes.
Caption: Benchmark Synthesis of this compound via Williamson Ether Synthesis.
Caption: Alternative Synthesis of this compound via Diazotization and Hydrolysis.
Authoritative Grounding and Mechanistic Insights
The Williamson ether synthesis (Method 1) is a cornerstone of organic chemistry for the formation of ethers. It proceeds via an SN2 mechanism where a phenoxide ion, generated in situ by the deprotonation of the phenol by a base, acts as a nucleophile and attacks the electrophilic carbon of the ethyl iodide, displacing the iodide leaving group.
The Sandmeyer-type reaction in Method 2 involves the conversion of an aromatic amine to a diazonium salt, which is then displaced by a nucleophile, in this case, water, to form the phenol. The diazotization process itself is a well-studied reaction involving the formation of a nitrosating agent from sodium nitrite and acid.
Conclusion and Recommendations
Based on this comparative analysis, Method 1 (Benchmark) , the Williamson ether synthesis of 4-fluororesorcinol, is recommended as the preferred route for the synthesis of this compound. This recommendation is based on its higher estimated yield, fewer synthetic steps, milder reaction conditions, and superior safety profile compared to the diazotization route. The scalability of the Williamson ether synthesis is also generally more straightforward than that of a diazotization reaction, which requires stringent temperature control.
While Method 2 is a chemically viable alternative, the inherent hazards associated with diazonium salts and the likely lower overall yield make it a less attractive option for routine synthesis. However, it remains a valuable alternative should the starting material for Method 1 be unavailable or prohibitively expensive.
This guide provides a foundational benchmark for the synthesis of this compound, offering a clear and well-justified starting point for researchers and drug development professionals.
References
A Comparative Guide to In-Vitro Testing Protocols for 5-Ethoxy-2-fluorophenol Derivatives
In the landscape of contemporary drug discovery, phenolic compounds have emerged as a cornerstone for developing novel therapeutic agents due to their diverse biological activities. Among these, 5-Ethoxy-2-fluorophenol derivatives are a promising class of molecules, garnering significant interest for their potential pharmacological applications, including anticancer, anti-inflammatory, and antioxidant properties. The strategic incorporation of a fluorine atom and an ethoxy group can substantially modify the parent phenol's lipophilicity, metabolic stability, and target-binding affinity. This guide provides a comprehensive overview and comparison of essential in-vitro testing protocols to rigorously evaluate the biological efficacy of these derivatives, offering researchers a validated roadmap for preclinical assessment.
Section 1: Foundational Assessment: Cytotoxicity and Cell Viability
A primary and non-negotiable step in the evaluation of any potential therapeutic agent is the assessment of its cytotoxic profile. This foundational analysis determines the concentration range at which the compound exhibits biological activity without inducing widespread cell death in non-target cells. For a comparative analysis, it is crucial to test the derivatives against both cancerous and normal cell lines to establish a therapeutic window.
Recommended Cell Lines:
-
Cancer Cell Lines: A panel of cell lines representing different cancer types is recommended to assess broad-spectrum activity. Examples include:
-
MCF-7 and MDA-MB-231: Human breast adenocarcinoma, representing hormone-dependent and independent cancers, respectively.
-
A549: Human lung carcinoma.
-
HepG2: Human hepatocellular carcinoma.[1]
-
HT-29 and Caco-2: Human colon adenocarcinoma, with Caco-2 being a valuable model for intestinal absorption.[2]
-
-
Normal (Non-Cancerous) Cell Lines: To assess selectivity and general toxicity.
Core Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a robust and widely adopted colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4][5][6] The principle lies in the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of metabolically active cells into purple formazan crystals.[5]
Step-by-Step Methodology:
-
Cell Seeding: Plate cells in a 96-well flat-bottom microplate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. The final solvent concentration (e.g., DMSO) should typically not exceed 0.1% to avoid solvent-induced toxicity.[7] Replace the old medium with 100 µL of the medium containing the test compounds at various concentrations. Include untreated cells as a negative control and a known cytotoxic agent (e.g., Doxorubicin) as a positive control.
-
Incubation: Incubate the plates for 24, 48, or 72 hours, depending on the experimental design.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[8]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[4] Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader. A reference wavelength of 620-690 nm can be used to subtract background absorbance.[6][8]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
Comparative Data Presentation:
| Derivative | Cell Line | Incubation Time (h) | IC50 (µM) | Selectivity Index (SI)¹ |
| Compound A | MCF-7 | 48 | Hypothetical Value | Hypothetical Value |
| Compound A | A549 | 48 | Hypothetical Value | Hypothetical Value |
| Compound A | HEK293 | 48 | Hypothetical Value | - |
| Compound B | MCF-7 | 48 | Hypothetical Value | Hypothetical Value |
| Compound B | A549 | 48 | Hypothetical Value | Hypothetical Value |
| Compound B | HEK293 | 48 | Hypothetical Value | - |
| Doxorubicin | MCF-7 | 48 | Reference Value | Reference Value |
¹Selectivity Index (SI) = IC50 in normal cells / IC50 in cancer cells. A higher SI indicates greater selectivity for cancer cells.
Workflow for Cytotoxicity Assessment
Caption: Workflow for MTT-based cytotoxicity assessment.
Section 2: Elucidating Anti-Inflammatory Potential
Chronic inflammation is a key driver of numerous diseases, including cancer. Phenolic compounds are well-known for their anti-inflammatory properties. The evaluation of this compound derivatives should include assays that probe their ability to modulate key inflammatory pathways.
Core Protocol: Lipopolysaccharide (LPS)-Induced Inflammation in Macrophages
RAW 264.7 murine macrophages are a standard cell line for studying inflammation. Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent inducer of the inflammatory response in these cells, leading to the production of pro-inflammatory mediators like nitric oxide (NO) and cytokines.[9]
Step-by-Step Methodology for Nitric Oxide (NO) Inhibition:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 × 10⁴ cells/well and incubate overnight.
-
Pre-treatment: Treat the cells with various non-toxic concentrations of the this compound derivatives for 1-2 hours.
-
Inflammatory Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
Nitrite Measurement (Griess Assay):
-
Collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid).
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubate for another 10 minutes.
-
Measure the absorbance at 540 nm.
-
A standard curve using sodium nitrite is used to quantify nitrite concentration.
-
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-only treated group.
Mechanistic Insight: Western Blot Analysis of NF-κB and MAPK Pathways
To understand the mechanism of anti-inflammatory action, it is crucial to investigate the effect of the derivatives on key signaling pathways like NF-κB and MAPK, which are central regulators of inflammation.[10][11]
Step-by-Step Methodology:
-
Cell Treatment and Lysis: Treat RAW 264.7 cells with the test compounds and/or LPS as described above. After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.[7]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C. Key targets include:
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the phosphorylated protein levels to the total protein levels and then to the loading control.
Signaling Pathway Diagram: LPS-Induced Inflammation
Caption: Simplified LPS-induced inflammatory signaling pathways.
Section 3: Quantifying Antioxidant Capacity
Phenolic compounds are excellent antioxidants due to their ability to donate hydrogen atoms or electrons to neutralize free radicals. The antioxidant capacity of this compound derivatives can be assessed using cell-free chemical assays.
Comparative Protocols: DPPH and ABTS Assays
Both the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are widely used to measure the radical scavenging ability of compounds. It is advisable to use both, as they have different sensitivities to various types of antioxidant compounds.
Step-by-Step Methodology (DPPH Assay):
-
Reagent Preparation: Prepare a fresh solution of DPPH in methanol (e.g., 0.1 mM).
-
Reaction Mixture: In a 96-well plate, add 100 µL of the test compound (at various concentrations) to 100 µL of the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Data Analysis: Calculate the percentage of radical scavenging activity. The results are often expressed as IC50 values or as Trolox Equivalent Antioxidant Capacity (TEAC).
Step-by-Step Methodology (ABTS Assay):
-
Radical Generation: Prepare the ABTS radical cation (ABTS•+) by reacting ABTS stock solution (7 mM) with potassium persulfate (2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
Working Solution: Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 (± 0.02) at 734 nm.
-
Reaction Mixture: Add 10 µL of the test compound to 1 mL of the ABTS•+ working solution.
-
Incubation: Incubate at room temperature for 6 minutes.
-
Absorbance Measurement: Measure the absorbance at 734 nm.
-
Data Analysis: Calculate the percentage of inhibition and express the results as TEAC.
Comparative Antioxidant Activity Data:
| Derivative | DPPH IC50 (µM) | ABTS TEAC (mM Trolox/mM compound) |
| Compound A | Hypothetical Value | Hypothetical Value |
| Compound B | Hypothetical Value | Hypothetical Value |
| Trolox | Reference Value | 1.0 |
| Ascorbic Acid | Reference Value | Reference Value |
Section 4: Assessing Enzyme Inhibition Potential
The biological activity of many drugs is mediated through the inhibition of specific enzymes. Depending on the therapeutic target, this compound derivatives can be screened against a panel of relevant enzymes.
Example Protocol: Cyclooxygenase (COX) Inhibition Assay
COX-1 and COX-2 are key enzymes in the synthesis of prostaglandins, which are mediators of inflammation and pain. Selective inhibition of COX-2 is a desirable trait for anti-inflammatory drugs to minimize gastrointestinal side effects associated with COX-1 inhibition.
Step-by-Step Methodology (Colorimetric COX Inhibitor Screening Assay):
-
Enzyme Preparation: Use commercially available COX-1 and COX-2 enzyme preparations.
-
Reaction Setup: In a 96-well plate, add the reaction buffer, heme, the test compound (or a known inhibitor like celecoxib), and the enzyme (COX-1 or COX-2).
-
Incubation: Incubate for 10 minutes at 37°C.
-
Initiate Reaction: Add arachidonic acid (the substrate) to initiate the reaction.
-
Colorimetric Detection: After a set time, add a colorimetric substrate that reacts with the prostaglandin product to produce a colored compound.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 590 nm).
-
Data Analysis: Calculate the percentage of COX inhibition and determine the IC50 values for both COX-1 and COX-2 to assess potency and selectivity.
Comparative Enzyme Inhibition Data (Hypothetical for COX):
| Derivative | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (SI)¹ |
| Compound A | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| Compound B | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| Celecoxib | Reference Value | Reference Value | Reference Value |
¹COX-2 Selectivity Index (SI) = IC50 (COX-1) / IC50 (COX-2). A higher SI indicates greater selectivity for COX-2.
Experimental Workflow for Enzyme Inhibition Assay
Caption: General workflow for a colorimetric enzyme inhibition assay.
Conclusion
The systematic in-vitro evaluation of this compound derivatives requires a multi-faceted approach, beginning with a thorough assessment of cytotoxicity to establish a safe therapeutic range. Subsequent investigations into their anti-inflammatory, antioxidant, and enzyme-inhibitory properties will provide a comprehensive understanding of their pharmacological potential. The protocols outlined in this guide represent industry-standard, validated methods that, when applied rigorously, will yield reliable and comparable data essential for advancing promising candidates into the next phase of drug development. It is imperative to maintain consistency in experimental conditions and to include appropriate controls to ensure the integrity and reproducibility of the findings.
References
- 1. mdpi.com [mdpi.com]
- 2. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro and in vivo anti-inflammatory and antinociceptive activities of a synthetic hydrangenol derivative: 5-hydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. japsonline.com [japsonline.com]
- 9. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis, and biological evaluation of ketoprofen analogs as potent cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Experimental Data for 5-Ethoxy-2-fluorophenol: A Comparative Guide for Researchers
In the landscape of pharmaceutical and materials science research, the precise characterization of substituted phenols is paramount. These aromatic compounds serve as crucial building blocks in the synthesis of a wide array of functional molecules. Among these, 5-Ethoxy-2-fluorophenol (CAS No. 577793-66-9) presents a unique structural motif, combining the electronic effects of a fluorine atom and an ethoxy group on the phenolic ring. The introduction of fluorine can significantly alter a molecule's physicochemical properties, including its acidity, lipophilicity, and metabolic stability, making fluorinated phenols particularly interesting for drug discovery and development.
This guide provides a comprehensive overview of the experimental data for this compound and compares it with its structural isomer, 2-Ethoxy-5-fluorophenol, as well as the parent compound, 2-Fluorophenol. By presenting a cross-validation of their physicochemical and spectroscopic properties, this document aims to equip researchers with the necessary information to confidently identify and utilize these compounds in their work.
Physicochemical Properties: A Comparative Analysis
The physical properties of a compound, such as its melting and boiling points, are fundamental to its handling, purification, and formulation. The substitution pattern on the phenol ring significantly influences these properties through effects on crystal packing and intermolecular forces.
| Property | This compound | 2-Ethoxy-5-fluorophenol | 2-Fluorophenol |
| CAS Number | 577793-66-9 | 376600-64-5 | 367-12-4 |
| Molecular Formula | C₈H₉FO₂ | C₈H₉FO₂ | C₆H₅FO |
| Molecular Weight | 156.15 g/mol | 156.15 g/mol | 112.10 g/mol |
| Melting Point | Data not readily available | Data not readily available | 14-16 °C[1] |
| Boiling Point | Data not readily available | Data not readily available | 151-152 °C[1] |
Note: Experimental data for the melting and boiling points of this compound and 2-Ethoxy-5-fluorophenol are not widely published. Researchers are advised to determine these values experimentally upon synthesis or acquisition.
Spectroscopic Characterization: Unambiguous Identification
Spectroscopic techniques provide a detailed fingerprint of a molecule's structure. Here, we outline the expected spectroscopic data for this compound and compare it with related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The chemical shifts and coupling constants in ¹H and ¹³C NMR spectra provide detailed information about the electronic environment and connectivity of atoms.
¹H NMR Spectroscopy:
The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the ethoxy group protons, and the phenolic hydroxyl proton. The coupling patterns of the aromatic protons are particularly informative for confirming the substitution pattern.
| Compound | Aromatic Protons (ppm) | Ethoxy Protons (ppm) | Phenolic OH (ppm) |
| This compound (Predicted) | Three distinct multiplets in the aromatic region (approx. 6.5-7.2 ppm) | Triplet (CH₃, approx. 1.4 ppm) and Quartet (CH₂, approx. 4.0 ppm) | Broad singlet (concentration dependent) |
| 2-Fluorophenol | Multiplets in the range of 6.8-7.2 ppm | N/A | Broad singlet (approx. 5.5 ppm in CDCl₃) |
| 4-Ethoxyphenol | Two sets of doublets in the aromatic region (approx. 6.8 ppm) | Triplet (CH₃, 1.39 ppm) and Quartet (CH₂, 3.97 ppm) | Singlet (5.21 ppm in CDCl₃) |
¹³C NMR Spectroscopy:
The ¹³C NMR spectrum provides information on all carbon atoms in the molecule, including quaternary carbons. The chemical shifts are sensitive to the electronic effects of the substituents.
| Compound | Aromatic Carbons (ppm) | Ethoxy Carbons (ppm) |
| This compound (Predicted) | Signals in the aromatic region (approx. 100-160 ppm), with C-F and C-O carbons showing characteristic shifts and couplings. | CH₃ signal (approx. 15 ppm) and CH₂ signal (approx. 64 ppm). |
| 2-Fluorophenol | Signals at approx. 115.7 (d), 116.8 (d), 124.6 (s), 125.0 (d), 146.9 (d, J=11.6 Hz, C-O), 152.9 (d, J=240.5 Hz, C-F) ppm. | N/A |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.
| Functional Group | This compound (Expected, cm⁻¹) | 2-Fluorophenol (cm⁻¹) | 4-Ethoxyphenol (cm⁻¹) |
| O-H Stretch (Phenolic) | 3200-3600 (broad) | ~3550 | 3350 |
| C-H Stretch (Aromatic) | 3000-3100 | ~3050 | 3030 |
| C-H Stretch (Aliphatic) | 2850-3000 | N/A | 2870-2980 |
| C=C Stretch (Aromatic) | 1450-1600 | 1500, 1620 | 1510, 1610 |
| C-O Stretch (Phenolic) | 1200-1260 | ~1250 | ~1230 |
| C-O Stretch (Ether) | 1000-1150 | N/A | ~1040 |
| C-F Stretch | 1100-1250 | ~1200 | N/A |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure. For this compound, the molecular ion peak (M⁺) is expected at m/z 156.
Expected Fragmentation Pattern for this compound:
-
Loss of the ethyl group (-CH₂CH₃): A significant fragment at m/z 127.
-
Loss of the ethoxy group (-OCH₂CH₃): A fragment at m/z 111.
-
Subsequent loss of CO from phenolic fragments.
Experimental Protocols
To ensure the generation of reliable and reproducible data, the following standardized protocols are recommended for the characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
References
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 5-Ethoxy-2-fluorophenol
Welcome to a definitive guide on the safe and compliant disposal of 5-Ethoxy-2-fluorophenol. As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety and environmental stewardship. This document provides essential, step-by-step guidance rooted in established safety protocols and regulatory standards. We will move beyond simple instructions to explain the critical reasoning behind each procedural choice, ensuring a deep and actionable understanding of the entire disposal lifecycle for this compound.
Core Principles: Hazard Identification and Risk Assessment
Understanding the chemical nature of this compound is the foundation of its safe management. This compound belongs to the chemical class of halogenated phenols . The presence of a fluorine atom (a halogen) on the phenol ring dictates the specific disposal pathway required by environmental regulations. Halogenated organic compounds are recognized for their potential to form persistent and toxic byproducts if not disposed of correctly.[1]
While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available, we can infer its primary hazards from structurally similar compounds like 2-Fluorophenol.[2][3] These hazards inform every aspect of its handling and disposal.
Table 1: Anticipated Hazard Profile of this compound
| Hazard Category | Description | Rationale & Procedural Impact |
|---|---|---|
| Toxicity | Harmful if swallowed, in contact with skin, or if inhaled. Causes serious eye and skin irritation.[2] | Dictates the mandatory use of comprehensive Personal Protective Equipment (PPE) to prevent exposure. |
| Flammability | Likely a combustible liquid and vapor.[2] | Requires storage away from ignition sources and the use of appropriate fire suppression media (e.g., dry chemical, CO2, alcohol-resistant foam).[4] |
| Environmental | Classified as a halogenated organic compound.[5][6] Halogenated compounds can persist in the environment and may form highly toxic dioxins and furans upon incomplete combustion.[1] | Prohibits drain disposal and mandates disposal via high-temperature incineration at a licensed facility.[7][8] |
| Reactivity | Incompatible with strong oxidizing agents, strong acids, and bases.[4][9] | Necessitates careful segregation from incompatible chemicals during waste accumulation to prevent dangerous reactions.[10] |
Essential First Step: Personal Protective Equipment (PPE)
Before handling this compound in any capacity—including for disposal—the following PPE is mandatory to create a barrier against the hazards identified above.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber). Inspect gloves for any signs of degradation or tears before each use and replace them immediately if compromised.[11]
-
Eye/Face Protection: Use safety glasses with side shields or, preferably, chemical safety goggles. If there is a splash risk, a face shield should be worn in addition to goggles.
-
Skin and Body Protection: A standard laboratory coat is required. For tasks with a higher risk of spillage, a chemically resistant apron should be worn over the lab coat.[11]
-
Respiratory Protection: All handling of open containers should be performed inside a certified chemical fume hood to prevent inhalation of vapors.[11]
The Core Protocol: Waste Segregation and Collection
The fundamental principle for disposing of this compound is that it must be treated as a halogenated organic hazardous waste .[5][6] It must never be mixed with non-halogenated waste or disposed of down the drain.[9]
Step-by-Step Collection Procedure:
-
Obtain a Designated Waste Container: Procure a clean, compatible waste container specifically for "Halogenated Organic Waste." The container must be in good condition, made of a material compatible with the chemical (e.g., glass or polyethylene), and have a secure, tight-fitting lid.[12]
-
Proper Labeling: The container must be clearly and accurately labeled. Affix a "Hazardous Waste" label provided by your institution's Environmental Health & Safety (EHS) department. At a minimum, the label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
An accurate list of all other constituents if it is a mixture, with percentages.[12]
-
The primary hazard characteristics (e.g., "Toxic," "Flammable").
-
-
Transferring Waste: Carefully pour the waste this compound into the designated container using a funnel. Perform this transfer inside a chemical fume hood to control vapor exposure.
-
Secure Containment: Tightly cap the waste container immediately after adding waste. Containers must remain closed at all times except when actively adding waste.[12]
-
Segregated Storage: Store the waste container in a designated Satellite Accumulation Area (SAA).[12] This area must be under the control of laboratory personnel and situated away from drains and incompatible chemicals.[10]
Disposal Decision Workflow
The specific state of the waste (bulk liquid, contaminated solid, or spill) dictates the immediate actions required to prepare it for final disposal. The following workflow illustrates this decision-making process.
Caption: Disposal workflow for this compound waste streams.
The Approved Disposal Technology: High-Temperature Incineration
The mandated disposal route for halogenated organic compounds is high-temperature incineration at a licensed hazardous waste treatment facility.[5][13] This is not merely a suggestion but a critical requirement grounded in chemical principles.
-
Why Incineration? Incineration is a destruction technology. The goal is to completely break down the this compound molecule into its simplest, non-hazardous components.
-
The Critical Role of Temperature: For wastes containing over 1% halogenated organic substances, a minimum incineration temperature of 1100 °C is often required by regulation.[7] This high temperature is necessary to ensure the complete destruction of the carbon-fluorine bonds and to prevent the formation of highly toxic and environmentally persistent byproducts, such as polychlorinated dibenzofurans (PCDFs) and polychlorinated dibenzo-p-dioxins (PCDDs).[1] Standard combustion temperatures are insufficient and can inadvertently create these more hazardous compounds.[1]
Emergency Procedures: Managing Spills
In the event of a spill, a prompt and correct response is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Immediately alert personnel in the vicinity. If the spill is large or in a poorly ventilated area, evacuate the lab and contact your institution's EHS emergency line.
-
Control Vapors and Ignition Sources: As the compound is likely combustible, extinguish any open flames and remove all potential ignition sources.
-
Contain the Spill: For small spills, create a dike around the spill using an inert absorbent material such as vermiculite, dry sand, or a commercial sorbent pad.[4][14]
-
Absorb and Collect: Cover the spill with the absorbent material. Once fully absorbed, use non-sparking tools to carefully scoop the material into a sealable, compatible container.
-
Dispose as Hazardous Waste: The container with the absorbed spill material must be labeled and disposed of as halogenated organic hazardous waste, following the same protocol described in Section 3.
-
Decontaminate: Clean the spill area thoroughly with soap and water.
-
Prohibited Actions: DO NOT wash the spill down the drain.[9] DO NOT attempt to clean up a large spill without proper training and PPE.
The Regulatory Framework
In the United States, the management and disposal of hazardous waste are governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[15] Wastes containing halogenated organic compounds may be classified as "F-listed" hazardous wastes from non-specific sources if they are spent solvents.[15][16] Regardless of the specific code, the properties of this compound require it to be managed as a hazardous waste. Adherence to these guidelines is not only a best practice for safety but a legal requirement.
Your institution's EHS department is your primary resource for ensuring compliance with all local, state, and federal regulations.[12] Always consult their specific procedures for waste pickup and disposal.
References
- 1. Perspective on halogenated organic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fr.cpachem.com [fr.cpachem.com]
- 3. fishersci.com [fishersci.com]
- 4. nj.gov [nj.gov]
- 5. bucknell.edu [bucknell.edu]
- 6. uakron.edu [uakron.edu]
- 7. zerowasteeurope.eu [zerowasteeurope.eu]
- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
- 10. university-operations.scu.edu [university-operations.scu.edu]
- 11. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. engineering.purdue.edu [engineering.purdue.edu]
- 13. zeeco.com [zeeco.com]
- 14. researchgate.net [researchgate.net]
- 15. epa.gov [epa.gov]
- 16. wku.edu [wku.edu]
A Comprehensive Guide to Personal Protective Equipment for Handling 5-Ethoxy-2-fluorophenol
Hazard Identification and Risk Assessment: Understanding the "Why"
Before selecting the appropriate Personal Protective Equipment (PPE), it is crucial to understand the potential hazards associated with 5-Ethoxy-2-fluorophenol. Based on data from similar phenolic compounds, the primary risks include:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]
-
Skin Corrosion/Irritation: Causes skin irritation.[1] Phenols, as a class, can be rapidly absorbed through the skin and may cause severe chemical burns that might not be immediately painful due to their anesthetic properties.[2]
-
Serious Eye Damage/Irritation: Causes serious eye irritation and potentially severe damage.[1][3]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[1][4][5]
A thorough risk assessment should be conducted before any new experimental protocol involving this compound is initiated. This involves evaluating the quantity of the substance being used, the potential for aerosol generation, and the specific manipulations being performed.
Core Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of PPE is not a one-size-fits-all approach. It should be tailored to the specific procedure being performed. The following table outlines the recommended PPE for handling this compound in various laboratory contexts.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Pre-weighing (Solid) | Safety glasses with side shields | Nitrile or neoprene gloves (double-gloving recommended) | Fully buttoned lab coat | Recommended to perform in a chemical fume hood. If not feasible, a NIOSH-approved respirator with an organic vapor cartridge is advised.[1][3] |
| Preparing Solutions (Liquid) | Chemical splash goggles or a face shield | Nitrile or neoprene gloves (double-gloving recommended) | Chemical-resistant apron over a lab coat | All manipulations should be performed in a certified chemical fume hood.[1][5] |
| Running Reactions | Chemical splash goggles | Nitrile or neoprene gloves | Lab coat | Work should be conducted within a chemical fume hood.[1][5] |
| Waste Disposal | Chemical splash goggles or a face shield | Heavy-duty nitrile or neoprene gloves | Chemical-resistant apron over a lab coat | Perform in a well-ventilated area, preferably within a chemical fume hood. |
Detailed Protocols for Safe Handling and Disposal
Adherence to standardized protocols is paramount in mitigating the risks associated with this compound.
Safe Handling and Use
-
Preparation: Before handling, ensure that an emergency eyewash station and safety shower are readily accessible and have been recently tested.[1][3] All personnel should be familiar with their location and operation.
-
Engineering Controls: All work with this compound, especially when handling stock solutions or heating, must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[1][5]
-
Personal Protective Equipment: Don the appropriate PPE as outlined in the table above. Inspect gloves for any signs of degradation or puncture before use.[6]
-
Dispensing: When transferring the chemical, use tools and techniques that minimize the generation of dust or aerosols.
-
Hygiene: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[1][4] Do not eat, drink, or smoke in the laboratory.
Spill Management
In the event of a spill, immediate and appropriate action is critical.
-
Evacuate: Immediately alert others in the vicinity and evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Contain: For small spills, use an inert absorbent material like sand, silica gel, or vermiculite to contain the substance.[1] Do not use combustible materials.
-
Clean-up: Wearing appropriate PPE, carefully collect the absorbed material into a suitable, labeled container for hazardous waste.
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then soap and water.
Waste Disposal
Chemical waste must be managed in accordance with local, regional, and national regulations.
-
Segregation: Do not mix this compound waste with other waste streams.
-
Containerization: Collect all waste containing this chemical in a clearly labeled, sealed, and compatible container.
-
Disposal: Dispose of the hazardous waste through your institution's environmental health and safety office.[1][3] Do not pour down the drain.[1]
Emergency Procedures: A Step-by-Step Response
Rapid and correct first aid can significantly reduce the severity of an exposure.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[1][3] Seek immediate medical attention. For phenol exposures, it is often recommended to subsequently apply polyethylene glycol (PEG) 300 or 400 to the affected area.[2]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][3][4] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air at once.[1][7] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[8] If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water.[4] Seek immediate medical attention.
Visualizing the Workflow for Safe Handling
The following diagram illustrates the critical steps for safely managing this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
By internalizing and consistently applying these principles and protocols, we can ensure a safe and productive research environment for ourselves and our colleagues.
References
- 1. fishersci.com [fishersci.com]
- 2. Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety [ehs.cornell.edu]
- 3. fishersci.com [fishersci.com]
- 4. angenechemical.com [angenechemical.com]
- 5. fishersci.com [fishersci.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 8. cn.canbipharm.com [cn.canbipharm.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
